molecular formula C11H7Cl2NO2 B1596956 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbaldehyde CAS No. 849060-70-4

3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbaldehyde

Cat. No.: B1596956
CAS No.: 849060-70-4
M. Wt: 256.08 g/mol
InChI Key: ANMKENNHBMIBJC-UHFFFAOYSA-N
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Description

3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbaldehyde (CAS 849060-70-4) is a high-purity chemical building block designed for research applications. With the molecular formula C 11 H 7 Cl 2 NO 2 and a molecular weight of 256.09 g/mol, this compound is a key synthetic intermediate in medicinal chemistry . This compound serves as a crucial precursor for the synthesis of various pharmacologically active molecules, particularly isoxazole carboxamide derivatives. These derivatives are investigated as intriguing modulators of ionotropic glutamate receptors . Research focuses on their prospective analgesic activities based on non-opioid pathways. Specifically, they are studied as negative allosteric modulators of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors—a target critically implicated in nociceptive transmission and inflammatory pain . By acting on regulatory sites distinct from the glutamate-binding domain, these derivatives can prolong deactivation and accelerate desensitization of AMPA receptors, helping to counteract pathological overactivation linked to chronic pain states without fully blocking physiological transmission . This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption. Researchers can rely on the documented quality of this compound for their advanced discovery efforts in neuroscience and analgesic drug development.

Properties

IUPAC Name

3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7Cl2NO2/c1-6-7(5-15)11(14-16-6)10-8(12)3-2-4-9(10)13/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANMKENNHBMIBJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90383455
Record name 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90383455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

849060-70-4
Record name 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90383455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Structural Elucidation and Analytical Characterization of 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

A Critical Guide for Medicinal Chemistry & Process Development

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

Compound: 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbaldehyde Role: Key pharmacophore intermediate for isoxazolyl penicillins (e.g., Dicloxacillin). Molecular Formula:


Molecular Weight:  256.08  g/mol 

The structural elucidation of substituted isoxazoles presents a classic regiochemical challenge: distinguishing between the 3,5-disubstituted isomers. For this specific aldehyde, the steric bulk of the ortho-disubstituted phenyl ring introduces significant torsional strain, decoupling the aromatic


-systems. This guide details the rigorous spectroscopic validation required to confirm the regiochemistry (3-aryl vs. 5-aryl) and the oxidation state (aldehyde vs. acid/alcohol), essential for GMP release testing in antibiotic synthesis.
Synthetic Origin & Impurity Profile

To understand the structure, one must understand its genesis. This aldehyde is typically synthesized via the Vilsmeier-Haack formylation of the parent isoxazole. This pathway dictates the impurity profile and the specific structural proofs required.

The Vilsmeier-Haack Pathway

The reaction utilizes


 and DMF to generate a chloroiminium ion (Vilsmeier reagent), which attacks the electron-rich C-4 position of 3-(2,6-dichlorophenyl)-5-methylisoxazole.

Key Structural Implication: The C-4 position is the only nucleophilic site available for electrophilic aromatic substitution on the isoxazole ring, which simplifies the regiochemical confirmation of the aldehyde group location.

Vilsmeierpathway Start 3-(2,6-Dichlorophenyl)- 5-methylisoxazole Inter Iminium Intermediate Start->Inter Electrophilic Attack Impurity Impurity: Unreacted Starting Material (No C=O Signal) Start->Impurity Incomplete Rxn Reagent Vilsmeier Reagent (DMF + POCl3) Reagent->Inter Product Target Aldehyde (C-4 Substitution) Inter->Product Hydrolysis

Figure 1: Vilsmeier-Haack formylation pathway indicating the origin of the C-4 aldehyde substituent.

Spectroscopic Elucidation Strategy

The primary challenge is confirming the regiochemistry of the methyl and dichlorophenyl groups. A 3-methyl-5-phenyl isomer is thermodynamically possible during the initial isoxazole ring closure (prior to formylation).

A. High-Resolution Mass Spectrometry (HRMS)

The chlorine isotope pattern is the first fingerprint of identity.

  • Observation: A distinct isotopic cluster for

    
    .
    
  • Pattern: M (100%), M+2 (~64%), M+4 (~10%).

  • Validation: If the M+2 peak is <30% or >70%, suspect dechlorination or trichlorination impurities.

B. Infrared Spectroscopy (FT-IR)

IR provides a rapid "Go/No-Go" decision on the oxidation state.

  • Aldehyde C=O: Strong band at 1690–1705 cm⁻¹ . (Note: Conjugation with the isoxazole ring lowers the frequency slightly compared to aliphatic aldehydes).

  • Aldehyde C-H: Fermi resonance doublet at 2850 and 2750 cm⁻¹ .

  • Isoxazole Ring: Characteristic skeletal vibrations at 1610–1590 cm⁻¹ .

C. Nuclear Magnetic Resonance (NMR) - The Gold Standard

This is the definitive proof of structure.

Table 1: Predicted


 and 

NMR Assignments (in

)
PositionGroup

Shift (ppm)
Multiplicity

Shift (ppm)
Structural Logic
4-CHO Aldehyde9.95 Singlet (1H)184.5 Diagnostic for formyl group.
C-5 Isoxazole-Quaternary175.2Deshielded by O and N.
5-Me Methyl2.78 Singlet (3H)13.5Distinctive for 5-Me isoxazoles.
C-4 Isoxazole-Quaternary115.8Shielded by resonance.
C-3 Isoxazole-Quaternary159.0
Ph-1' Phenyl-Quaternary128.5
Ph-2',6' Phenyl (Cl)-Quaternary136.0Cl-substituted carbons.
Ph-3',5' Phenyl7.45 Doublet (2H)129.0Symmetric meta-protons.
Ph-4' Phenyl7.55 Triplet (1H)132.5Para-proton.

Critical Regiochemistry Proof (HMBC): To prove the Methyl is at C-5 (and not C-3):

  • Experiment: Heteronuclear Multiple Bond Correlation (HMBC).

  • Logic: Look for long-range coupling from the Methyl protons (2.78 ppm) .

  • Result:

    • Strong 2-bond correlation to C-5 (175.2 ppm) .

    • Strong 3-bond correlation to C-4 (115.8 ppm) .

    • Crucially: NO correlation to the Phenyl carbons.

If the structure were inverted (3-Methyl-5-Phenyl), the Methyl protons would correlate to a C-3 carbon (~160 ppm) and C-4, but the chemical shifts would differ significantly.

HMBC_Logic Me Methyl Protons (2.78 ppm) C5 C-5 (175.2 ppm) Me->C5 2J Coupling (Strong) C4 C-4 (115.8 ppm) Me->C4 3J Coupling (Strong) Ald Aldehyde Proton (9.95 ppm) Ald->C5 3J Coupling Ald->C4 2J Coupling C3 C-3 (159.0 ppm) Ald->C3 3J Coupling

Figure 2: HMBC correlations establishing the 5-Methyl and 4-Formyl regiochemistry.

Crystallography & Steric Conformation

X-ray crystallography (XRD) is the ultimate validation, particularly for understanding the molecule's behavior in binding pockets.

  • Torsional Twist: Due to the steric clash between the Oxygen/Nitrogen of the isoxazole and the bulky Chlorine atoms at the 2,6-positions of the phenyl ring, the two rings are not coplanar .

  • Dihedral Angle: Expect a dihedral angle close to 90° . This orthogonality decouples the

    
    -systems, explaining why the UV 
    
    
    
    of this compound is often lower than expected for a fully conjugated biaryl system.
Detailed Experimental Protocol (Self-Validating)
Protocol: Analytical Characterization via HPLC-UV-MS

Objective: Confirm purity and identity simultaneously.

  • Sample Preparation: Dissolve 1 mg of sample in 1 mL Acetonitrile (ACN). Sonicate for 2 mins.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus),

    
    , 
    
    
    
    .
  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 50% B to 95% B over 10 mins. (High organic required to elute the lipophilic dichlorophenyl group).

  • Detection:

    • UV at 254 nm (Aromatic).

    • MS (ESI Positive Mode).

  • System Suitability Test (SST):

    • Acceptance Criteria: Main peak retention time stability

      
      . MS spectrum must show characteristic isotopic split (100:64 ratio for M/M+2).
      
Protocol: NMR Sample Prep
  • Solvent:

    
     is preferred over DMSO-
    
    
    
    for this compound to avoid solvent overlap with the aldehyde proton if water is present, and to prevent potential hemiacetal formation with hygroscopic DMSO.
  • Concentration: 10-15 mg in 0.6 mL solvent.

References
  • Vilsmeier-Haack Reaction on Isoxazoles

    • Mechanism & Application: Rajput, S. S., et al. "Review Article on Vilsmeier-Haack Reaction." Int. J. Pharm.[1] Chem. Biol. Sci., vol. 3, no. 1, 2012, pp. 25-43.[2]

  • Isoxazolyl Penicillin Synthesis (Dicloxacillin Context)

    • US Patent 2,996,501: "Synthetic Penicillins." (Foundational patent describing the use of 3-phenyl-5-methylisoxazole-4-carbonyl derivatives).[3]

  • Spectroscopic Data for Isoxazoles

    • NIST Chemistry WebBook: "3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride."[4][3][1][5][6][7][8][9] (Acid chloride derivative spectral data, serving as the primary reference for the scaffold).

  • General Heterocyclic Chemistry: Katritzky, A. R. "Handbook of Heterocyclic Chemistry." (Authoritative text on isoxazole reactivity and regiochemistry).

Sources

Physicochemical Properties of 3-(2,6-Dichlorophenyl)-5-Methylisoxazole-4-Carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carbaldehyde , a critical synthetic intermediate in the isoxazolyl penicillin pharmacophore.

Technical Guide & Synthetic Profile

Executive Summary & Chemical Identity

3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carbaldehyde is the aldehyde congener of the well-known isoxazolyl penicillin side chains. While its oxidized form (the carboxylic acid, CAS 3919-76-4) and activated form (the acid chloride, CAS 4462-55-9) are the standard commercial reagents for synthesizing Dicloxacillin , the aldehyde represents a versatile "divergent node" in medicinal chemistry. It allows researchers to access non-carboxylate pharmacophores (e.g., amines via reductive amination) while retaining the steric and electronic properties of the privileged isoxazole core.

Core Chemical Identifiers
PropertyDetail
Systematic Name 3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbaldehyde
Molecular Formula C₁₁H₇Cl₂NO₂
Molecular Weight 256.08 g/mol
Key Functional Groups Isoxazole (aromatic heterocycle), Aldehyde (C-4), 2,6-Dichlorophenyl (C-3)
Related CAS 3919-76-4 (Carboxylic Acid); 4462-55-9 (Acid Chloride)

Physicochemical Profile

The physicochemical behavior of this aldehyde is dominated by the ortho-effect of the 2,6-dichlorophenyl group. The bulky chlorine atoms force the phenyl ring to rotate out of planarity with the isoxazole core, creating a "twisted" conformation that governs its solubility and binding kinetics.

Thermodynamic & Solubility Data

Note: Values marked with () are predicted based on structure-activity relationship (SAR) analysis of the commercially available acid chloride analogue.*

PropertyValue / RangeTechnical Insight
Physical State Crystalline SolidLikely forms white to off-white needles or powder.
Melting Point 85°C – 95°C Expected to be similar to the acid chloride (93-97°C) and significantly lower than the acid due to the absence of intermolecular hydrogen bonding.
LogP (Lipophilicity) 3.2 – 3.6 Highly lipophilic. The 2,6-dichloro substitution significantly increases hydrophobicity compared to the unsubstituted phenyl analogue.
Water Solubility Insoluble (< 10 mg/L)Requires organic co-solvents (DMSO, DMF, DCM) for reaction homogeneity.
Dipole Moment Moderate (~3.5 D)The vector sum of the isoxazole ring current and the carbonyl group creates a distinct dipole, facilitating polar interactions in binding pockets.
Electronic & Structural Configuration
  • Steric Hindrance: The 2,6-dichloro substitution pattern creates a "steric shield" around the C-3 position. This prevents metabolic attack on the phenyl ring and contributes to the beta-lactamase resistance seen in the final Dicloxacillin drug.

  • Aldehyde Reactivity: The C-4 aldehyde is conjugated with the isoxazole double bonds. However, the electron-withdrawing nature of the isoxazole ring makes this carbonyl carbon highly electrophilic, rendering it susceptible to rapid nucleophilic attack (e.g., by amines or hydride donors).

Synthetic Utility & Reactivity Pathways

The aldehyde serves as a gateway to diverse chemical space. Unlike the acid chloride (which is locked into forming amides/esters), the aldehyde allows for C-C bond formation and reductive functionalization.

Pathway 1: The Dicloxacillin Route (Oxidation)

The primary industrial relevance of this scaffold is its conversion to the carboxylic acid, which is then activated to couple with 6-Aminopenicillanic Acid (6-APA).

  • Reagent: KMnO₄ or NaClO₂ (Pinnick Oxidation).

  • Mechanism: Aldehyde

    
     Carboxylic Acid 
    
    
    
    Acid Chloride
    
    
    Dicloxacillin.
Pathway 2: Reductive Amination (Library Generation)

For drug discovery, the aldehyde is reacted with primary amines to form Schiff bases, which are reduced (using NaBH(OAc)₃) to secondary amines. This preserves the isoxazole core while altering the "tail" of the molecule.

Pathway 3: Vilsmeier-Haack Synthesis (Origin)

The aldehyde is typically synthesized de novo via the Vilsmeier-Haack formylation of 3-(2,6-dichlorophenyl)-5-methylisoxazole. This introduces the formyl group selectively at the C-4 position due to its nucleophilic character relative to the blocked C-3 and C-5 positions.

Visualization: Synthetic Logic Flow

G Precursor 3-(2,6-dichlorophenyl)- 5-methylisoxazole Aldehyde ALDEHYDE (Target) (C11H7Cl2NO2) Precursor->Aldehyde Vilsmeier-Haack (POCl3/DMF) Acid Carboxylic Acid (Dicloxacillin Precursor) Aldehyde->Acid Oxidation (NaClO2) Amine Secondary Amines (Novel Pharmacophores) Aldehyde->Amine Reductive Amination (R-NH2 / NaBH4) Diclox Dicloxacillin (Antibiotic) Acid->Diclox 1. SOCl2 2. 6-APA

Figure 1: The central role of the aldehyde in accessing both established antibiotics (Dicloxacillin) and novel amine derivatives.

Experimental Protocols (Synthesized)

Protocol A: Oxidation to Carboxylic Acid (Dicloxacillin Precursor)

This protocol validates the aldehyde's identity by converting it to the known reference standard, the carboxylic acid (CAS 3919-76-4).

  • Dissolution: Dissolve 1.0 eq of 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carbaldehyde in a 4:1 mixture of THF:Water.

  • Scavenger Addition: Add 5.0 eq of 2-methyl-2-butene (to scavenge HOCl byproduct).

  • Oxidation: Cool to 0°C. Slowly add 2.5 eq of Sodium Chlorite (NaClO₂) dissolved in water.

  • Reaction: Stir at 0°C for 2 hours, then warm to Room Temperature (RT) for 1 hour. Monitor by TLC (Aldehyde spot disappears; Acid spot appears near baseline).

  • Workup: Acidify to pH 2 with 1N HCl. Extract with Ethyl Acetate (3x).

  • Validation: The product should match the melting point of the carboxylic acid (>200°C decomp).

Protocol B: Stability & Handling
  • Air Sensitivity: Aldehydes on electron-poor rings are moderately stable but can auto-oxidize to the acid upon prolonged exposure to air.

    • Recommendation: Store under Nitrogen or Argon atmosphere at -20°C.

  • Safety: The compound acts as a skin and eye irritant. The 2,6-dichloro motif is metabolically robust, implying potential persistence. Use full PPE (gloves, goggles, fume hood).

References

  • Biosynth. (2025). 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride - Product Data. Retrieved from

  • PubChem. (2025). Compound Summary: 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride.[1][2][3][4][5] National Library of Medicine. Retrieved from

  • ChemicalBook. (2025). 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride Properties and Supplier Data. Retrieved from

  • TCI Chemicals. (2025). Product Specification: D4776. Retrieved from [1]

Sources

Technical Guide: 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbaldehyde & Derivatives

[1]

Part 1: Chemical Identity & Core Data[2]

Identification

The compound 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbaldehyde is a specialized intermediate in the isoxazole series. While the aldehyde form is a potent synthetic precursor, it is frequently handled in its oxidized forms (Carboxylic Acid or Acid Chloride) for stability and commercial availability in drug manufacturing (specifically for Dicloxacillin ).

FeatureDetails
Chemical Name 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbaldehyde
Primary Commercial CAS 4462-55-9 (Acid Chloride Form)*
Related CAS (Acid) 3919-76-4 (Carboxylic Acid Form)
Aldehyde CAS Not widely indexed in commercial registries; synthesized in situ.[1]
Molecular Formula C₁₁H₇Cl₂NO₂ (Aldehyde) / C₁₁H₆Cl₃NO₂ (Acid Chloride)
Molecular Weight 256.08 g/mol (Aldehyde) / 290.53 g/mol (Acid Chloride)
Structural Class 3,5-Disubstituted-4-isoxazole derivative

*Note: Researchers sourcing this material for Dicloxacillin synthesis typically procure the Acid Chloride (CAS 4462-55-9) or the Ethyl Ester precursor.

Physicochemical Profile (Acid Chloride Derivative)
  • Appearance: White to off-white crystalline powder.

  • Melting Point: 93–97 °C.

  • Solubility: Soluble in dichloromethane (DCM), chloroform, and ethyl acetate; reacts with water/alcohols.

  • Reactivity: Highly electrophilic at the C4-carbonyl position; susceptible to nucleophilic attack by amines (e.g., 6-APA).

Part 2: Synthesis & Manufacturing Engineering

Retrosynthetic Analysis

The construction of the isoxazole core hinges on the [3+2] cycloaddition or condensation strategy. The 2,6-dichlorophenyl group provides the steric bulk and lipophilicity essential for the pharmacological activity of the final antibiotic (penicillinase resistance).

Pathway Logic:
  • Core Assembly: Condensation of 2,6-dichlorobenzaldehyde oxime with a β-keto ester (e.g., ethyl acetoacetate).

  • Functionalization: The resulting ester is hydrolyzed to the acid.

  • Activation: Conversion to the acid chloride (for amide coupling) or reduction to the aldehyde (for reductive amination or Wittig reactions).

Experimental Protocol: Synthesis of the Isoxazole Scaffold

Objective: Synthesis of 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic acid (Precursor to Aldehyde/Chloride).

Reagents:

  • 2,6-Dichlorobenzaldehyde oxime (1.0 eq)

  • Ethyl acetoacetate (1.2 eq)

  • Triethylamine (Catalytic)[2]

  • Ethanol (Solvent)[3]

  • Sodium Hydroxide (for hydrolysis)

Step-by-Step Methodology:

  • Chlorination of Oxime: Dissolve 2,6-dichlorobenzaldehyde oxime in DMF. Add N-chlorosuccinimide (NCS) at 0°C to generate the hydroximoyl chloride intermediate in situ.

  • Cycloaddition: Add ethyl acetoacetate and slowly add triethylamine. The base triggers the formation of the nitrile oxide dipole, which undergoes a [3+2] cycloaddition with the enol form of the acetoacetate.

  • Work-up: Pour reaction mixture into ice water. Filter the precipitate (Ethyl 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylate).

  • Hydrolysis: Reflux the ester in 10% NaOH/Ethanol for 2 hours. Acidify with HCl to pH 2.

  • Isolation: Filter the white solid (Carboxylic Acid, CAS 3919-76-4). Recrystallize from Ethanol/Water.

Conversion to Aldehyde (Research Scale)

To access the 4-carbaldehyde specifically:

  • Reduction: React the Ethyl Ester intermediate with DIBAL-H (1.1 eq) in Toluene at -78°C.

  • Quench: Carefully quench with Methanol followed by Rochelle's salt solution.

  • Purification: Silica gel chromatography (Hexanes:EtOAc).

Part 3: Mechanism & Visualization

Pathway Diagram

The following diagram illustrates the critical manufacturing route from the oxime precursor to the active Dicloxacillin side chain.

GStart2,6-DichlorobenzaldehydeOximeInterNitrile OxideIntermediateStart->InterNCS, DMF(Chlorination)EsterIsoxazole Ethyl EsterInter->EsterEthyl AcetoacetateEt3N, [3+2] CycloadditionAcidCarboxylic Acid(CAS 3919-76-4)Ester->AcidNaOH, HydrolysisAldehyde4-Carbaldehyde(Target)Ester->AldehydeDIBAL-H-78°C (Reduction)ChlorideAcid Chloride(CAS 4462-55-9)Acid->ChlorideSOCl2, RefluxDrugDicloxacillin(Final Drug)Chloride->Drug6-APAAcylation

Caption: Synthetic tree showing the divergence between the commercial Acid Chloride route and the Aldehyde research pathway.

Part 4: Applications in Drug Development

Dicloxacillin Synthesis

The primary industrial application of this scaffold is the synthesis of Dicloxacillin Sodium .

  • Mechanism: The acid chloride (CAS 4462-55-9) is coupled with 6-Aminopenicillanic Acid (6-APA) .

  • Role of Scaffold: The bulky 2,6-dichlorophenyl group sterically hinders the active site of bacterial

    
    -lactamases, rendering the antibiotic resistant to enzymatic degradation by Staphylococcus aureus.
    
Quality Control & Handling
  • Storage: Store Acid Chloride under inert atmosphere (Argon/Nitrogen) at 2–8°C. Moisture sensitive (hydrolyzes back to acid).

  • Safety: Corrosive. Causes severe skin burns and eye damage.[1] Use full PPE including face shield and chemical-resistant gloves.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 78212, 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride. Retrieved from [Link]

  • NIST WebBook (2023). 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride IR Spectrum. Retrieved from [Link]

Technical Guide: Spectral Characterization of 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbaldehyde

[1]

Executive Summary

3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carbaldehyde is a critical functionalized isoxazole intermediate.[1] It serves as a pivotal electrophile for introducing the Dicloxacillin side chain into various pharmacophores via reductive amination or Wittig olefination.[1]

This guide provides the Target Spectral Profile researchers must use to validate the successful reduction of the commercially available acid chloride or ester precursors.[1] Differentiation from the starting material is achieved primarily through the shift in Carbonyl (C=O) stretching frequency (IR) and the appearance of the diagnostic aldehyde proton (1H NMR).[1]

Chemical Identity & Properties

PropertySpecification
IUPAC Name 3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbaldehyde
Molecular Formula C₁₁H₇Cl₂NO₂
Molecular Weight 256.08 g/mol
Precursor CAS 4462-55-9 (Acid Chloride); 24248-21-3 (Ethyl Ester)
Appearance White to off-white crystalline solid (Predicted)
Solubility Soluble in DCM, Chloroform, DMSO; sparingly soluble in Ethanol.[1]

Synthesis & Logic Pathway

The aldehyde is most reliably synthesized via the controlled reduction of 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride using Lithium Tri-tert-butoxyaluminum Hydride (LTBA) at low temperatures.[1] This method prevents over-reduction to the alcohol.[1]

Reaction Workflow Diagram

SynthesisPathwayPrecursorAcid Chloride Precursor(CAS: 4462-55-9)IntermediateTetrahedralIntermediatePrecursor->Intermediate-78°C, THFReagentReagent:LiAlH(OtBu)3(LTBA)Reagent->IntermediateProductTarget Aldehyde(C11H7Cl2NO2)Intermediate->ProductHydrolysis (H3O+)

Figure 1: Controlled reduction pathway from the acid chloride to the target aldehyde.[1]

Spectral Characterization Profile

Note: Data below is derived from high-fidelity analogues (3-phenyl-5-methylisoxazole-4-carbaldehyde) and the specific electronic effects of the 2,6-dichlorophenyl moiety.

A. Nuclear Magnetic Resonance (1H NMR)

Solvent: CDCl₃ (Chloroform-d) Frequency: 400 MHz[1]

Shift (δ ppm)MultiplicityIntegrationAssignmentStructural Insight
9.95 – 10.05 Singlet (s)1H-CHO Diagnostic aldehyde proton.[1] Absence indicates over-reduction (alcohol) or no reaction.[1]
7.35 – 7.45 Multiplet (m)3HAr-H Aromatic protons of the 2,6-dichlorophenyl ring.[1] The 2,6-Cl substitution collapses the pattern compared to unsubstituted phenyl.[1]
2.75 – 2.80 Singlet (s)3H-CH₃ Methyl group at position 5 of the isoxazole ring.[1] Deshielded by the adjacent isoxazole nitrogen.[1]
B. Infrared Spectroscopy (FT-IR)

Method: KBr Pellet or ATR (Thin Film)[1]

  • 1690 – 1705 cm⁻¹ (Strong): C=O[1] Stretch (Aldehyde). [1][2]

    • Differentiation: The precursor Acid Chloride absorbs at ~1780 cm⁻¹; the Ester at ~1730 cm⁻¹.[1] A shift to ~1695 cm⁻¹ confirms aldehyde formation.[1]

  • 2750 & 2850 cm⁻¹ (Weak): C-H Stretch (Aldehyde Fermi Resonance). [1]

    • Diagnostic "doublet" often seen for aldehydes, distinct from alkyl C-H.[1]

  • 1590 – 1610 cm⁻¹ (Medium): C=N / C=C (Isoxazole Ring). [1]

    • Characteristic breathing mode of the isoxazole core.[1]

  • 780 – 800 cm⁻¹ (Strong): C-Cl Stretch. [1]

    • Indicates integrity of the dichlorophenyl moiety.[1]

C. Mass Spectrometry (MS)

Ionization: ESI+ or EI[1]

  • Molecular Ion (M⁺): m/z 255/257/259[1]

  • Isotope Pattern: The presence of two Chlorine atoms creates a distinct 9:6:1 ratio for M : M+2 : M+4.[1]

    • m/z 255 (100%) : ³⁵Cl, ³⁵Cl[1]

    • m/z 257 (~65%) : ³⁵Cl, ³⁷Cl[1]

    • m/z 259 (~10%) : ³⁷Cl, ³⁷Cl[1]

  • Fragmentation (EI): Loss of -CHO (M-29) is a common primary fragmentation pathway for aromatic aldehydes.[1]

Experimental Protocol: Synthesis & Isolation

Standard Operating Procedure (SOP) for Research Scale (1.0 g)

Objective: Convert 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride to the aldehyde.

  • Preparation: In a flame-dried flask under Nitrogen (N₂), dissolve 1.0 g (3.4 mmol) of the acid chloride (CAS 4462-55-9) in 15 mL anhydrous THF .

  • Cooling: Cool the solution to -78°C (Dry ice/Acetone bath).

  • Reduction: Add 3.4 mL (3.4 mmol) of Lithium Tri-tert-butoxyaluminum Hydride (1.0 M in THF) dropwise over 20 minutes.

    • Critical Control Point: Do not use LiAlH₄; it is too aggressive and will reduce the aldehyde to the alcohol.[1]

  • Reaction: Stir at -78°C for 1 hour. Monitor by TLC (20% EtOAc/Hexane).[1]

    • TLC Check: Product will be slightly more polar than the starting material but significantly less polar than the alcohol.[1]

  • Quench: Quench with saturated NH₄Cl solution while still cold.

  • Workup: Extract with Ethyl Acetate (3 x 20 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Flash column chromatography (Silica gel, 0-15% EtOAc in Hexanes) to yield the pure aldehyde.

References & Authority

  • Isoxazole Synthesis: Organic Syntheses, Coll.[1] Vol. 6, p. 638 (1988); Vol. 53, p. 59 (1973).[1] (Methodology for 3,5-disubstituted isoxazoles). [1]

  • Aldehyde Reduction (LTBA): Brown, H. C., & Tsukamoto, A. (1961).[1] Selective Reductions.[1] I. The Partial Reduction of Tertiary Amides with Lithium Aluminum Hydride. J. Am. Chem. Soc., 83(9), 2016.[1] (Foundational protocol for controlled reduction).

  • Precursor Data (Acid Chloride): NIST Chemistry WebBook, SRD 69.[1] "3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride".[1] [1]

  • Analogous Aldehyde Shifts: SpectraBase, "3,5-Dimethylisoxazole-4-carboxaldehyde".[1] (Used for C4-CHO and C5-Me shift calibration).[1] [1]

Technical Guide: NMR Characterization of 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the structural characterization of 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carbaldehyde , a critical pharmacophore intermediate used in the synthesis of semi-synthetic penicillins like Dicloxacillin.

Executive Summary

The compound 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carbaldehyde (CAS: 4462-55-9 derivative) represents a sterically congested heterocyclic system. Its correct identification relies on resolving the specific electronic effects of the ortho-dichloro substitution on the phenyl ring and the deshielding influence of the isoxazole core on the aldehyde moiety.

This guide provides a rigorous spectral assignment workflow, distinguishing this molecule from its regioisomers and hydrolysis byproducts (e.g., the corresponding carboxylic acid).[1]

Structural Analysis & Numbering

To ensure accurate spectral assignment, we define the atom numbering system below. The molecule consists of two orthogonal planes due to the steric hindrance of the chlorine atoms, preventing free rotation of the phenyl ring relative to the isoxazole core.[1]

  • Isoxazole Ring: Positions 3, 4, 5 (O1-N2-C3-C4-C5).

  • Substituents:

    • C3-Aryl: 2,6-dichlorophenyl group (Positions 1' to 6').

    • C4-Formyl: Aldehyde group (-CHO).

    • C5-Methyl: Methyl group (-CH3).

Experimental Protocol: Sample Preparation

For optimal resolution of the aldehyde proton and the aromatic splitting patterns, the following protocol is recommended.

Methodology
  • Solvent Selection: Chloroform-d (CDCl₃) is the standard solvent. It minimizes exchange broadening of the aldehyde proton.[1]

    • Note: If solubility is poor, DMSO-d₆ may be used, but expect a solvent peak overlap near 2.50 ppm which may interfere with the methyl signal (approx.[1] 2.7 ppm).[1]

  • Concentration: Prepare a 10-15 mg/mL solution. High concentrations can cause stacking effects, shifting aromatic protons upfield.[1]

  • Acquisition Parameters:

    • ¹H NMR: Minimum 16 scans, 30° pulse angle, 2s relaxation delay.

    • ¹³C NMR: Minimum 512 scans, proton-decoupled (CPD).

¹H NMR Spectral Analysis

The proton spectrum is characterized by three distinct regions: the deshielded aldehyde, the aromatic zone (simplified by symmetry), and the aliphatic methyl singlet.[1]

Quantitative Data Table (¹H NMR in CDCl₃, 400 MHz)
Chemical Shift (δ ppm)MultiplicityIntegrationAssignmentMechanistic Insight
9.90 – 10.05 Singlet (s)1H-CHO (Aldehyde)Highly deshielded due to anisotropy of the C=O bond and electron-withdrawing nature of the isoxazole C4.
7.45 – 7.55 Multiplet/Triplet1HH-4' (Phenyl)Para-proton. Couples with H-3'/H-5'.
7.35 – 7.45 Doublet (d)2HH-3', H-5' (Phenyl)Meta-protons. Equivalent due to C2 symmetry of the 2,6-dichlorophenyl ring.[1]
2.70 – 2.80 Singlet (s)3H-CH₃ (Methyl)Attached to C5 of isoxazole. Shifted downfield (vs. typical 2.3 ppm toluene Me) by the electronegative O-N heterocycle.[1]
Interpretation Logic
  • Symmetry Check: The 2,6-dichloro substitution creates a plane of symmetry.[1] Consequently, H-3' and H-5' are chemically equivalent, appearing as a doublet (

    
    ).[1] H-4' appears as a triplet.
    
  • Steric Orthogonality: The phenyl ring is twisted nearly 90° relative to the isoxazole ring.[1] This reduces conjugation between the rings, preventing significant shielding/deshielding effects typically seen in planar biaryls.[1]

¹³C NMR Spectral Analysis

The carbon spectrum confirms the oxidation state of the C4-substituent and the integrity of the heterocyclic core.

Quantitative Data Table (¹³C NMR in CDCl₃, 100 MHz)
Chemical Shift (δ ppm)TypeAssignmentMechanistic Insight
182.0 – 185.0 CqC=O (Aldehyde)Diagnostic carbonyl peak. Lower field than acids/esters.[1]
175.0 – 178.0 CqC-5 (Isoxazole)Highly deshielded due to direct attachment to Oxygen and the electron-donating Methyl group (β-effect).
158.0 – 160.0 CqC-3 (Isoxazole)Attached to Nitrogen and the Phenyl ring.
135.0 – 136.0 CqC-2', C-6' (Phenyl)C-Cl carbons. Quaternary signals with low intensity.[1]
130.0 – 132.0 CHC-4' (Phenyl)Para-carbon.
128.0 – 129.0 CHC-3', C-5' (Phenyl)Meta-carbons. Intense signal (2 carbons).[1]
126.0 – 128.0 CqC-1' (Phenyl)Ipso-carbon.
115.0 – 118.0 CqC-4 (Isoxazole)The nucleophilic center of isoxazole, typically shielded, but shifted downfield here by the aldehyde.[1]
12.0 – 14.0 CH₃-CH₃ (Methyl)Typical range for heteroaryl-methyl groups.

Structural Validation Workflow (Logic Map)

The following diagram illustrates the logical flow for confirming the structure using 2D NMR techniques (HMBC/HSQC) to connect the isolated spin systems.

NMR_Assignment_Workflow Start Unknown Sample (C11H7Cl2NO2) H1_Spec 1H NMR Spectrum Start->H1_Spec Aldehyde_Check Signal @ 9.9 ppm? H1_Spec->Aldehyde_Check Aromatic_Sym Aromatic Pattern: Doublet (2H) + Triplet (1H)? Aldehyde_Check->Aromatic_Sym Yes Structure_Hypothesis Hypothesis: 3-(2,6-dichlorophenyl)-5-methyl isoxazole-4-carbaldehyde Aromatic_Sym->Structure_Hypothesis Yes (Symmetry Confirmed) Validation 2D NMR Validation Structure_Hypothesis->Validation HMBC_Corr HMBC: Me(2.7) -> C5(177) & C4(116) Validation->HMBC_Corr NOESY_Corr NOESY: No correlation Aldehyde <-> Phenyl (Steric Twist) Validation->NOESY_Corr Confirmed Structure Confirmed HMBC_Corr->Confirmed NOESY_Corr->Confirmed

Figure 1: Step-by-step logic flow for structurally validating the isoxazole aldehyde using 1D and 2D NMR correlations.

Common Impurities & Artifacts

When analyzing this compound, researchers often encounter specific impurities arising from the synthesis (typically Vilsmeier-Haack formylation or oxidation of the alcohol).

  • Carboxylic Acid Derivative:

    • Observation: Disappearance of the 9.9 ppm singlet; appearance of a broad singlet >11.0 ppm.[1]

    • Cause: Air oxidation of the aldehyde.[1]

  • Aldoxime Intermediate:

    • Observation: Broad singlet ~8.0-9.0 ppm (N-OH) and a shift in the methyl group.

    • Cause: Incomplete hydrolysis if synthesized from the oxime.[1]

  • Rotational Isomers:

    • Due to the high barrier of rotation caused by the 2,6-dichloro substitution, signal broadening may occur at low temperatures (<-20°C), though sharp signals are expected at room temperature (25°C).[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 78212, 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride. (Precursor/Analog Data).[1][2] Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. 3-(2,6-Dichlorophenyl)-5-methyl isoxazole-4-carbonyl chloride Infrared and Chemical Data. NIST Chemistry WebBook, SRD 69.[1] Retrieved from [Link][1]

  • RSC Advances (2014). Synthesis and characterization of 3-aryl-5-methylisoxazole-4-carbaldehyde derivatives. (General isoxazole aldehyde shifts).[1] Retrieved from [Link]

Sources

Technical Guide: Mass Spectrometry Characterization of 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the mass spectrometric behavior of 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carbaldehyde (referred to herein as DCMI-CHO ). As a critical intermediate in the synthesis of isoxazolyl penicillins (e.g., Dicloxacillin), the accurate characterization of DCMI-CHO is essential for process control and impurity profiling.

This document moves beyond standard spectral libraries, offering a mechanistic breakdown of ionization physics, isotopic envelopes, and fragmentation pathways. It provides a self-validating protocol designed to mitigate the specific stability challenges associated with the C4-aldehyde moiety.

Part 1: Structural Analysis & Isotopic Signatures

Physicochemical Context[1][2][3]
  • Formula: C₁₁H₇Cl₂NO₂

  • Monoisotopic Mass: 254.9854 Da

  • Target Ion (ESI+): [M+H]⁺ = m/z 256.0

  • Target Ion (EI): M⁺˙ = m/z 255.0

The Dichloro-Isotope Cluster (The "Fingerprint")

The most diagnostic feature of DCMI-CHO is the presence of two chlorine atoms on the phenyl ring. Chlorine exists naturally as ³⁵Cl (75.78%) and ³⁷Cl (24.22%), an approximate 3:1 ratio.

For a molecule with two chlorines (


), the isotopic distribution follows the binomial expansion 

, resulting in a 9:6:1 intensity ratio.[1]

Table 1: Theoretical Isotopic Abundance for DCMI-CHO ([M+H]⁺)

Ion SpeciesCompositionm/z (Nominal)Relative IntensityDiagnostic Value
M ³⁵Cl, ³⁵Cl256100% Base Peak
M+2 ³⁵Cl, ³⁷Cl258~64% Primary Confirmation
M+4 ³⁷Cl, ³⁷Cl260~10% Secondary Confirmation

Critical Insight: Any deviation >10% from this 100:64:10 ratio indicates interference. For example, if the M+2 peak is suppressed, check for co-eluting de-chlorinated impurities (e.g., monochloro-analogs).

Part 2: Ionization Strategy & Source Selection

The Polarity Paradox

DCMI-CHO presents a challenge: the isoxazole ring is polar, but the dichlorophenyl group is highly lipophilic. Furthermore, the aldehyde group is reactive.

  • Electrospray Ionization (ESI):

    • Pros: Soft ionization, minimal in-source fragmentation.

    • Cons: Aldehydes are poor proton acceptors compared to amines. Signal intensity may be low without mobile phase modifiers (formic acid).

    • Risk: In protic solvents (methanol), the aldehyde can form hemiacetals (

      
      ), creating ghost peaks.
      
  • Atmospheric Pressure Chemical Ionization (APCI):

    • Pros: Excellent for neutral/moderately polar compounds. Proton transfer is often more efficient for this class than ESI.

    • Recommendation:APCI in Positive Mode is the gold standard for this intermediate to ensure consistent ionization without adduct formation.

Part 3: Fragmentation Pathways (Mechanistic Analysis)

The fragmentation of DCMI-CHO is driven by two competing instabilities: the lability of the aldehyde carbonyl and the inherent strain of the isoxazole N-O bond.

Primary Pathway: Carbon Monoxide Loss (Alpha-Cleavage)

Aromatic and heterocyclic aldehydes characteristically lose carbon monoxide (CO, 28 Da).

  • Precursor: m/z 256 [M+H]⁺

  • Transition: m/z 256

    
    m/z 228
    
  • Mechanism: Inductive cleavage at the C4-Carbonyl bond. The resulting ion is a stabilized 3-(2,6-dichlorophenyl)-5-methylisoxazol-4-yl cation.

Secondary Pathway: Isoxazole Ring Contraction

Following CO loss, the isoxazole ring becomes susceptible to N-O bond cleavage.

  • Mechanism: The weak N-O bond breaks, leading to a rearrangement that often expels a nitrile or ketene fragment.

  • Diagnostic Fragment: Cleavage of the ring often leaves the dichlorophenyl nitrile moiety (m/z ~172/174).

Visualization of Fragmentation

The following diagram illustrates the validated fragmentation tree for DCMI-CHO.

G cluster_legend Legend Parent Parent Ion [M+H]+ m/z 256 (100%) Fragment1 [M+H - CO]+ m/z 228 (Alpha-Cleavage) Parent->Fragment1 -28 Da (CO) Fragment2 [M+H - H2O]+ m/z 238 (Minor/ dehydration) Parent->Fragment2 -18 Da Fragment3 Dichlorobenzonitrile Ion m/z 172 (Ring Collapse) Fragment1->Fragment3 Isoxazole Cleavage Fragment4 Phenyl Cation m/z 145 (Loss of Nitrile) Fragment3->Fragment4 -HCN / Rearrangement key1 Blue: Parent Ion key2 Red: Primary Fragment key3 Yellow: Diagnostic Fragment

Caption: Figure 1. Proposed fragmentation pathway for DCMI-CHO in ESI/APCI positive mode. The loss of CO (m/z 228) is the base peak in MS2 spectra.

Part 4: Validated Experimental Protocol

This protocol is designed to prevent "on-column" oxidation of the aldehyde to the carboxylic acid (a common artifact).

Sample Preparation[5]
  • Solvent: Acetonitrile (MeCN) is preferred over Methanol. Methanol can react with the aldehyde to form hemiacetals (

    
     Da) or acetals (
    
    
    
    Da) in the source.
  • Concentration: Prepare a 1 mg/mL stock in MeCN. Dilute to 10 µg/mL in 50:50 MeCN:Water (0.1% Formic Acid) immediately prior to injection.

  • Stability Check: Analyze within 4 hours. Aldehydes degrade to carboxylic acids (

    
     272) upon prolonged exposure to air/moisture.
    
LC-MS Conditions (System Suitability)
ParameterSettingRationale
Column C18 (e.g., Acquity BEH), 1.7 µmStandard reverse phase retention.
Mobile Phase A Water + 0.1% Formic AcidAcid required to protonate the isoxazole nitrogen.
Mobile Phase B Acetonitrile + 0.1% Formic AcidMeCN provides sharper peaks for this lipophile than MeOH.
Gradient 40% B to 90% B over 5 minCompound is moderately hydrophobic (LogP ~2.9).
Ionization APCI (+) or ESI (+)APCI preferred to avoid adducts.
Source Temp 350°C (APCI) / 120°C (ESI)High temp ensures volatilization; low temp in ESI prevents degradation.
Data Interpretation (QC Criteria)

To validate the identity of DCMI-CHO in a sample, the following criteria must be met:

  • Retention Time: Match standard ± 0.1 min.

  • Parent Ion: m/z 256.0 ± 0.5 Da.

  • Isotope Ratio: m/z 258 intensity must be 60-70% of m/z 256.

  • Fragment Confirmation: MS/MS must show dominant daughter ion at m/z 228 (Loss of CO).

Part 5: Troubleshooting & Artifacts

Scenario: Observation of m/z 272 peak.

  • Cause: Oxidation of the aldehyde to carboxylic acid (3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylic acid).

  • Remedy: Use fresh solvents; degas mobile phases; minimize sample headspace.

Scenario: Observation of m/z 288 peak.

  • Cause: Formation of the methyl hemiacetal (if Methanol is used).

  • Remedy: Switch to 100% Acetonitrile for dilution.

Scenario: Observation of m/z 297 peak.

  • Cause: Acetonitrile adduct [M+H+CH3CN]⁺.

  • Remedy: Increase Source/Desolvation temperature to decluster.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 78212, 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride. (Note: The acid chloride is the direct precursor and shares the core scaffold fragmentation). [Link][2]

  • Bouchoux, G., & Hoppilliard, Y. (1981). Fragmentation mechanisms of isoxazole.[3] Organic Mass Spectrometry.[3] (Establishes the N-O bond cleavage mechanism). [Link][3]

  • NIST Mass Spectrometry Data Center. Chlorine Isotope Patterns and Abundances. National Institute of Standards and Technology. [Link]

  • Sielc Technologies. HPLC Analysis of 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride. (Provides chromatographic context for this class of isoxazoles). [Link]

Sources

Biological Activity of Dichlorophenyl Isoxazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The dichlorophenyl isoxazole scaffold represents a privileged structure in medicinal chemistry, characterized by a five-membered heterocyclic ring containing oxygen and nitrogen, substituted with a chlorinated phenyl group. This pharmacophore is historically significant as the core of penicillinase-resistant antibiotics (e.g., Dicloxacillin) but has recently re-emerged as a potent scaffold in oncology and mycology.

This guide provides a technical deep-dive into the structure-activity relationships (SAR), synthesis protocols, and mechanistic pathways of these derivatives. It is designed for researchers requiring actionable protocols and mechanistic clarity.

Chemical Basis & Structure-Activity Relationship (SAR)

The biological efficacy of dichlorophenyl isoxazole derivatives hinges on the electronic and steric properties imparted by the chlorine substituents.

The Pharmacophore

The core structure consists of an isoxazole ring substituted at the 3- or 5-position with a dichlorophenyl group.

  • Lipophilicity: The dichloro-substitution significantly increases

    
    , enhancing membrane permeability, which is critical for intracellular targets (e.g., in cancer therapy) and Gram-positive bacterial entry.
    
  • Metabolic Stability: The chlorine atoms at the ortho positions (2,6-dichloro) create a "steric shield." In beta-lactam antibiotics, this prevents the beta-lactamase enzyme from accessing the carbonyl carbon, conferring resistance.

SAR Data Summary

The following table summarizes the impact of substituent variations on biological activity, synthesized from comparative studies [1][2].

Derivative ClassSubstituent Pattern (Phenyl Ring)Primary ActivityMechanism/Observation
Penicillins 2,6-Dichloro (Ortho)Antibacterial (G+)Max steric hindrance against

-lactamase. Superior to monochloro variants (Cloxacillin).
Stilbenes 3,4-Dichloro (Meta/Para)AntifungalHigh affinity for fungal mitochondria; disrupts respiration.
Dihydropyridines 4-Chloro (Para)Calcium Channel BlockPara-substitution enhances binding affinity (p-Cl > m-Cl > o-Cl).[1]
3,5-Diaryl 2,4-DichloroAnticancer (Breast)Induced apoptosis in MCF-7 lines; halogen bonding likely aids receptor docking.

Mechanisms of Action[2][3][4][5][6]

Antibacterial: The "Steric Shield" Mechanism

In derivatives like Dicloxacillin , the isoxazole ring acts as a rigid linker that positions the bulky 2,6-dichlorophenyl group to protect the beta-lactam ring.

Pathway:

  • Target: Penicillin-Binding Proteins (PBPs), specifically PBP1a and PBP3.

  • Action: The drug acts as a pseudosubstrate, acylating the active site serine residue.

  • Result: Inhibition of transpeptidation (cross-linking) of peptidoglycan, leading to cell lysis.[2]

Anticancer: Apoptosis Induction

Newer 3,5-disubstituted isoxazole derivatives target the apoptotic machinery. Pathway:

  • Target: Disruption of the mitochondrial membrane potential (

    
    ).
    
  • Cascade: Release of Cytochrome C

    
     Activation of Caspase-9 
    
    
    
    Activation of Caspase-3.
  • Result: DNA fragmentation and programmed cell death.

Visualization: Mechanistic Pathways

Mechanism_Action cluster_bacteria Antibacterial Pathway (G+) cluster_cancer Anticancer Pathway Drug Dichlorophenyl Isoxazole Derivative PBP Bind PBP Active Site (Transpeptidase) Drug->PBP High Affinity Steric Steric Shielding (Resist Beta-Lactamase) Drug->Steric 2,6-Cl Substitution Mito Mitochondrial Depolarization Drug->Mito Lipophilic Entry Wall Inhibit Peptidoglycan Cross-linking PBP->Wall Steric->PBP Protects Drug Lysis Bacterial Cell Lysis Wall->Lysis CytoC Cytochrome C Release Mito->CytoC Caspase Caspase-3/9 Activation CytoC->Caspase Apoptosis Apoptosis/Cell Death Caspase->Apoptosis

Figure 1: Dual mechanistic pathways for antibacterial (left) and anticancer (right) activity.

Experimental Protocols

Synthesis: 1,3-Dipolar Cycloaddition (Click Chemistry)

This protocol describes the synthesis of a 3-(2,6-dichlorophenyl)-5-substituted isoxazole . This method is preferred for its regioselectivity and high yield [3][4].

Reagents:

  • 2,6-Dichlorobenzaldehyde oxime (Precursor)

  • N-Chlorosuccinimide (NCS)

  • Terminal Alkyne (e.g., Phenylacetylene)

  • Triethylamine (Et3N)

  • Solvent: DMF or DCM

Step-by-Step Workflow:

  • Generation of Hydroximoyl Chloride (In Situ):

    • Dissolve 2,6-dichlorobenzaldehyde oxime (10 mmol) in DMF (20 mL).

    • Add NCS (12 mmol) portion-wise at 0°C.

    • Stir for 1 hour at room temperature. Checkpoint: Reaction is complete when TLC shows disappearance of oxime.

  • Cycloaddition:

    • Add the terminal alkyne (12 mmol) to the reaction mixture.

    • Add Triethylamine (15 mmol) dropwise over 30 minutes at 0°C. Note: Et3N acts as a base to dehydrohalogenate the intermediate, generating the reactive Nitrile Oxide species.

    • Allow to warm to room temperature and stir for 12 hours.

  • Work-up:

    • Pour mixture into ice-cold water (100 mL).

    • Extract with Ethyl Acetate (3 x 30 mL).

    • Wash organic layer with brine, dry over Na2SO4, and concentrate in vacuo.

  • Purification:

    • Recrystallize from Ethanol or purify via column chromatography (Hexane:EtOAc 9:1).

Validation:

  • 1H NMR: Look for the characteristic isoxazole proton singlet around

    
     6.5–6.9 ppm.
    
  • IR: Absence of nitrile peak; presence of C=N stretch (~1600 cm⁻¹).[3]

Visualization: Synthesis Workflow

Synthesis_Protocol Oxime 2,6-Dichlorobenzaldehyde Oxime NCS NCS / DMF (Chlorination) Oxime->NCS Int Hydroximoyl Chloride NCS->Int 1 hr, RT Base Et3N + Alkyne (Cycloaddition) Int->Base In Situ Product 3-(2,6-Dichlorophenyl) isoxazole Base->Product 12 hr, RT

Figure 2: One-pot synthesis via 1,3-dipolar cycloaddition.

Biological Assay: MIC Determination (Antibacterial)

To verify the activity of synthesized derivatives against resistant strains (e.g., MRSA or penicillinase-producing S. aureus).

  • Preparation: Prepare stock solution of the derivative in DMSO (1 mg/mL).

  • Dilution: Perform serial 2-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well plate. Range: 64

    
    g/mL to 0.125 
    
    
    
    g/mL.
  • Inoculation: Add bacterial suspension adjusted to

    
     CFU/mL.
    
  • Incubation: Incubate at 37°C for 18–24 hours.

  • Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration with no visible growth.

    • Control: Use Dicloxacillin as a positive control.

Future Outlook

Research is shifting from simple antibacterial applications to hybrid molecules .

  • PROTACs: Isoxazole moieties are being investigated as linkers or warheads in Proteolysis Targeting Chimeras for cancer therapy [5].[4]

  • Neuroprotection: Dichlorophenyl isoxazoles are showing promise as modulators of GABA receptors, offering potential in epilepsy treatment.

References

  • Waghmare, S., & Sawant, R. (2024).[5] Synthesis, Pharmacological Study of 3,5-Di- Substituted Isoxazole Derivatives as Anticancer Drug Against Breast Cancer Cell Line.[5][6] International Journal of Drug Delivery Technology. Link

  • Kaur, N., et al. (2021).[7] Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. European Journal of Medicinal Chemistry. Link

  • Rao, K., et al. (2025). Synthesis of 3,5-Disubstituted Isoxazoles through a 1,3-Dipolar Cycloaddition Reaction. ResearchGate. Link

  • InvivoChem. (n.d.). Dicloxacillin Mechanism of Action and Properties. InvivoChem Data Sheet. Link

  • Jakhmola, A. (2023).[4][8] Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements.[4][6] Journal of Biomolecular Structure and Dynamics. Link

Sources

potential therapeutic targets of 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Targeting the Isoxazole Scaffold: A Technical Analysis of 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carbaldehyde and Its Therapeutic Derivatives

Executive Summary

The compound 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carbaldehyde represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. While often overshadowed by its oxidized derivative (the acid chloride precursor to Dicloxacillin ), the aldehyde functionality offers a versatile "chemical handle" for generating Schiff bases, chalcones, and hydrazones.[1]

This technical guide analyzes the therapeutic potential of this specific isoxazole scaffold.[1][2] It moves beyond simple structural description to explore the causality of binding —how the steric bulk of the 2,6-dichlorophenyl group and the polarity of the isoxazole ring drive interactions with Penicillin-Binding Proteins (PBPs) , Bacterial Topoisomerases , and Fungal CYP51 .[1]

The Core Scaffold: Chemical Architecture & Reactivity

The therapeutic value of this molecule lies in its structural duality:

  • The "Warhead" Precursor (Aldehyde): The C4-aldehyde group is highly reactive, serving as an electrophile for condensation reactions with amines (to form Schiff bases) or active methylene compounds (to form chalcones).[1][2]

  • The Recognition Motif (Isoxazole + Dichlorophenyl):

    • Steric Occlusion: The 2,6-dichlorophenyl moiety is orthogonally twisted relative to the isoxazole ring due to steric clash.[1][2] This bulk is critical for beta-lactamase resistance in derived penicillins (e.g., Dicloxacillin), as it physically blocks the enzyme's active site from hydrolyzing the beta-lactam ring.[1][2]

    • Lipophilicity: The dichlorophenyl group enhances membrane permeability and hydrophobic binding in enzyme pockets (e.g., COX-2, CYP51).[1]

Primary Therapeutic Target: Bacterial Cell Wall Synthesis (PBPs)[1][2]

The most established therapeutic pathway for this scaffold involves its oxidation to the corresponding carboxylic acid, which is then coupled to the 6-aminopenicillanic acid (6-APA) nucleus.[1][2]

Mechanism of Action: Transpeptidase Inhibition[1]
  • Target: Penicillin-Binding Proteins (PBPs), specifically the transpeptidase domain involved in peptidoglycan cross-linking.[1][2]

  • Causality: The isoxazolyl penicillin derivative (Dicloxacillin) acts as a structural analogue of the D-Ala-D-Ala substrate.[1][2]

    • Acylation: The beta-lactam ring opens and covalently acylates the active site serine residue of the PBP.[1][2]

    • Steric Shielding: The bulky 3-(2,6-dichlorophenyl)-5-methylisoxazole side chain prevents water molecules from entering the active site, thereby inhibiting the hydrolysis of the acyl-enzyme complex.[1][2] This confers resistance to beta-lactamases produced by Staphylococcus aureus.[1][2]

Validation Protocol: MIC Determination (Broth Microdilution)
  • Objective: Quantify antibacterial potency against beta-lactamase-producing S. aureus.

  • Method:

    • Prepare cation-adjusted Mueller-Hinton broth.

    • Inoculate with

      
       CFU/mL of S. aureus (ATCC 29213).[1][2]
      
    • Add serial dilutions of the isoxazole derivative (0.125 – 128 µg/mL).[1][2]

    • Incubate at 35°C for 16-20 hours.

    • Endpoint: The Minimum Inhibitory Concentration (MIC) is the lowest concentration preventing visible turbidity.[1][2]

Emerging Targets: Schiff Base Derivatives[1]

Direct reaction of the aldehyde with primary amines or hydrazides yields Schiff bases (imines), which have shown activity against novel targets where the aldehyde itself is inactive.[1]

Target A: Bacterial DNA Gyrase / Topoisomerase IV[1]
  • Rationale: Schiff bases derived from isoxazoles can intercalate into DNA or bind to the ATP-binding pocket of DNA gyrase B (GyrB).[1][2]

  • Binding Mode: The isoxazole nitrogen acts as a hydrogen bond acceptor for the Asp73 residue in the GyrB active site, while the dichlorophenyl group occupies the hydrophobic pocket.[1]

  • Therapeutic Outcome: Inhibition of bacterial DNA replication (bacteriostatic/bactericidal).[1][2]

Target B: Fungal Sterol 14α-Demethylase (CYP51)[1][2]
  • Rationale: Azole antifungals (e.g., Fluconazole) target CYP51.[1] Isoxazole derivatives mimic this interaction.[1][2]

  • Mechanism: The nitrogen of the isoxazole (or a linked triazole) coordinates with the heme iron in the CYP51 active site, blocking the demethylation of lanosterol to ergosterol.[1]

  • Outcome: Disruption of the fungal cell membrane integrity.[1]

Target C: Cancer Cell Signaling (Kinases & HDAC)
  • Rationale: Metal complexes (Cu(II), Zn(II)) of isoxazole Schiff bases have shown cytotoxicity against MCF-7 (breast) and HepG2 (liver) cancer lines.[1][2]

  • Mechanism:

    • ROS Generation: The metal center facilitates the generation of Reactive Oxygen Species (ROS), leading to oxidative stress and apoptosis.[1]

    • Kinase Inhibition: The scaffold fits into the ATP-binding cleft of Tyrosine Kinases (e.g., TRK), preventing downstream signaling.[1]

Visualization of Therapeutic Pathways

The following diagram illustrates the chemical space accessible from the aldehyde precursor and the associated biological targets.

Isoxazole_Therapeutics Aldehyde 3-(2,6-dichlorophenyl)- 5-methylisoxazole-4-carbaldehyde Oxidation Oxidation (KMnO4/NaClO2) Aldehyde->Oxidation Condensation Condensation (R-NH2 / Hydrazines) Aldehyde->Condensation Acid Isoxazole-4-carboxylic Acid Oxidation->Acid SchiffBase Schiff Bases / Hydrazones Condensation->SchiffBase Dicloxacillin Dicloxacillin (Beta-Lactam Antibiotic) Acid->Dicloxacillin + 6-APA GyraseInhibitor Novel Antibacterials (Gyrase B Inhibitors) SchiffBase->GyraseInhibitor Antifungal Antifungals (CYP51 Inhibitors) SchiffBase->Antifungal Anticancer Metal Complexes (ROS Inducers) SchiffBase->Anticancer PBP Target: PBPs (Cell Wall Synthesis) Dicloxacillin->PBP Acylation DNA Target: DNA Gyrase (Replication) GyraseInhibitor->DNA H-Bonding Heme Target: CYP51 Heme (Ergosterol Synthesis) Antifungal->Heme Fe Coordination

Figure 1: Derivatization tree showing the conversion of the aldehyde precursor into established antibiotics (Dicloxacillin) and experimental therapeutics (Schiff bases).[1][2]

Experimental Protocols

Protocol A: Synthesis of Isoxazole Schiff Bases

This protocol validates the reactivity of the aldehyde "handle."[1]

  • Reagents: 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carbaldehyde (1 mmol), Substituted Aniline/Hydrazide (1 mmol), Ethanol (20 mL), Glacial Acetic Acid (2-3 drops).

  • Procedure:

    • Dissolve the aldehyde in hot ethanol.[1][2]

    • Add the amine component and catalytic acetic acid.[1][2]

    • Reflux for 4–6 hours (monitor via TLC, solvent system Hexane:Ethyl Acetate 7:3).

    • Cool to room temperature.[1][2] The Schiff base typically precipitates as a solid.[1][2]

    • Filter, wash with cold ethanol, and recrystallize.[1]

  • Characterization: Confirm formation of the imine bond (

    
    ) via IR (peak at ~1600-1620 cm⁻¹) and ¹H NMR (singlet at 
    
    
    
    8.0–9.0 ppm).
Protocol B: Molecular Docking (Target Validation)

To predict the binding affinity of new derivatives against DNA Gyrase B .

  • Protein Preparation:

    • Retrieve Crystal Structure of E. coli DNA Gyrase B (PDB ID: 1KZN or similar).[1][2]

    • Remove water molecules and co-crystallized ligands using PyMOL.[2]

    • Add polar hydrogens and Kollman charges using AutoDock Tools (ADT).[1][2]

  • Ligand Preparation:

    • Draw the isoxazole Schiff base structure.[1][2]

    • Minimize energy (MM2 force field).

    • Define rotatable bonds (the linker between isoxazole and the amine).[1]

  • Grid Generation:

    • Center the grid box on the ATP-binding site (approx.[1][2] coordinates

      
      ).
      
    • Set box size to

      
       points (0.375 Å spacing).
      
  • Docking (AutoDock Vina):

    • Run Vina with exhaustiveness = 8.[1][2]

    • Success Criteria: Binding affinity

      
       kcal/mol indicates a potential hit.[1][2] Look for H-bonds with Asp73  and hydrophobic stacking with Val71 .[1][2]
      

References

  • PubChem. (2025).[1][2] 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride.[1][2][3] National Library of Medicine.[1][2] Available at: [Link][1][2]

  • Sirumalar, K., et al. (2022).[1][4] "In Vitro Anti-Cancer Activity of Schiff Base 2,4-Dichloro-6-(P-Tolylimino-Methyl)-Phenol and Its Transition Metal Complexes." International Journal of Life Science and Pharma Research, 12(1), P13-P19.[1][4] Available at: [Link]

  • Assali, M., et al. (2022).[1] "Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents." BMC Chemistry, 16,[1] 96. Available at: [Link]

Sources

3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbaldehyde discovery and history

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbaldehyde: Discovery, Synthesis, and Medicinal Utility Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals

Executive Summary

The molecule 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbaldehyde represents a critical chemical scaffold in the history of antibiotic development. While its oxidized cousin—the acid chloride—is the industrial workhorse for the synthesis of Dicloxacillin , the aldehyde functionality offers a versatile "chemical handle" for modern drug discovery, enabling the synthesis of non-beta-lactam anti-infectives, agrochemicals, and materials.

This guide explores the technical lineage of this scaffold, tracing its origins from the "Golden Age" of semi-synthetic penicillins at Beecham Research Laboratories to its contemporary applications. We provide a rigorous analysis of the synthetic pathways, focusing on the construction of the sterically congested isoxazole ring and the controlled reduction protocols required to access the aldehyde.

Historical Context: The Steric Shield

The Beecham Breakthrough (1960s)

The discovery of this scaffold is inextricably linked to the battle against penicillin-resistant Staphylococcus aureus. By the late 1950s, bacterial


-lactamases (penicillinases) were rendering natural penicillin G obsolete.

Researchers at Beecham Research Laboratories (UK), led by G.N. Rolinson and F.P. Doyle , isolated the penicillin nucleus, 6-aminopenicillanic acid (6-APA) , in 1959. This allowed, for the first time, the chemical attachment of synthetic side chains to the penicillin core.

The Isoxazolyl Solution

The team hypothesized that a bulky, rigid side chain could sterically hinder the


-lactamase enzyme from attacking the antibiotic's 

-lactam ring without preventing the drug from binding to its target (Penicillin-Binding Proteins).
  • First Generation: Methicillin (2,6-dimethoxybenzamido group). Effective but acid-labile (injectable only).

  • Second Generation (Isoxazolyl Penicillins): Doyle and Nayler synthesized the isoxazole series. The 3-(2,6-dichlorophenyl) substitution proved superior.[1] The ortho-chloro groups lock the phenyl ring perpendicular to the isoxazole plane, creating a "steric shield" that protects the

    
    -lactam ring from enzymatic hydrolysis while also conferring acid stability for oral dosing.
    

This work culminated in the release of Dicloxacillin (1968), identifying the 3-(2,6-dichlorophenyl)-5-methylisoxazole moiety as a privileged structure in medicinal chemistry.

Chemical Identity & Properties

PropertyData
IUPAC Name 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbaldehyde
CAS Number 128913-92-0 (Aldehyde) / 4462-55-9 (Acid Chloride precursor)
Molecular Formula

Molecular Weight 256.08 g/mol
Appearance White to off-white crystalline solid
Key Functionality Masked electrophile (Aldehyde), Steric bulk (2,6-diCl-phenyl)

Technical Core: Synthetic Pathways

The synthesis of the aldehyde requires first constructing the isoxazole core, followed by functional group interconversion. The steric bulk of the 2,6-dichlorophenyl group presents unique challenges in the cyclization step.

Step 1: Construction of the Isoxazole Core

The industrial standard (Beecham Route) utilizes a [3+2] cycloaddition approach.

Reagents:

  • 2,6-Dichlorobenzaldehyde

    
    Oxime 
    
    
    
    Nitrile Oxide (generated in situ).
  • Ethyl Acetoacetate (Dipolarophile).

Mechanism: The reaction proceeds via the in situ generation of 2,6-dichlorobenzonitrile oxide from the corresponding chloro-oxime (using base). This 1,3-dipole undergoes a regioselective cycloaddition with the enol form of ethyl acetoacetate.

  • Regioselectivity: The 3-aryl-5-methyl isomer is favored over the 3-methyl-5-aryl isomer due to electronic stabilization and steric factors during the transition state.

Step 2: Divergence to the Aldehyde

While the acid chloride is used for Dicloxacillin, the aldehyde is accessed via controlled reduction. Direct reduction of the acid is difficult; therefore, the ester or acid chloride is the preferred substrate.

Protocol A: Rosenmund-Type Reduction (From Acid Chloride)
  • Substrate: 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride.[1][2]

  • Reagent: Lithium tri-t-butoxyaluminum hydride (LTBA).

  • Conditions: THF, -78°C.

  • Rationale: LTBA is a bulky, mild reducing agent that reacts faster with the acid chloride than the resulting aldehyde, preventing over-reduction to the alcohol.

Protocol B: DIBAL-H Reduction (From Ethyl Ester)
  • Substrate: Ethyl 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylate.

  • Reagent: Diisobutylaluminum hydride (DIBAL-H, 1.0 eq).

  • Conditions: Toluene/DCM, -78°C.

  • Rationale: At low temperatures, DIBAL-H forms a stable tetrahedral aluminate intermediate which does not collapse to the aldehyde until acidic workup, preventing further reduction.

Visualization: Synthetic Workflow

SynthesisPath Start 2,6-Dichlorobenzaldehyde Oxime 2,6-Dichlorobenzaldoxime Start->Oxime NH2OH·HCl NitrileOxide Nitrile Oxide (In Situ) Oxime->NitrileOxide Cl2 / Base Cyclization [3+2] Cycloaddition NitrileOxide->Cyclization Acetoacetate Ethyl Acetoacetate Acetoacetate->Cyclization Ester Ethyl 3-(2,6-diCl-phenyl)- 5-methylisoxazole-4-carboxylate Cyclization->Ester Acid Carboxylic Acid (Hydrolysis) Ester->Acid NaOH/H2O Aldehyde TARGET ALDEHYDE 3-(2,6-diCl-phenyl)-5-methyl- isoxazole-4-carbaldehyde Ester->Aldehyde Route A: DIBAL-H (-78°C) AcidChloride Acid Chloride (SOCl2) Acid->AcidChloride SOCl2 Dicloxacillin Dicloxacillin (Coupling w/ 6-APA) AcidChloride->Dicloxacillin 6-APA AcidChloride->Aldehyde Route B: LiAl(OtBu)3H

Caption: Synthetic divergence from the isoxazole ester scaffold. The aldehyde is accessed via controlled reduction of the ester or acid chloride, distinct from the oxidative pathway used for Dicloxacillin.

Experimental Protocol: DIBAL-H Reduction (Route A)

Objective: Selective reduction of Ethyl 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylate to the corresponding aldehyde.

Safety Warning: DIBAL-H is pyrophoric. All operations must be performed under inert atmosphere (Ar/N2).

  • Preparation: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, temperature probe, and nitrogen inlet.

  • Solvation: Dissolve 10.0 mmol of the isoxazole ethyl ester in 50 mL of anhydrous dichloromethane (DCM). Cool the solution to -78°C using a dry ice/acetone bath.

  • Reduction: Slowly add 11.0 mmol of DIBAL-H (1.0 M in toluene) dropwise via syringe pump over 30 minutes. Maintain internal temperature below -70°C.

  • Monitoring: Stir at -78°C for 2 hours. Monitor via TLC (Hexane:EtOAc 4:1). The ester spot should disappear.

  • Quench: Critical Step. While still at -78°C, quench by adding 5 mL of methanol followed by 20 mL of saturated Rochelle's salt (Potassium sodium tartrate) solution.

  • Workup: Allow the mixture to warm to room temperature and stir vigorously for 1 hour until the aluminum emulsion breaks and two clear layers form. Extract with DCM (3 x 30 mL).

  • Purification: Dry organics over

    
    , concentrate in vacuo, and purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).
    

Medicinal Chemistry Applications

While the acid chloride is used for antibiotics, the aldehyde serves as a versatile electrophile for diversifying the scaffold:

  • Schiff Bases: Condensation with amines to form imines, investigated for antifungal activity (azoles).

  • Knoevenagel Condensation: Reaction with active methylene compounds to extend the carbon chain for agrochemical synthesis.

  • Bioisosteres: Conversion of the aldehyde to an oxadiazole or thiazole ring to alter pharmacokinetic properties while maintaining the "steric shield" of the dichlorophenyl group.

References

  • Beecham Group Ltd. (1961). Penicillin Derivatives. US Patent 2,996,501.
  • Doyle, F. P., & Nayler, J. H. C. (1964). Advances in Drug Research, 1, 1. (Review of the isoxazolyl penicillin discovery).
  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 78212, 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride. Retrieved from [Link]

  • Google Patents. (2003). Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide. US Patent App. 2003/0139606. (Details on the isoxazole ring construction).

Sources

Technical Guide: Solubility Profile of 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile and characterization of 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carbaldehyde , a key structural intermediate in the synthesis of isoxazolyl penicillins (e.g., Dicloxacillin).

Executive Summary

3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carbaldehyde is a critical intermediate structurally related to the side-chain precursors of Dicloxacillin . While the acid chloride derivative (CAS 4462-55-9) is the standard commercial reagent for penicillin acylation, the aldehyde variant serves as a vital precursor in specific synthetic routes or as a monitored impurity.

This guide provides a predicted solubility landscape based on Structure-Property Relationships (SPR) with its acid chloride and ester analogs. It establishes a robust Standard Operating Procedure (SOP) for empirically determining thermodynamic solubility, essential for process optimization in drug development.

Physicochemical Profile & Structural Analysis[1]

Understanding the molecular scaffold is the first step to predicting solvent interactions.

PropertyValue (Predicted/Analog-Based)Rationale
Molecular Formula C₁₁H₇Cl₂NO₂Isoxazole core + Dichlorophenyl + Aldehyde
Molecular Weight ~256.08 g/mol Derived from atomic weights
LogP (Octanol/Water) 2.8 – 3.2Lipophilic due to dichlorophenyl moiety; similar to acid chloride (LogP ~2.91)
H-Bond Donors 0Lack of -OH or -NH groups
H-Bond Acceptors 3Isoxazole N, Isoxazole O, Aldehyde Carbonyl O
Rotatable Bonds 2Bond between Phenyl and Isoxazole rings
Mechanistic Solubility Insight

The molecule is lipophilic and non-ionizable in the physiological pH range (unlike its carboxylic acid precursor).

  • Dominant Force: Van der Waals and Pi-Pi stacking (aromatic rings).

  • Dipole Interactions: The isoxazole ring and aldehyde group create a permanent dipole, making it soluble in polar aprotic solvents.

  • Crystal Lattice Energy: High melting point (likely >90°C, similar to the acid chloride) suggests strong crystal packing, requiring solvents with good dispersive forces (e.g., Toluene, DCM) to break the lattice.

Solubility Landscape

The following table categorizes solvents based on predicted solubility performance, derived from Hansen Solubility Parameters (HSP) of the isoxazole scaffold.

Solvent ClassRepresentative SolventsPredicted SolubilityApplication
Chlorinated Dichloromethane (DCM), ChloroformVery High (>100 mg/mL)Primary extraction solvent; synthesis medium.
Polar Aprotic DMSO, DMF, THFHigh (>50 mg/mL)Stock solution preparation; biological assays.
Esters Ethyl Acetate, Isopropyl AcetateGood (20–50 mg/mL)Standard process solvent; partitioning.
Aromatic Hydrocarbons Toluene, XyleneModerate (10–30 mg/mL)Ideal Recrystallization Solvent. High solubility at boiling, low at RT.
Alcohols Methanol, Ethanol, IPAModerate/Low (5–15 mg/mL)Anti-solvent or co-solvent for crystallization.
Aliphatic Hydrocarbons Hexane, Heptane, CyclohexaneVery Low (<1 mg/mL)Anti-solvent for precipitation.
Aqueous Water, PBS (pH 7.4)Insoluble (<0.1 mg/mL)Aqueous wash phase.

Critical Note: Unlike the acid chloride analog, the aldehyde is stable in protic solvents (Alcohols/Water) and will not rapidly decompose, though it may form reversible hemiacetals in methanol/ethanol upon prolonged standing or acid catalysis.

Experimental Protocol: Thermodynamic Solubility Determination

Since specific literature values for the aldehyde are sparse, the following self-validating protocol is required to generate accurate internal data.

Methodology: Shake-Flask Saturation with HPLC Quantitation

Objective: Determine the thermodynamic solubility of the solid in various organic solvents at 25°C.

Reagents:

  • Test Compound: 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carbaldehyde (>98% purity).

  • Solvents: HPLC Grade (MeOH, ACN, Toluene, EtOAc).

Workflow:

  • Saturation: Add excess solid (~50 mg) to 1 mL of solvent in a glass vial.

  • Equilibration: Agitate at 25°C for 24 hours (Orbit shaker or magnetic stir bar).

  • Verification: Ensure undissolved solid remains. If clear, add more solid.

  • Separation: Centrifuge at 10,000 rpm for 10 mins or filter through a 0.22 µm PTFE filter (pre-saturated).

  • Quantitation: Dilute the supernatant (100x) with Mobile Phase and analyze via HPLC-UV (254 nm).

Visual Workflow (DOT Diagram)

SolubilityWorkflow Start Start: Solid Sample (~50 mg) SolventAdd Add Solvent (1 mL) (DCM, Toluene, MeOH) Start->SolventAdd Agitate Agitate @ 25°C (24 Hours) SolventAdd->Agitate CheckSolid Undissolved Solid Present? Agitate->CheckSolid AddMore Add More Solid CheckSolid->AddMore No (Solution Clear) Filter Filtration / Centrifugation (0.22 µm PTFE) CheckSolid->Filter Yes (Suspension) AddMore->Agitate Dilute Dilution (1:100) in Mobile Phase Filter->Dilute HPLC HPLC-UV Quantitation (254 nm) Dilute->HPLC

Figure 1: Step-by-step workflow for thermodynamic solubility determination.

Applications & Synthesis Implications

Recrystallization Strategy

For purification of the aldehyde from crude reaction mixtures:

  • Primary Recommendation: Toluene/Heptane system. Dissolve in hot Toluene (high solubility), then slowly add Heptane (anti-solvent) or cool to 0°C.

  • Alternative: Ethanol/Water . Dissolve in hot Ethanol, add water dropwise until turbidity persists, then cool.

Synthetic Interconversion

The aldehyde is a redox-active center. Solubility choices must respect downstream chemistry:

  • Oxidation (to Acid): Perform in Acetone or Acetonitrile using Jones Reagent or KMnO₄.

  • Reduction (to Alcohol): Perform in Methanol or Ethanol using NaBH₄.

References

  • Compound Analog Data (Acid Chloride): National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 78212, 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride. Retrieved January 28, 2026 from [Link].

  • Dicloxacillin Structure & Properties: DrugBank Online. Dicloxacillin: Uses, Interactions, Mechanism of Action. Retrieved January 28, 2026 from [Link].

  • General Isoxazole Synthesis: Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. PMC PubMed Central. Retrieved January 28, 2026 from [Link].

  • Hansen Solubility Parameters: Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press. (Standard reference for solubility prediction methodology).

Technical Analysis: 2,4-Dichloro-6-methoxyquinoline-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural elucidation, synthesis, and pharmacological utility of the specific isomer corresponding to C₁₁H₇Cl₂NO₂ : 2,4-Dichloro-6-methoxyquinoline-3-carbaldehyde .

This compound represents a "privileged scaffold" in medicinal chemistry, serving as a critical intermediate for synthesizing fused heterocyclic systems (e.g., pyrazolo[3,4-b]quinolines) with potent antimicrobial, antimalarial, and anticancer properties.

Structural Elucidation & IUPAC Nomenclature[1][2]

The precise IUPAC designation is derived from the quinoline bicyclic system. The numbering priority is dictated by the heteroatom (Nitrogen) and the principal functional group (Aldehyde).

Nomenclature Breakdown
  • Parent Structure: Quinoline (benzo[b]pyridine).

  • Principal Group: Carbaldehyde (–CHO) at position 3.[1] The aldehyde carbon is not counted in the ring numbering but determines the suffix.

  • Substituents:

    • Chloro-: Two chlorine atoms at positions 2 and 4.

    • Methoxy-: One methoxy group (–OCH₃) at position 6 (derived from p-anisidine precursors).

Definitive IUPAC Name: 2,4-Dichloro-6-methoxyquinoline-3-carbaldehyde

Formula Validation (C₁₁H₇Cl₂NO₂)
ElementCountSource in Structure
Carbon (C) 119 (Quinoline core) + 1 (Aldehyde) + 1 (Methoxy)
Hydrogen (H) 71 (Aldehyde) + 3 (Methoxy) + 3 (Aromatic H at C5, C7, C8)
Chlorine (Cl) 2Substituents at C2 and C4
Nitrogen (N) 1Quinoline ring position 1
Oxygen (O) 21 (Aldehyde carbonyl) + 1 (Methoxy ether)

Synthetic Methodology: The Vilsmeier-Haack Cyclization

The synthesis of 2,4-dichloro-3-formylquinolines is a sophisticated application of the Vilsmeier-Haack reaction . Unlike the standard Meth-Cohn synthesis (which yields 2-chloro derivatives from acetanilides), the 2,4-dichloro variant typically requires a malonanilide or 4-hydroxy-2-quinolone precursor to allow for double chlorination.

The Protocol

Precursor: N-(4-methoxyphenyl)malonamide or 6-methoxy-4-hydroxyquinolin-2(1H)-one. Reagents: Phosphorus Oxychloride (POCl₃) and Dimethylformamide (DMF).

Mechanistic Insight: The reaction proceeds via a "double Vilsmeier" mechanism. The 4-hydroxy and 2-oxo tautomers are both converted to vinyl chlorides via the electrophilic Vilsmeier reagent (chloromethyleniminium salt), while the C3 position undergoes formylation due to its high nucleophilicity in the enamine-like intermediate.

Experimental Workflow (DOT Visualization)

G Start p-Anisidine Step1 Acylation (Diethyl malonate) Start->Step1 Inter1 N-(4-methoxyphenyl)malonamide Step1->Inter1 Step2 Cyclization (Polyphosphoric Acid) Inter1->Step2 Inter2 4-Hydroxy-6-methoxy-2-quinolone Step2->Inter2 Step3 Vilsmeier-Haack (POCl3 / DMF, Reflux) Inter2->Step3 Chlorination & Formylation Final 2,4-Dichloro-6-methoxy- quinoline-3-carbaldehyde Step3->Final

Figure 1: Synthetic pathway transforming p-anisidine to the target aldehyde via quinolone intermediate.

Step-by-Step Protocol
  • Cyclization: Heat N-(4-methoxyphenyl)malonamide in polyphosphoric acid (PPA) at 140°C to yield 4-hydroxy-6-methoxyquinolin-2(1H)-one.

  • Vilsmeier Reagent Prep: In a separate vessel, add POCl₃ (3 equiv) dropwise to DMF (3 equiv) at 0°C under N₂ atmosphere. Stir until the Vilsmeier salt precipitates (white solid).

  • Reaction: Add the quinolone intermediate to the Vilsmeier reagent. Heat to reflux (80-90°C) for 4-6 hours.

  • Quenching: Pour the reaction mixture onto crushed ice/sodium acetate. The 2,4-dichloro product will precipitate as a yellow solid.

  • Purification: Recrystallize from ethanol/acetonitrile.

Physicochemical Profiling

For drug development applications, accurate characterization is essential for establishing Structure-Activity Relationships (SAR).

PropertyValue (Predicted/Exp)Relevance to Drug Design
Molecular Weight 256.08 g/mol Ideal for fragment-based drug discovery (<300 Da).
LogP ~3.2Moderate lipophilicity; good membrane permeability.
H-Bond Acceptors 3 (N, O, O)Interaction points for kinase/enzyme active sites.
H-Bond Donors 0Increases bioavailability (Rule of 5 compliant).
Reactivity High (C4 > C2)C4-Cl is highly labile to nucleophilic aromatic substitution (

).

Strategic Utility in Drug Design

The 2,4-dichloro-3-carbaldehyde motif is a "chemical chameleon." The reactivity difference between the chlorine at C4 and C2 allows for regioselective functionalization .

Chemo-Selectivity Logic
  • C4-Chlorine: More reactive due to the vinylogous activation by the aldehyde and the nitrogen lone pair. It is easily displaced by amines, thiols, or alkoxides.

  • C2-Chlorine: Less reactive; typically displaced only under forcing conditions or after the C4 position has been substituted.

  • C3-Aldehyde: Standard electrophile for condensation reactions (e.g., Knoevenagel, Schiff base formation).

Functionalization Pathway (DOT Visualization)

Reactivity Core 2,4-Dichloro-3-CHO Path1 Nucleophile (R-NH2) @ 0°C Core->Path1 Path2 Hydrazine (Cyclization) Core->Path2 Path3 Reduction (NaBH4) Core->Path3 Prod1 4-Amino-2-chloro Derivative Path1->Prod1 Prod2 Pyrazolo[3,4-b]quinoline (Tricyclic Core) Path2->Prod2 Prod3 Alcohol Derivative (Linker synthesis) Path3->Prod3

Figure 2: Divergent synthesis strategies utilizing the chemo-selective reactivity of the C4-Cl and C3-CHO groups.[2]

Case Study: Antimalarial Development

Researchers utilize this scaffold to synthesize Pyrazolo[3,4-b]quinolines . By reacting the aldehyde with hydrazine, the intermediate Schiff base undergoes intramolecular cyclization, displacing the C2-chlorine to form the third ring. This tricyclic system intercalates DNA and inhibits Plasmodium falciparum growth.

References

  • Meth-Cohn, O., & Narine, B. (1978). A Versatile New Synthesis of Quinolines and Related Fused Pyridines. Tetrahedron Letters, 19(23), 2045-2048.

  • Kidwai, M., et al. (2000). Microwave Assisted Synthesis of Novel 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazoles. Journal of the Korean Chemical Society, 44(6).

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 689079, 2-Chloro-6-methoxyquinoline-3-carbaldehyde (Analogous Reference). PubChem.

  • Raj, T., et al. (2010). Synthesis and antimicrobial activity of some new 2,4-disubstituted quinolines. Indian Journal of Chemistry, 49B, 237-242.

Sources

Cheminformatics and Synthetic Architectures of 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The molecule 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbaldehyde represents a critical pharmacophore scaffold in medicinal chemistry. It serves as the direct precursor to the side chains of penicillinase-resistant antibiotics, most notably Dicloxacillin . The steric hindrance provided by the orthogonally twisted 2,6-dichlorophenyl moiety effectively blocks the active site of beta-lactamase enzymes, preserving the integrity of the beta-lactam ring against bacterial hydrolysis.

This guide provides the definitive cheminformatics identity of the molecule, analyzes its structural logic, and details a self-validating synthetic protocol for its generation from commercially available precursors.

Structural Identity & Cheminformatics

Precise digital representation is the first step in reproducible science. The following identifiers are generated based on IUPAC nomenclature rules and canonicalization algorithms suitable for high-throughput screening (HTS) libraries.

The SMILES String

Canonical SMILES:

[1][2] Isomeric SMILES:

(Note: As the molecule lacks chiral centers, the isomeric and canonical forms are identical.)

Key Physicochemical Descriptors
PropertyValueRationale
Formula C₁₁H₇Cl₂NO₂Core stoichiometry.[1][2][3][4]
MW 256.08 g/mol Fragment-based drug design compliant (<300 Da).
LogP ~2.8 - 3.1High lipophilicity due to the dichlorophenyl ring; optimized for membrane permeability.
H-Bond Donors 0Lack of -OH/-NH groups facilitates passive transport.
H-Bond Acceptors 3N and O atoms in the isoxazole and aldehyde.
Rotatable Bonds 2The C3-Aryl bond is sterically restricted (atropisomerism potential).

Structural Logic: The "Ortho-Effect"

The biological efficacy of this scaffold relies on the 2,6-dichloro substitution pattern .

  • Torsional Strain: The chlorine atoms at the 2 and 6 positions of the phenyl ring create significant steric clash with the isoxazole ring. This forces the phenyl ring to rotate out of plane, often approaching a 90° dihedral angle relative to the isoxazole core.

  • Enzymatic Shielding: When incorporated into antibiotics like Dicloxacillin, this "bulky" conformation acts as a molecular shield. It prevents the serine residue of beta-lactamase enzymes from approaching the carbonyl of the antibiotic's beta-lactam ring, thereby conferring resistance.

  • Synthetic Implication: This steric crowding makes the C4 position of the isoxazole ring electronically distinct but sterically accessible for electrophilic substitution (like formylation) due to the planar nature of the isoxazole itself.

Synthetic Protocols

We present two routes. Route A is the "Direct Functionalization" (Vilsmeier-Haack), ideal for late-stage modification. Route B is the "Redox Adjustment," ideal for scaling up from the commercially dominant acid chloride precursor.

Route A: Vilsmeier-Haack Formylation (Direct C4 Functionalization)

Use case: Synthesizing the aldehyde from the parent isoxazole.

Reagents:

  • Substrate: 3-(2,6-Dichlorophenyl)-5-methylisoxazole[2][3][5][6][7]

  • Reagent: Phosphorus Oxychloride (

    
    )[4]
    
  • Solvent/Reactant: Dimethylformamide (DMF)[4][8]

Mechanism: The reaction proceeds via the formation of a chloroiminium ion (Vilsmeier reagent) in situ, which acts as an electrophile attacking the electron-rich C4 position of the isoxazole ring.

Protocol:

  • Reagent Formation: In a flame-dried flask under

    
    , cool DMF (5.0 eq) to 0°C. Add 
    
    
    
    (1.2 eq) dropwise. Stir for 30 min to generate the Vilsmeier salt (white precipitate may form).
  • Addition: Dissolve the isoxazole substrate in minimal DMF. Add dropwise to the Vilsmeier reagent at 0°C.[9]

  • Heating: Warm to room temperature, then heat to 70-80°C for 4-6 hours. Monitor by TLC (formation of a more polar spot).

  • Hydrolysis: Pour the reaction mixture onto crushed ice/sodium acetate solution. The iminium intermediate hydrolyzes to the aldehyde.[4][8]

  • Isolation: Extract with Ethyl Acetate (3x). Wash organic layer with brine.[4] Dry over

    
    .[4]
    
  • Purification: Recrystallize from Ethanol/Water or flash chromatography (Hexane:EtOAc 8:2).

Route B: Reduction-Oxidation from Acid Chloride (Commercial Route)

Use case: Utilizing the widely available 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride.

Protocol:

  • Reduction (Rosenmund alternative): The acid chloride is reduced to the primary alcohol using Sodium Borohydride (

    
    ) in THF/Water.
    
    • Note: Direct reduction to aldehyde using

      
       is possible but often over-reduces to alcohol in non-optimized settings. Two-step is more robust.
      
  • Oxidation: The resulting alcohol (3-(2,6-dichlorophenyl)-5-methylisoxazole-4-methanol) is oxidized to the aldehyde using Manganese Dioxide (

    
    )  or Dess-Martin Periodinane .
    
    • Why

      
      ? It is highly selective for allylic/benzylic-like alcohols (isoxazolyl alcohols behave similarly) and avoids over-oxidation to the acid.
      

Visualizing the Synthetic Logic

The following diagram illustrates the retrosynthetic connectivity and the forward synthesis workflow using the Vilsmeier-Haack approach.

G cluster_0 Reaction Conditions start Precursor: 3-(2,6-Dichlorophenyl) -5-methylisoxazole intermediate Iminium Intermediate start->intermediate Electrophilic Subst. (70-80°C) vilsmeier Vilsmeier Reagent (DMF + POCl3) vilsmeier->intermediate Generates Electrophile product Target Aldehyde: 3-(2,6-Dichlorophenyl) -5-methylisoxazole -4-carbaldehyde intermediate->product Hydrolysis (-HCl, -NHMe2) hydrolysis Hydrolysis (Ice/NaOAc)

Caption: Figure 1. Stepwise Vilsmeier-Haack formylation pathway converting the isoxazole core to the C4-carbaldehyde derivative.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 78212, 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride. Retrieved January 28, 2026 from [Link]. (Proxy for scaffold properties and core connectivity).

  • Miyawaki, A., et al. (2012). Efficient Vilsmeier-Haack Reaction.[10] Journal of Organic Chemistry, 77, 8231.[10] (General protocol for aromatic formylation).

Sources

review of isoxazole-4-carbaldehyde compounds in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

The Isoxazole-4-Carbaldehyde Scaffold: Synthetic Versatility and Therapeutic Utility

Executive Summary & Pharmacophore Analysis

The isoxazole-4-carbaldehyde scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. Its utility stems from two distinct chemical properties:

  • The Isoxazole Ring: A five-membered heterocyclic aromatic ring containing adjacent oxygen and nitrogen atoms.[1][2] It acts as a bioisostere for the amide bond (

    
    ) and the carboxylic acid moiety, improving metabolic stability while maintaining hydrogen bond acceptor/donor capabilities.
    
  • The C4-Formyl Group: An electrophilic "warhead" that serves as a pivot point for divergent synthesis. It allows for rapid library generation via condensation (Schiff bases), oxidation (carboxylic acids), or C-C bond formation (Knoevenagel, Baylis-Hillman).

This guide details the synthetic architecture, reactivity profiles, and therapeutic applications of this scaffold, providing a self-validating protocol for its generation.

Synthetic Architecture: The Vilsmeier-Haack Approach

While isoxazoles can be synthesized via 1,3-dipolar cycloaddition of nitrile oxides with alkynes, the most robust method for generating the 4-carbaldehyde derivative directly is the Vilsmeier-Haack reaction applied to hydrazones or oximes. This "one-pot" cyclization-formylation sequence is preferred for its regioselectivity and scalability.

Mechanistic Pathway

The reaction proceeds through the formation of an electrophilic chloromethyliminium salt (Vilsmeier reagent), which attacks the


-carbon of the hydrazone/oxime. This triggers a cascade involving cyclization and subsequent hydrolysis to release the aldehyde.

VilsmeierMechanism DMF DMF + POCl3 VR Vilsmeier Reagent (Chloromethyliminium) DMF->VR - Cl- Inter1 Iminium Intermediate (Attack at Alpha-C) VR->Inter1 + Hydrazone Hydrazone Acetophenone Oxime/Hydrazone Cyclization Cyclization & Elimination Inter1->Cyclization - HCl Hydrolysis Hydrolysis (H2O/Base) Cyclization->Hydrolysis Product Isoxazole-4-carbaldehyde Hydrolysis->Product

Figure 1: Mechanistic flow of the Vilsmeier-Haack cyclization-formylation sequence.

Functionalization & Reactivity Profile

The C4-aldehyde is a versatile handle. The following transformations are most relevant to drug discovery:

Reaction TypeReagent/ConditionsProduct ClassMedicinal Utility
Condensation Primary Amines / EtOH / cat. AcOHSchiff Bases (Azomethines) Antimicrobial, Anti-inflammatory
Oxidation NaClO2 / NaH2PO4 (Pinnick)Isoxazole-4-carboxylic acids Peptidomimetics, Agonists
C-C Bond Formation Active Methylene / PiperidineChalcones/Knoevenagel Adducts Anticancer (Tubulin inhibitors)
Reductive Amination Amines / NaBH(OAc)3Secondary Amines Kinase Inhibitors

Therapeutic Applications & SAR

The biological activity of isoxazole-4-carbaldehyde derivatives is heavily dependent on the substituents at the C3 and C5 positions, as well as the functionalization of the C4-aldehyde.

Structure-Activity Relationship (SAR) Logic

SAR_Logic Core Isoxazole-4-Carbaldehyde Core C3 C3 Position Core->C3 C5 C5 Position Core->C5 C4 C4 Aldehyde Handle Core->C4 C3_Effect Methyl/Alkyl groups stabilize ring; Aryl groups enhance lipophilicity C3->C3_Effect C5_Effect Electron-withdrawing Aryl (e.g., 4-F-Ph) increases potency against COX-2/Kinases C5->C5_Effect C4_Schiff Schiff Bases (-CH=N-R): High Antimicrobial Activity C4->C4_Schiff C4_Chalcone Chalcones (-CH=CH-CO-R): Anticancer (Apoptosis Inducers) C4->C4_Chalcone

Figure 2: SAR logic for isoxazole-4-carbaldehyde derivatives.

Key Therapeutic Areas
  • Antimicrobial Agents: Schiff bases derived from isoxazole-4-carbaldehydes have shown potent activity against S. aureus and E. coli. The azomethine linkage (

    
    ) is critical for binding to bacterial enzymes, likely disrupting cell wall synthesis [1].
    
  • Anticancer Therapeutics: Derivatives functionalized at C4 (often chalcones) act as tubulin polymerization inhibitors. Specific analogs have demonstrated IC50 values in the micromolar range against PC3 (prostate) and MCF-7 (breast) cancer lines [2].

  • Anti-inflammatory (COX-2): The isoxazole ring is a known pharmacophore in COX-2 inhibitors (e.g., Valdecoxib). 4-carbaldehyde derivatives serve as precursors to highly selective COX-2 inhibitors by providing the scaffold for 3,4,5-trisubstituted systems [3].

Validated Experimental Protocol

Protocol: Synthesis of 3-methyl-5-phenylisoxazole-4-carbaldehyde via Vilsmeier-Haack. Rationale: This protocol utilizes the "double formylation" capacity of the Vilsmeier reagent to convert a hydrazone directly into the heterocyclic aldehyde.

Materials
  • Acetophenone oxime (or hydrazone)

  • Phosphorus oxychloride (

    
    )
    
  • N,N-Dimethylformamide (DMF)[3][4]

  • Dichloromethane (DCM)

  • Sodium Carbonate (

    
    )
    
Step-by-Step Methodology
  • Vilsmeier Reagent Formation:

    • In a flame-dried 3-neck round-bottom flask, place anhydrous DMF (3.0 eq) under an inert atmosphere (

      
       or Ar).
      
    • Cool the flask to

      
       using an ice bath.
      
    • Add

      
       (3.0 eq) dropwise over 20 minutes. Caution: Exothermic reaction.
      
    • Stir at

      
       for 30 minutes until a semi-solid white/yellow salt (Vilsmeier reagent) forms.
      
  • Substrate Addition:

    • Dissolve acetophenone oxime (1.0 eq) in a minimum volume of anhydrous DMF.

    • Add this solution dropwise to the Vilsmeier reagent at

      
      .
      
    • Allow the mixture to warm to room temperature (RT) and stir for 30 minutes.

  • Cyclization:

    • Heat the reaction mixture to

      
       for 4–6 hours. Monitor reaction progress via TLC (eluent: 20% EtOAc/Hexane). The spot for the oxime should disappear, and a new, less polar spot should appear.
      
  • Workup & Hydrolysis:

    • Cool the mixture to RT and pour it slowly onto crushed ice (

      
      ).
      
    • Neutralize the solution to pH 7–8 using solid

      
       or a saturated solution. Note: This step hydrolyzes the iminium intermediate to the aldehyde.
      
    • Stir vigorously for 1 hour. A solid precipitate often forms.

  • Purification:

    • Extract the aqueous layer with DCM (

      
      ).
      
    • Wash combined organic layers with brine, dry over anhydrous

      
      , and concentrate in vacuo.
      
    • Recrystallize from ethanol or purify via silica gel column chromatography (Gradient: 0–10% EtOAc in Hexane).

Expected Yield: 65–80% Characterization: A sharp singlet at


 in 

-NMR confirms the aldehyde proton.

References

  • Design, synthesis, and biological evaluation of Schiff-Base Isoxazole hybrids. Source: Bioorganic Chemistry (via PubMed/ScienceDirect), 2025. URL:[Link]

  • Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. Source: European Journal of Clinical and Experimental Medicine, 2024.[5] URL:[Link]

  • Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. Source: RSC Advances, 2025. URL:[Link]

  • 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde (Vilsmeier-Haack Protocol Reference). Source: Molbank (MDPI), 2022. URL:[Link][2][3][6][7][8][9][10][11]

Sources

Methodological & Application

Technical Application Note: Scalable Synthesis of 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbaldehyde . This compound is a critical pharmacophore and intermediate in the synthesis of penicillinase-resistant antibiotics, specifically Dicloxacillin .

While industrial routes often target the acid chloride derivative, this guide focuses on the 4-carbaldehyde variant, which serves as a versatile electrophile for diversified medicinal chemistry campaigns. The protocol utilizes a convergent [3+2] cycloaddition strategy followed by a controlled hydride reduction , ensuring high regioselectivity and minimizing the formation of over-reduced alcohol byproducts.

Key Chemical Attributes
PropertySpecification
CAS No. 128143-88-4 (Aldehyde variant) / 4462-55-9 (Acid Chloride precursor)
Molecular Formula C₁₁H₇Cl₂NO₂
Molecular Weight 256.08 g/mol
Core Scaffold 3,5-Disubstituted Isoxazole
Key Reactivity Electrophilic aromatic substitution (limited), Carbonyl condensation, Oxidation/Reduction

Retrosynthetic Analysis & Strategy

The synthesis is designed around the construction of the isoxazole core via a 1,3-dipolar cycloaddition of a nitrile oxide to a beta-keto ester. This approach is superior to direct formylation (Vilsmeier-Haack) of a pre-formed isoxazole due to the steric hindrance imposed by the bulky 2,6-dichlorophenyl group.

Strategic Disconnection
  • Target (Aldehyde): Obtained via selective reduction of the ester precursor.

  • Intermediate (Ester): Formed by the cycloaddition of 2,6-dichlorobenzonitrile oxide and ethyl acetoacetate.

  • Precursor (Nitrile Oxide): Generated in situ from 2,6-dichlorobenzohydroximoyl chloride.

  • Starting Material: 2,6-Dichlorobenzaldehyde.

Reaction Pathway Diagram

SynthesisPath cluster_0 Critical Control Point Start 2,6-Dichlorobenzaldehyde Oxime 2,6-Dichlorobenzaldehyde oxime Start->Oxime NH2OH·HCl, NaOH (Condensation) Chloride 2,6-Dichlorobenzohydroximoyl chloride Oxime->Chloride NCS, DMF (Chlorination) Ester Ethyl 3-(2,6-dichlorophenyl)- 5-methylisoxazole-4-carboxylate Chloride->Ester Ethyl Acetoacetate Et3N (Cycloaddition) Target 3-(2,6-Dichlorophenyl)-5-methyl- isoxazole-4-carbaldehyde Ester->Target DIBAL-H (-78°C) (Selective Reduction)

Caption: Figure 1. Stepwise synthetic pathway from commercial aldehyde to target isoxazole carbaldehyde.

Detailed Experimental Protocols

Phase 1: Construction of the Isoxazole Core
Step 1.1: Synthesis of 2,6-Dichlorobenzaldehyde Oxime

Rationale: Conversion of the aldehyde to the oxime creates the nitrogen source required for the heterocyclic ring.

  • Reagents: 2,6-Dichlorobenzaldehyde (1.0 eq), Hydroxylamine hydrochloride (1.2 eq), NaOH (1.2 eq), Ethanol/Water (1:1).

  • Procedure:

    • Dissolve 2,6-dichlorobenzaldehyde in ethanol.

    • Add an aqueous solution of hydroxylamine hydrochloride and NaOH dropwise at 0°C.

    • Warm to room temperature and stir for 2 hours (Monitor by TLC).

    • Workup: Evaporate ethanol, extract with ethyl acetate, wash with brine, and dry over MgSO₄.

    • Yield: Expect >90% as a white solid.

Step 1.2: Synthesis of 2,6-Dichlorobenzohydroximoyl Chloride

Rationale: This step activates the oxime for nitrile oxide generation. N-Chlorosuccinimide (NCS) is preferred over chlorine gas for safety and precise stoichiometry in a laboratory setting.

  • Reagents: Oxime (from 1.1), NCS (1.1 eq), DMF (0.1 eq, catalytic), CH₂Cl₂ (Solvent).

  • Procedure:

    • Dissolve the oxime in CH₂Cl₂.

    • Add a catalytic amount of DMF (promotes the reaction).

    • Add NCS portion-wise at 0°C to control the exotherm.

    • Stir at room temperature for 3-4 hours. The mixture may turn slightly yellow.

    • Workup: Wash with water (x3) to remove succinimide. Dry organic layer.[1][2][3][4] Use immediately in the next step (unstable upon prolonged storage).

Step 1.3: [3+2] Cycloaddition to Isoxazole Ester

Rationale: The in situ generation of the nitrile oxide by base-mediated dehydrohalogenation allows it to react immediately with the enol form of ethyl acetoacetate.

  • Reagents: Hydroximoyl chloride (1.0 eq), Ethyl acetoacetate (1.2 eq), Triethylamine (Et₃N, 1.2 eq), Ethanol or Toluene.

  • Procedure:

    • Dissolve ethyl acetoacetate and hydroximoyl chloride in ethanol.

    • Critical Step: Add Et₃N dropwise at 0°C. The slow addition prevents dimerization of the nitrile oxide (furoxan formation).

    • Allow the reaction to stir at room temperature overnight (12h).

    • Workup: Concentrate under vacuum. Redissolve in EtOAc, wash with 1N HCl (to remove amine), then sat. NaHCO₃.

    • Purification: Recrystallize from Hexane/EtOAc or purify via silica gel chromatography (Hex:EtOAc 9:1).

    • Product: Ethyl 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylate.

Phase 2: Selective Reduction to Aldehyde

This is the most technically demanding step. Esters can be easily over-reduced to alcohols.

Protocol: Cryogenic DIBAL-H Reduction
  • Reagents: Isoxazole Ester (1.0 eq), Diisobutylaluminum hydride (DIBAL-H, 1.0 M in Toluene, 1.1 eq), Anhydrous Toluene or CH₂Cl₂.

  • Apparatus: Flame-dried glassware, Nitrogen/Argon atmosphere, Acetone/Dry Ice bath (-78°C).

Step-by-Step:

  • Preparation: Dissolve the isoxazole ester in anhydrous Toluene (0.1 M concentration) and cool to -78°C . Ensure the solution is stable for 15 minutes before reagent addition.

  • Addition: Add DIBAL-H solution dropwise via syringe pump or pressure-equalizing funnel over 30 minutes. Do not let the temperature rise above -70°C.

    • Mechanism:[5][1][4][6][7] At this temperature, DIBAL forms a stable tetrahedral aluminate intermediate that does not collapse to the aldehyde until hydrolysis, preventing further reduction.

  • Incubation: Stir at -78°C for 2 hours. Monitor by TLC (quench a small aliquot with MeOH).

  • Quenching (Critical):

    • While still at -78°C, add Methanol (excess) dropwise to destroy excess hydride.

    • Add a saturated solution of Rochelle's Salt (Potassium Sodium Tartrate) or 1N HCl.

  • Workup: Allow the mixture to warm to room temperature. Stir vigorously until the aluminum emulsion separates (Rochelle's salt aids this significantly).

  • Isolation: Extract with diethyl ether. Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (Silica, Hexane/EtOAc gradient).

Alternative Route (If -78°C is unavailable): Reduce the ester completely to the Alcohol using LiAlH₄ (0°C), then oxidize the alcohol back to the Aldehyde using Swern Oxidation or PCC/MnO₂ . This is longer but thermodynamically easier to control.

Characterization & Quality Control

TechniqueExpected Signal / Observation
¹H NMR (CDCl₃) Aldehyde (-CHO): Singlet at ~9.8–10.0 ppm.Methyl (-CH₃): Singlet at ~2.7–2.8 ppm.Aromatic: Multiplet at ~7.3–7.5 ppm (3H, 2,6-dichloro pattern).
IR Spectroscopy C=O (Aldehyde): Strong band at ~1690 cm⁻¹.C=N (Isoxazole): ~1600 cm⁻¹.
Mass Spectrometry [M+H]⁺: 256/258 (Characteristic isotope pattern for Cl₂).
HPLC Purity >98% (Area %). Impurities: Unreacted ester, over-reduced alcohol.

Troubleshooting & Critical Process Parameters (CPPs)

  • Issue: Furoxan Byproduct Formation (Phase 1)

    • Cause: Dimerization of nitrile oxide.

    • Solution: Decrease the concentration of the reaction. Slow down the addition of the base (Et₃N) to keep the steady-state concentration of nitrile oxide low.

  • Issue: Over-reduction to Alcohol (Phase 2)

    • Cause: Temperature rose above -70°C or excess DIBAL-H was used.

    • Solution: Strictly maintain cryogenic conditions. If alcohol is formed, re-oxidize using MnO₂ in DCM (mild and selective for benzylic/allylic-like alcohols).

  • Issue: Poor Separation of Aluminum Salts

    • Solution: Use Rochelle's salt (Potassium Sodium Tartrate) during workup and stir for at least 1 hour. This solubilizes aluminum species.

References

  • Preparation of Dicloxacillin Sodium.Google Patents, CN108659007B.
  • Synthesis of 3-(2'-Chloro-6'-fluorophenyl)-5-methylisoxazole-4-carbonyl Chloride.Chinese Journal of Modern Applied Pharmacy, 2008, 25(4), 308-309. (Detailed protocol for the analogous acid chloride synthesis).
  • DIBAL-H Reduction of Esters to Aldehydes. Organic Chemistry Portal. Available at: [Link]

  • Ethyl 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylate HPLC Method. SIELC Technologies. Available at: [Link]

Sources

laboratory scale synthesis protocol for 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide a robust, scalable, and chemically defensible protocol for the synthesis of 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carbaldehyde .

This guide prioritizes the Ester-Reduction-Oxidation route. While direct formylation (Vilsmeier-Haack) is possible on unsubstituted isoxazoles, the starting material for that route is less accessible than the commodity chemicals used below. This pathway is the industry standard for high-fidelity synthesis of isoxazolyl penicillin side chains (e.g., Dicloxacillin).

Executive Summary & Strategic Rationale

The target molecule, 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carbaldehyde , is a critical pharmacophore used primarily as a precursor for semi-synthetic penicillins (isoxazolyl penicillins).

Synthetic Strategy: We utilize a [3+2] Cycloaddition strategy via the in situ generation of a nitrile oxide. This is superior to direct condensation methods due to higher regioselectivity and yield. The protocol is divided into three distinct phases:

  • Core Construction: Formation of the isoxazole ring functionalized with an ethyl ester.

  • Reductive Priming: Controlled reduction of the ester to a primary alcohol.

  • Oxidative Targeting: Selective oxidation to the final aldehyde.

Why this route?

  • Safety: Avoids the isolation of unstable nitrile oxides.

  • Scalability: Intermediates are crystalline solids, minimizing chromatographic purification.

  • Versatility: The ester intermediate is a stable "pause point" in the synthesis.

Reaction Pathway Visualization

The following diagram outlines the critical process flow and logical dependencies.

SynthesisPath cluster_0 Phase 1: Core Construction Start 2,6-Dichlorobenzaldehyde Oxime Oxime Intermediate Start->Oxime NH2OH·HCl NaOH NitrileOxide Nitrile Oxide (In Situ) Oxime->NitrileOxide NCS, DMF (Chlorination) Oxime->NitrileOxide Ester Isoxazole Ethyl Ester NitrileOxide->Ester Ethyl Acetoacetate Et3N, [3+2] Cycloaddition NitrileOxide->Ester Alcohol Isoxazole Alcohol Ester->Alcohol LiAlH4 THF, 0°C Target Target Aldehyde Alcohol->Target Swern Oxidation (DMSO/Oxalyl Chloride)

Caption: Logical flow from starting aldehyde to target isoxazole-4-carbaldehyde via the nitrile oxide cycloaddition pathway.

Detailed Experimental Protocols

Phase 1: Isoxazole Core Construction

Objective: Synthesis of Ethyl 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylate.

Step A: Preparation of 2,6-Dichlorobenzaldoxime

Rationale: Aldehydes must be converted to oximes to serve as precursors for the 1,3-dipole (nitrile oxide).

ReagentEquiv.[1][2][3][4]Role
2,6-Dichlorobenzaldehyde1.0Starting Material
Hydroxylamine HCl1.2Reagent
NaOH (aq, 20%)2.5Base
Ethanol/Water (1:1)SolventMedium

Protocol:

  • Dissolve 2,6-dichlorobenzaldehyde in Ethanol/Water.

  • Add Hydroxylamine HCl at room temperature.

  • Dropwise add NaOH solution while maintaining temperature <30°C (Exothermic).

  • Stir for 2 hours. Monitor by TLC (Hexane:EtOAc 8:2).

  • Workup: Acidify with HCl to pH 6. Precipitate forms. Filter, wash with cold water, and dry.

  • Yield Expectation: >90% (White solid).

Step B: [3+2] Cycloaddition (One-Pot Chlorination/Cyclization)

Rationale: We generate the hydroximoyl chloride first, then dehydrohalogenate it in situ with triethylamine to form the nitrile oxide, which immediately traps ethyl acetoacetate. Do not isolate the nitrile oxide as it dimerizes to furoxan.

ReagentEquiv.[1][2][3][4]Role
2,6-Dichlorobenzaldoxime1.0Substrate
N-Chlorosuccinimide (NCS)1.1Chlorinating Agent
Ethyl Acetoacetate1.2Dipolarophile
Triethylamine (Et3N)1.2Base
DMFSolventPolar Aprotic Solvent

Protocol:

  • Dissolve the oxime in DMF (0.5 M concentration).

  • Add NCS portion-wise at room temperature. Note: Initiation may require a catalytic amount of HCl gas or slight warming. Once initiated, the reaction is exothermic.

  • Stir until the oxime is consumed (formation of hydroximoyl chloride).

  • Cool the mixture to 0°C.

  • Add Ethyl Acetoacetate .

  • Add Triethylamine dropwise over 30 minutes. Critical: Slow addition prevents high concentration of free nitrile oxide, favoring the cross-reaction over dimerization.

  • Allow to warm to RT and stir overnight.

  • Workup: Pour into ice water. Extract with Ethyl Acetate (3x).[5] Wash organics with Brine (2x) to remove DMF. Dry over Na2SO4.[2][4][5]

  • Purification: Recrystallization from Ethanol or Flash Chromatography (Hexane/EtOAc).

Phase 2: Functional Group Transformation

Objective: Conversion of the C4-Ester to the C4-Aldehyde.

Step C: Reduction to Alcohol

Rationale: Direct reduction of ester to aldehyde (using DIBAL-H) is difficult to control on this substrate without over-reduction. Complete reduction to alcohol followed by oxidation is more reliable.

ReagentEquiv.[1][2][3][4]Role
Isoxazole Ester (from Step B)1.0Substrate
LiAlH4 (1M in THF)0.6*Reducing Agent
THF (Anhydrous)SolventMedium

*Note: 0.6 equiv of LiAlH4 provides 2.4 hydrides, sufficient for ester reduction.

Protocol:

  • Suspend LiAlH4 in anhydrous THF at 0°C under Nitrogen.

  • Dissolve the Isoxazole Ester in THF and add dropwise to the hydride suspension.

  • Stir at 0°C for 1 hour. Caution: Do not reflux. Prolonged heating may cleave the N-O bond of the isoxazole ring.

  • Quench (Fieser Method): Carefully add water (x mL), then 15% NaOH (x mL), then water (3x mL).

  • Filter the granular precipitate. Concentrate the filtrate to yield [3-(2,6-dichlorophenyl)-5-methylisoxazol-4-yl]methanol .

Step D: Oxidation to Aldehyde (Swern Oxidation)

Rationale: Swern oxidation is preferred over metal oxidants (PCC/MnO2) for pharmaceutical intermediates due to ease of purification and lack of heavy metal residues.

ReagentEquiv.[1][2][3][4]Role
Oxalyl Chloride1.5Activator
DMSO3.0Oxidant
Isoxazole Alcohol1.0Substrate
Triethylamine5.0Base
DCM (Anhydrous)SolventMedium

Protocol:

  • Cool DCM solution of Oxalyl Chloride to -78°C.

  • Add DMSO dropwise (gas evolution). Stir 15 min.

  • Add the Isoxazole Alcohol (dissolved in DCM) dropwise. Stir 30 min at -78°C.

  • Add Triethylamine.[6] The solution will thicken/cloud.

  • Allow to warm to 0°C over 1 hour.

  • Workup: Quench with saturated NH4Cl. Extract with DCM. Wash with water and brine.[2][6][5]

  • Purification: Silica Gel Chromatography (Hexane/EtOAc gradient).

Quality Control & Validation Data

ParameterSpecificationMethod
Appearance White to off-white crystalline solidVisual
Purity > 98.0%HPLC (C18, ACN/H2O + 0.1% HCOOH)
Identity 1H NMR confirms aldehyde proton (~9.8-10.0 ppm)1H NMR (CDCl3)
Mass Spec [M+H]+ consistent with C11H7Cl2NO2LC-MS

Key NMR Signals (Diagnostic):

  • Aldehyde (-CHO): Singlet, ~9.9 ppm.

  • Methyl (-CH3): Singlet, ~2.7 ppm (Deshielded by isoxazole ring).

  • Aromatic: Multiplet, ~7.4 ppm (2,6-dichlorophenyl pattern).

Safety & Hazards (HSE)

  • Nitrile Oxides: Potentially explosive if isolated in pure form. Always generate in situ in solution.

  • Vilsmeier/Swern Reagents: Oxalyl chloride and POCl3 release toxic CO/HCl gases. Perform all operations in a high-efficiency fume hood.

  • LiAlH4: Pyrophoric. Reacts violently with water. Ensure anhydrous conditions.

References

  • Base Protocol for Isoxazole Esters: McMurry, J. E. (1988). Ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate. Organic Syntheses, Coll. Vol. 6, p.636. Link

  • Vilsmeier-Haack Mechanism & Applications: BenchChem Application Notes. Vilsmeier-Haack Formylation of Dichlorophenyl Furans. Link

  • Commercial Precursor Data: Biosynth. 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride.[7] (Used for structural validation of the core). Link[7]

  • Dicloxacillin Side Chain Chemistry: Synthesis method of intermediate 2,6-dichlorotoluene for dicloxacillin. Patent CN105541546A. (Contextual grounding for the 2,6-dichloro moiety). Link

  • General Isoxazole Synthesis via Nitrile Oxides: Himo, F., et al. (2005). Cycloaddition reactions of nitrile oxides. J. Am. Chem. Soc. (Mechanistic grounding for Step B).

Sources

3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbaldehyde as an intermediate in drug synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Linchpin" Intermediate

In the landscape of medicinal chemistry, 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbaldehyde (hereafter referred to as DCMI-CHO ) represents a critical synthetic node. While the corresponding carboxylic acid is the direct side-chain precursor for Dicloxacillin (a penicillinase-resistant penicillin), the aldehyde variant offers superior versatility for research and development.

Unlike the acid, which is primarily limited to amidation reactions (coupling with 6-APA), DCMI-CHO allows for divergent synthesis:

  • Oxidation to the acid (for antibiotic production).

  • Condensation (Knoevenagel/Claisen-Schmidt) to generate chalcones and stilbenes for anticancer/antiviral screening.

  • Reductive Amination to access novel amine-linked pharmacophores.

This guide details the synthesis of DCMI-CHO via Vilsmeier-Haack formylation and its subsequent transformation into high-value targets, emphasizing the handling of the sterically hindered 2,6-dichlorophenyl moiety.

Chemical Profile & Stability

The 2,6-dichlorophenyl group at the 3-position creates significant steric bulk (ortho-effect), which influences both the stability and reactivity of the 4-position aldehyde.

PropertySpecificationApplication Note
CAS Registry N/A (Precursor Acid: 3919-76-4)Often prepared in situ or custom synthesized.
Molecular Formula C₁₁H₇Cl₂NO₂High chlorine content increases lipophilicity (LogP ~3.5).
Appearance Off-white to pale yellow solidColoration often indicates trace oxidation to the acid.
Solubility DCM, DMF, DMSO, Ethyl AcetatePoor solubility in water/alcohols due to the dichlorophenyl ring.
Reactivity Moderate ElectrophileThe isoxazole ring is electron-rich, but the aldehyde is deactivated by the inductive effect of the Cl-groups on the phenyl ring.
Storage 2–8°C, Inert AtmosphereSusceptible to aerobic oxidation to the carboxylic acid.
Upstream Protocol: Synthesis of DCMI-CHO

Methodology: Vilsmeier-Haack Formylation Rationale: Direct formylation of the parent isoxazole is preferred over reducing the ester, as it avoids over-reduction to the alcohol. The Vilsmeier reagent (chloromethylene)dimethyliminium chloride) is sufficiently electrophilic to attack the 4-position of the isoxazole ring despite the steric hindrance of the 3-aryl group.

Reagents
  • Substrate: 3-(2,6-Dichlorophenyl)-5-methylisoxazole (1.0 eq)

  • Reagent A: Phosphorus Oxychloride (POCl₃) (1.2 eq)

  • Reagent B: N,N-Dimethylformamide (DMF) (5.0 eq - acts as solvent/reagent)

  • Quench: Sodium Acetate (sat.[1] aq.) or Ice Water.

Step-by-Step Protocol
  • Vilsmeier Complex Formation:

    • In a flame-dried round-bottom flask under Argon, cool anhydrous DMF (5.0 eq) to 0°C.

    • Add POCl₃ (1.2 eq) dropwise over 20 minutes. Caution: Exothermic.

    • Stir at 0°C for 30 minutes until a white/yellowish semi-solid (Vilsmeier salt) forms.

  • Substrate Addition:

    • Dissolve 3-(2,6-dichlorophenyl)-5-methylisoxazole in a minimum volume of DMF.

    • Add this solution dropwise to the Vilsmeier complex at 0°C.[1]

  • Cyclization & Heating:

    • Allow the mixture to warm to Room Temperature (RT).

    • Heat to 80°C for 4–6 hours.

    • Checkpoint: Monitor via TLC (Hexane:EtOAc 4:1). The starting material (Rf ~0.6) should disappear, replaced by the aldehyde (Rf ~0.4).

  • Hydrolysis (Critical Step):

    • Cool the reaction mixture to RT.

    • Pour slowly onto crushed ice (5x reaction volume).

    • Neutralize to pH 6–7 using saturated Sodium Acetate.[1] Note: Avoid strong bases (NaOH) which can degrade the isoxazole ring.

    • Stir vigorously for 1 hour to hydrolyze the iminium intermediate to the aldehyde.

  • Isolation:

    • Filter the precipitated solid.[2]

    • Recrystallize from Ethanol/Water to yield DCMI-CHO.

Downstream Application A: Oxidation to Dicloxacillin Precursor

Target: 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic acid Methodology: Pinnick Oxidation (NaClO₂) Why this method? Unlike Permanganate (KMnO₄), Pinnick oxidation is aldehyde-selective and will not attack the isoxazole ring or the methyl group at position 5.

Protocol
  • Solvent System: Dissolve DCMI-CHO (1.0 eq) in t-Butanol/Water (3:1).

  • Scavenger: Add 2-Methyl-2-butene (5.0 eq). Essential to scavenge hypochlorite byproducts that could chlorinate the isoxazole ring.

  • Oxidant: Add Sodium Chlorite (NaClO₂, 1.5 eq) and Sodium Dihydrogen Phosphate (NaH₂PO₄, 1.1 eq) dissolved in water.

  • Reaction: Stir at RT for 2–4 hours. The yellow color of the aldehyde will fade.

  • Workup: Acidify to pH 2 with 1N HCl and extract with Ethyl Acetate. The product is the pure carboxylic acid, ready for conversion to the acid chloride and coupling with 6-APA.

Downstream Application B: Synthesis of Bioactive Chalcones

Target: Isoxazolyl-Chalcones (Anticancer/Antimicrobial screening) Methodology: Claisen-Schmidt Condensation Rationale: The aldehyde functionality allows for the rapid generation of "library" compounds by reacting with various acetophenones.

Protocol
  • Mix: Combine DCMI-CHO (1.0 eq) and substituted Acetophenone (1.0 eq) in Ethanol.

  • Catalyst: Add 10% NaOH (aq) dropwise (approx 0.5 eq).

  • Precipitation: Stir at RT for 6–12 hours. The product usually precipitates out as a yellow/orange solid.

  • Validation: 1H NMR will show the characteristic trans-alkene doublets (J = 15–16 Hz) around 7.5–8.0 ppm.

Visualizing the Pathway

The following diagram illustrates the central role of DCMI-CHO in divergent synthesis.

DCMI_Pathway Start 3-(2,6-Dichlorophenyl) -5-methylisoxazole Aldehyde DCMI-CHO (The Intermediate) Start->Aldehyde Vilsmeier-Haack (POCl3/DMF, 80°C) Acid Carboxylic Acid (Dicloxacillin Precursor) Aldehyde->Acid Pinnick Oxidation (NaClO2, tBuOH) Chalcone Isoxazolyl Chalcones (Anticancer R&D) Aldehyde->Chalcone Claisen-Schmidt (Acetophenone, NaOH) Drug Dicloxacillin (Final API) Acid->Drug 1. SOCl2 2. 6-APA Coupling

Caption: Divergent synthesis pathway showing DCMI-CHO as the branch point between antibiotic production (left) and exploratory medicinal chemistry (right).

Analytical Validation (Self-Validating the Synthesis)

To ensure the integrity of the intermediate, researchers must verify the transition from the parent isoxazole to the aldehyde.

FeatureParent IsoxazoleDCMI-CHO (Product)Diagnostic Shift
1H NMR (C4-H) Singlet ~6.3–6.5 ppmAbsent The C4 proton is replaced by the formyl group.
1H NMR (-CHO) AbsentSinglet ~9.8–10.0 ppm Distinctive aldehyde proton; confirms formylation.
IR Spectroscopy C=N stretch ~1600 cm⁻¹C=O stretch ~1690 cm⁻¹ Strong carbonyl band appears.
Mass Spec (ESI) [M+H]⁺ ~228[M+H]⁺ ~256 Mass shift of +28 Da (CO introduction).

Troubleshooting Note: If the IR shows a broad peak at 2500–3300 cm⁻¹ and the NMR shows a peak >11 ppm, the aldehyde has oxidized to the carboxylic acid during storage. Purify via bicarbonate wash before use.

References
  • PubChem. (n.d.).[3] Dicloxacillin (Compound CID 18381). National Center for Biotechnology Information. Retrieved from [Link]

  • Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier–Haack Reaction.[1][2][4][5][6] Comprehensive Organic Synthesis, 2, 777-794. (Foundational mechanism for heteroaromatic formylation).

  • Pinnick, H. W., & Kraus, G. A. (1981). Oxidation of α,β-unsaturated aldehydes. Journal of Organic Chemistry.[7] (Standard reference for the NaClO2 oxidation protocol cited in Section 4).

Sources

reactions of 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Functionalization of 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbaldehyde

Introduction: The Scaffold & Its Significance

The molecule 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carbaldehyde represents a critical "pivot point" in medicinal chemistry. Structurally, it contains three distinct functional domains that dictate its reactivity and biological application:

  • The Isoxazole Core: A stable heterocyclic pharmacophore found in penicillinase-resistant antibiotics (e.g., Dicloxacillin, Flucloxacillin).

  • The 2,6-Dichlorophenyl Group: A sterically bulky, electron-withdrawing shield. In beta-lactam antibiotics, this specific orientation prevents the bacterial beta-lactamase enzyme from approaching and hydrolyzing the antibiotic ring, conferring resistance.

  • The C-4 Formyl Group (Aldehyde): The highly reactive electrophilic center. Unlike the carboxylic acid analog (used directly for penicillin synthesis), the aldehyde allows for divergent synthesis —enabling the creation of Schiff bases, chalcones, and bioisosteres for antifungal and anticancer screening.

This guide details three core reaction pathways: Oxidation (accessing the Dicloxacillin precursor), Schiff Base Condensation (library generation), and Knoevenagel Condensation (carbon chain extension).

Reaction Landscape & Logic

The following diagram illustrates the divergent synthetic pathways available from the parent aldehyde.

ReactionLandscape Aldehyde 3-(2,6-dichlorophenyl)- 5-methylisoxazole-4-carbaldehyde Acid Carboxylic Acid (Dicloxacillin Precursor) Aldehyde->Acid Oxidation (NaClO2 or KMnO4) Schiff Schiff Bases (Antimicrobial Imines) Aldehyde->Schiff Condensation (R-NH2, H+) Chalcone Chalcones/Enones (Michael Acceptors) Aldehyde->Chalcone Knoevenagel (Active Methylene, Base)

Figure 1: Divergent synthetic pathways from the C-4 aldehyde pivot point.

Protocol 1: Oxidation to Carboxylic Acid (Dicloxacillin Route)

Context: The carboxylic acid derivative (3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylic acid) is the industrial precursor for Dicloxacillin. While the acid is often made via ester hydrolysis, oxidizing the aldehyde provides a route to recover valuable intermediate material or convert derivatives.

Methodology: Pinnick Oxidation (Chlorite Oxidation) Why this method? It is mild, avoids heavy metals (unlike KMnO4), and prevents the over-oxidation or degradation of the isoxazole ring.

Materials
  • Substrate: 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carbaldehyde (1.0 equiv)

  • Oxidant: Sodium Chlorite (NaClO2, 1.3 equiv)

  • Scavenger: 2-Methyl-2-butene (iso-amylene) or Resorcinol (to trap HOCl byproduct)

  • Buffer: Sodium Dihydrogen Phosphate (NaH2PO4)

  • Solvent: t-Butanol / Water (3:1 ratio)

Step-by-Step Protocol
  • Dissolution: In a round-bottom flask, dissolve 1.0 mmol of the aldehyde in 10 mL of t-BuOH. Add 3 mL of water and 3.0 mmol of 2-methyl-2-butene.

  • Reagent Prep: Dissolve NaClO2 (1.3 mmol) and NaH2PO4 (1.0 mmol) in 2 mL of water.

  • Addition: Add the aqueous oxidant solution dropwise to the aldehyde mixture at 0°C (ice bath) over 10 minutes.

  • Reaction: Remove the ice bath and stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC (Solvent: Hexane/EtOAc 7:3). The aldehyde spot (high Rf) should disappear, replaced by a baseline acid spot.

  • Work-up: Acidify to pH 2 with 1N HCl. Extract with Ethyl Acetate (3 x 15 mL).

  • Purification: Wash combined organics with brine, dry over Na2SO4, and concentrate. Recrystallize from Ethanol/Water.

Self-Validation:

  • IR Spectroscopy: Appearance of broad -OH stretch (2500–3300 cm⁻¹) and carbonyl shift from ~1690 cm⁻¹ (aldehyde) to ~1710 cm⁻¹ (acid).

  • Melting Point: Target range 190–195°C (consistent with literature for the acid derivative).

Protocol 2: Schiff Base Formation (Library Generation)

Context: Reacting the aldehyde with sulfonamides (e.g., sulfamethoxazole) or anilines creates "double-pharmacophore" drugs. The resulting imine (C=N) bond is essential for binding to bacterial targets.

Methodology: Acid-Catalyzed Dehydration Why this method? The steric bulk of the 2,6-dichlorophenyl group can hinder nucleophilic attack. Glacial acetic acid activates the carbonyl, and ethanol reflux ensures thermal energy to overcome the barrier.

Materials
  • Substrate: Aldehyde (1.0 equiv)

  • Amine: 4-Amino-N-(5-methylisoxazol-3-yl)benzenesulfonamide (Sulfamethoxazole) or substituted aniline (1.0 equiv).

  • Catalyst: Glacial Acetic Acid (2–3 drops).[1]

  • Solvent: Absolute Ethanol.

Step-by-Step Protocol
  • Setup: Dissolve 1.0 mmol of aldehyde in 10 mL absolute ethanol in a 50 mL flask.

  • Activation: Add 2–3 drops of glacial acetic acid. Stir for 10 minutes at RT to protonate the carbonyl oxygen.

  • Coupling: Add 1.0 mmol of the amine component.

  • Reflux: Heat the mixture to reflux (78°C) for 4–6 hours.

    • Optimization: If yield is low, attach a Dean-Stark trap or add molecular sieves (3Å) to remove water and drive the equilibrium forward.

  • Isolation: Cool the mixture to RT. The Schiff base often precipitates as a solid.

  • Filtration: Filter the solid, wash with cold ethanol, and dry under vacuum.

Mechanism Visualization:

SchiffMechanism Step1 Step 1: Protonation (Aldehyde + H+ -> Activated Electrophile) Step2 Step 2: Nucleophilic Attack (Amine attacks Carbonyl Carbon) Step1->Step2 Step3 Step 3: Proton Transfer (Formation of Carbinolamine) Step2->Step3 Step4 Step 4: Dehydration (-H2O -> Imine Formation) Step3->Step4 note Critical Control Point: Remove water to drive Step 4 Step4->note

Figure 2: Kinetic pathway for acid-catalyzed imine formation.

Protocol 3: Knoevenagel Condensation (Chain Extension)

Context: This reaction extends the carbon skeleton, creating


-unsaturated systems (Michael acceptors) which are potent inhibitors of bacterial enzymes.

Methodology: Base-Catalyzed Condensation Why this method? Piperidine is a secondary amine that forms a reactive iminium intermediate, facilitating the attack of the active methylene compound (e.g., malononitrile).

Materials
  • Substrate: Aldehyde (1.0 equiv)

  • Active Methylene: Malononitrile or Ethyl Cyanoacetate (1.1 equiv).

  • Catalyst: Piperidine (0.1 equiv).

  • Solvent: Ethanol or Benzene (if water removal is required).

Step-by-Step Protocol
  • Mixing: Combine 1.0 mmol aldehyde and 1.1 mmol malononitrile in 5 mL Ethanol.

  • Catalysis: Add 1 drop of piperidine.

  • Reaction: Stir at RT for 30 minutes. If precipitation does not occur, heat to 50°C for 1 hour.

  • Observation: A color change (often yellow to orange) indicates conjugation extension.

  • Work-up: Pour the reaction mixture into ice-cold water. Filter the precipitate.[2] Recrystallize from ethanol.

Data Summary & Comparison

ParameterOxidation (Pinnick)Schiff Base (Imine)Knoevenagel (Alkene)
Primary Reagent NaClO2 / H2O2Primary Amine (R-NH2)Malononitrile / Piperidine
Key Intermediate Chlorite esterCarbinolamineEnolate / Iminium
Typical Yield 85–92%70–85%80–95%
Reaction Time 2–4 Hours4–6 Hours (Reflux)0.5–2 Hours
Critical Factor pH Control (Buffer)Water RemovalCatalyst Basicity
Product Application Dicloxacillin SynthesisAntimicrobial ScreeningAnticancer/Michael Acceptors

References

  • Title: Preparation method of cylindrical dicloxacillin sodium crystal.
  • Schiff Base Synthesis Methodology

    • Title: Synthesis, Characterization, and DFT Calculations of a New Sulfamethoxazole Schiff Base.
    • Source:Molecules (MDPI), 2022.
    • URL:[Link]

  • Knoevenagel Condensation of Isoxazoles

    • Title: The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches.[3]

    • Source:Molbank (MDPI).
    • URL:[Link]

  • General Reactivity of Isoxazole-4-carbonyl chloride

    • Title: 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride (Compound Summary).[4][5]

    • Source: PubChem.[6]

    • URL:[Link]

Sources

converting 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carbaldehyde to carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Synthesis of 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic Acid[1]

Abstract & Strategic Overview

This application note details the oxidation of 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carbaldehyde (Compound 1 ) to its corresponding carboxylic acid (Compound 2 ). Compound 2 is the critical side-chain intermediate for the synthesis of Dicloxacillin , a narrow-spectrum


-lactam antibiotic resistant to 

-lactamase.

The Challenge: The isoxazole ring is a "masked" 1,3-dicarbonyl system. While generally stable, it is susceptible to ring-opening under harsh acidic or reductive conditions. Furthermore, the 2,6-dichlorophenyl moiety introduces significant steric hindrance near the aldehyde, requiring an oxidant that is both potent and chemoselective.

The Solution: We present two validated protocols:

  • Protocol A (Pinnick Oxidation): The "Gold Standard" for laboratory and pilot-scale synthesis, prioritizing yield (>90%) and purity. It utilizes a chlorine scavenger to prevent electrophilic chlorination of the aromatic ring.

  • Protocol B (Permanganate Oxidation): A cost-effective, scalable industrial alternative utilizing phase-transfer principles.

Mechanistic Insight & Reaction Pathway[2][3][4]

The primary risk in oxidizing Compound 1 using chlorite-based methods is the generation of hypochlorous acid (HOCl) as a byproduct.[1] In the absence of a scavenger, HOCl can chlorinate the electron-rich isoxazole ring or the phenyl ring, leading to inseparable impurities.

Figure 1: Reaction Pathway and Scavenger Mechanism

PinnickMechanism Aldehyde Aldehyde Substrate (C11H7Cl2NO2) Transition Hydroxyallyl Chlorite Intermediate Aldehyde->Transition + HClO2 ChlorousAcid HClO2 (Active Oxidant) ChlorousAcid->Transition Product Target Carboxylic Acid (C11H7Cl2NO3) Transition->Product Fragmentation HOCl HOCl Byproduct (Reactive!) Transition->HOCl Elimination Waste Chlorinated Waste (Non-reactive) HOCl->Waste + Scavenger Scavenger Scavenger (2-methyl-2-butene) Scavenger->Waste

Caption: The Pinnick oxidation pathway showing the critical role of the scavenger in sequestering HOCl to prevent side-reactions.[2]

Protocol A: Pinnick Oxidation (High Fidelity)

Recommended for: Medicinal chemistry, gram-scale synthesis, and high-purity requirements.

3.1 Reagents & Stoichiometry
ComponentRoleEquivalents (eq)Notes
Aldehyde (1) Substrate1.0Dissolved in t-BuOH/THF
NaClO

(80%)
Oxidant3.0 - 5.0Dissolve in water
NaH

PO

Buffer3.0 - 5.0Maintains pH ~3.5
2-methyl-2-butene Scavenger10.0 - 15.0Excess required; volatile
Solvent System MediumN/At-BuOH : Water (3:[3][4]1) or THF : Water
3.2 Step-by-Step Methodology
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Compound 1 (10.0 mmol) in tert-butanol (30 mL) and 2-methyl-2-butene (15 mL).

    • Note: If solubility is poor, add THF dropwise until clear.

  • Oxidant Solution: Separately, dissolve sodium chlorite (NaClO

    
    , 30 mmol) and sodium dihydrogen phosphate (NaH
    
    
    
    PO
    
    
    , 30 mmol) in deionized water (15 mL).
  • Addition: Cool the organic substrate solution to 0°C using an ice bath. Add the aqueous oxidant solution dropwise over 20 minutes via an addition funnel.

    • Critical: Do not allow the internal temperature to exceed 10°C. Rapid addition generates ClO

      
       gas (yellow fumes), which is a safety hazard and indicates reagent decomposition.
      
  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20-25°C). Stir vigorously for 2–4 hours.

    • Monitoring: Monitor by TLC (SiO

      
      ; Hexane:EtOAc 1:1) or HPLC. The aldehyde spot should disappear completely.
      
  • Workup (See Figure 2):

    • Evaporate the volatile organic solvents (t-BuOH/THF/Scavenger) under reduced pressure (Rotavap) at 35°C.

    • Dilute the remaining aqueous residue with water (20 mL).

    • Impurity Wash: Extract the basic aqueous layer with Ethyl Acetate (2 x 15 mL). Discard the organic layer (removes unreacted aldehyde and non-acidic impurities).

    • Acidification: Acidify the aqueous layer to pH 2.0 using 1N HCl. A white precipitate (the product) should form immediately.

    • Extraction: Extract the acidified aqueous layer with Ethyl Acetate (3 x 30 mL).

    • Drying: Wash combined organics with brine, dry over Na

      
      SO
      
      
      
      , and concentrate to dryness.
Protocol B: Permanganate Oxidation (Industrial Scalable)

Recommended for: Kilogram-scale production where cost is paramount and chromatography is to be avoided.

4.1 Reagents
  • Oxidant: Potassium Permanganate (KMnO

    
    ) - 1.2 eq.
    
  • Solvent: Acetone / Water (1:1 v/v).

  • Quench: Sodium Bisulfite (NaHSO

    
    ) or Sodium Thiosulfate.
    
4.2 Methodology
  • Dissolution: Dissolve Compound 1 (1.0 eq) in Acetone/Water (1:1).

  • Addition: Add solid KMnO

    
     (1.2 eq) in small portions over 1 hour, maintaining temperature between 20–30°C.
    
    • Caution: Exothermic reaction.

  • Filtration: After 4 hours, filter the brown MnO

    
     precipitate through a Celite pad. Wash the pad with hot water.
    
  • Isolation: Acidify the filtrate with dilute H

    
    SO
    
    
    
    to pH 2–3. The product will crystallize. Filter and wash with cold water.[5]
Workflow Logic & Purification Strategy

The following diagram illustrates the purification logic for the Pinnick protocol, ensuring the removal of neutral impurities and inorganic salts.

Figure 2: Purification Workflow

WorkupFlow Crude Crude Reaction Mixture (pH ~3.5) Strip Evaporate Volatiles (Remove Scavenger/THF) Crude->Strip Basify Adjust pH > 9 (using NaOH) Strip->Basify Wash Wash with EtOAc Basify->Wash OrgLayer1 Organic Layer: Neutral Impurities Wash->OrgLayer1 Discard AqLayer1 Aqueous Layer: Product as Carboxylate Salt Wash->AqLayer1 Keep Acidify Acidify to pH 2 (Precipitation) AqLayer1->Acidify Extract Extract with EtOAc Acidify->Extract FinalOrg Final Organic Layer: Pure Product Extract->FinalOrg Dry & Conc. FinalAq Aqueous Waste: Salts Extract->FinalAq Discard

Caption: Acid-Base extraction logic to isolate the target carboxylic acid from neutral aldehyde starting material.

Analytical Validation & Specifications

To ensure the integrity of the isoxazole ring and the absence of chlorinated byproducts, the following analytical markers should be verified.

ParameterSpecificationMethod
Appearance White to off-white solidVisual
Melting Point 192–194°CCapillary
HPLC Purity > 98.0% (Area %)C18 Column, ACN:H2O (0.1% TFA)
1H NMR

13.0 (br s, 1H, COOH)
DMSO-d6
MS (ESI-) [M-H]- = 270.0Mass Spectrometry

Troubleshooting:

  • Issue: Presence of "M+34" peak in MS.

    • Cause: Chlorination of the ring due to insufficient scavenger.

    • Fix: Increase 2-methyl-2-butene to 20 eq or switch to Resorcinol (1.5 eq) as a non-volatile scavenger.

  • Issue: Low yield with unreacted aldehyde.

    • Cause: "Stalling" due to pH drift.

    • Fix: Ensure NaH

      
      PO
      
      
      
      buffer is sufficient. The reaction generates acid; if pH drops < 3, chlorite decomposes too rapidly.
References
  • Lindgren, B. O., & Nilsson, T. (1973).[2] Preparation of Carboxylic Acids from Aldehydes (Including Hydroxyl Groups) by Oxidation with Chlorite.[6][1] Acta Chemica Scandinavica, 27, 888-890. Link

  • Pinnick, H. W., & Kraus, G. A. (1980).[2] Oxidation of

    
    -unsaturated aldehydes.[1][2] The Journal of Organic Chemistry, 46(9), 1977-1979. Link
    
  • Dalcanale, E., & Montanari, F. (1986). Selective oxidation of aldehydes to carboxylic acids with sodium perborate in acetic acid. The Journal of Organic Chemistry, 51(4), 567-569. (Comparison for isoxazole stability). Link

  • Raap, R. (1968). Isoxazoles.[5][7][8][9] Synthesis of 3-aryl-5-methylisoxazole-4-carboxylic acids. Canadian Journal of Chemistry, 46(13), 2251-2254. (Specific to isoxazole carboxylic acid synthesis). Link

Sources

reductive amination of 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Reductive Amination of 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbaldehyde

Abstract & Introduction

The 3-(2,6-dichlorophenyl)-5-methylisoxazole moiety is a privileged scaffold in medicinal chemistry, most notably recognized as the side-chain determinant of penicillinase-resistant antibiotics like Dicloxacillin. The introduction of amine functionalities at the C4 position (via 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carbaldehyde ) is a critical transformation for expanding this scaffold into novel therapeutic areas, including kinase inhibition and GPCR modulation.

This Application Note provides a validated, high-fidelity protocol for the reductive amination of 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carbaldehyde. Unlike simple benzaldehydes, this substrate presents unique challenges:

  • Steric Hindrance: The orthogonal twist of the bulky 2,6-dichlorophenyl group creates a "steric wall" near the C4-aldehyde, potentially retarding nucleophilic attack.

  • Electronic Deactivation: The isoxazole ring is electron-deficient, making the resulting imine susceptible to hydrolysis if not reduced promptly.

We utilize Sodium Triacetoxyborohydride (STAB) in this protocol due to its mildness and high selectivity for aldehydes over ketones/isoxazoles, minimizing side reactions (e.g., ring opening or over-reduction).

Chemical Analysis & Strategy

Substrate Properties
  • Electrophile: 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carbaldehyde.

  • Key Feature: The ortho-chloro substituents on the phenyl ring force the phenyl group to rotate out of the plane of the isoxazole ring (dihedral angle ~90°). This creates significant steric bulk shielding the C4 position.

  • Implication: While the aldehyde is electrophilic, the approach of bulky amines may be kinetically slow.

Reaction Mechanism (STAB Method)

The reaction proceeds via the formation of a hemiaminal, followed by dehydration to an iminium ion. STAB (


) selectively reduces the iminium species faster than it reduces the parent aldehyde.

ReactionMechanism Aldehyde Aldehyde (Substrate) Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal + Amine Amine Amine (H-NR2) Amine->Hemiaminal Iminium Iminium Ion (Activated) Hemiaminal->Iminium - H2O (Acid Cat.) Product Amine Product (Secondary/Tertiary) Iminium->Product + H- (STAB)

Figure 1: Mechanistic pathway of STAB-mediated reductive amination.[1][2]

Detailed Experimental Protocol

Target Scale: 1.0 mmol (approx. 256 mg of aldehyde) Reagents:

  • Aldehyde: 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carbaldehyde (1.0 equiv)

  • Amine: Primary or Secondary Amine (1.1 – 1.2 equiv)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 – 1.6 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) (anhydrous preferred)

  • Catalyst: Glacial Acetic Acid (AcOH) (1.0 – 2.0 equiv)

Step-by-Step Methodology
  • Preparation of Reaction Mixture:

    • In an oven-dried reaction vial equipped with a magnetic stir bar, dissolve 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carbaldehyde (1.0 equiv) in DCE (concentration ~0.2 M, e.g., 5 mL for 1 mmol).

    • Add the Amine (1.1 equiv).[3]

    • Critical Step: Add Glacial Acetic Acid (1.0 equiv).

      • Note: If the amine is an HCl salt, add 1.0 equiv of Triethylamine (TEA) to free-base it, then add AcOH.

    • Stir at Room Temperature (RT) for 30–60 minutes under Nitrogen (

      
      ).
      
      • Expert Insight: Due to the steric bulk of the 2,6-dichlorophenyl group, this pre-stirring period allows the equilibrium to shift toward the imine/iminium species before reduction.

  • Reduction:

    • Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) in a single portion.

    • Observation: Mild effervescence may occur.

    • Stir the reaction mixture at RT under

      
      .
      
    • Monitoring: Monitor by TLC or LC-MS at 2 hours.

      • Target: Disappearance of aldehyde (UV active) and appearance of the more polar amine product.

      • Troubleshooting: If reaction is incomplete after 4 hours, add an additional 0.5 equiv of STAB.

  • Quench and Workup:

    • Quench the reaction by adding saturated aqueous

      
        (approx. 5 mL/mmol) and stir vigorously for 15 minutes. This neutralizes the acetic acid and destroys excess borohydride.
      
    • Transfer to a separatory funnel. Extract with Dichloromethane (DCM) (

      
       mL).
      
    • Combine organic layers and wash with Brine (10 mL).

    • Dry over anhydrous

      
       , filter, and concentrate in vacuo.
      
  • Purification:

    • The crude residue is typically a viscous oil or semi-solid.

    • Purify via Flash Column Chromatography (Silica Gel).

    • Eluent System: Hexanes/Ethyl Acetate gradient (usually 0-50% EtOAc). For polar amines, use DCM/MeOH (95:5).

Experimental Workflow Diagram

Workflow Setup Step 1: Setup Dissolve Aldehyde + Amine in DCE + AcOH ImineForm Step 2: Equilibrium Stir 30-60 min @ RT (Form Imine) Setup->ImineForm Reduction Step 3: Reduction Add STAB (1.5 equiv) Stir 2-16 h ImineForm->Reduction Check Checkpoint: LCMS/TLC Aldehyde consumed? Reduction->Check Check->Reduction No (Add more STAB) Quench Step 4: Workup Quench with sat. NaHCO3 Extract w/ DCM Check->Quench Yes Purify Step 5: Purification Flash Chromatography Quench->Purify

Figure 2: Operational workflow for the reductive amination process.

Optimization & Troubleshooting (Expert Insights)

IssueProbable CauseExpert Solution
Low Conversion Steric hindrance from 2,6-dichlorophenyl group prevents imine formation.Switch Protocol: Use Titanium(IV) isopropoxide (

)
as a Lewis acid/dehydrating agent. Mix Aldehyde + Amine +

(neat or in THF) for 2h, then add

(not STAB).
Aldehyde Reduction Direct reduction of aldehyde to alcohol (competitor reaction).Ensure Pre-stir: Increase the pre-stir time (Step 1) to 2 hours to maximize imine formation before adding STAB.
Ring Opening Isoxazole ring cleavage (rare under these conditions).Avoid Strong Reductants: Do NOT use

or

at high pressures. Stick to Borohydrides.[2][3][4]

Safety & Handling

  • 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carbaldehyde: Treat as a potential skin and eye irritant.

  • Sodium Triacetoxyborohydride (STAB): Water-reactive.[2] Releases hydrogen gas upon quenching.[5] Handle in a fume hood.

  • 1,2-Dichloroethane (DCE): Toxic and carcinogenic. Can be substituted with THF or DCM if necessary, though DCE often provides faster rates for reductive aminations.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[4][6] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][4][6] Studies on Direct and Indirect Reductive Amination Procedures.[6][7] Journal of Organic Chemistry.[4][6]

  • Biosynth. (n.d.). 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride (Precursor Reference).[8][9] Biosynth Product Data.

  • TCI Chemicals. (n.d.). Reductive Amination Reagents and Protocols.[2][4][6][7] TCI America.

Sources

Strategic Utilization of 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbaldehyde in Agrochemical Discovery

[1]

Executive Summary & Strategic Context

Compound: 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbaldehyde CAS: 4462-55-9 (Acid Chloride derivative often cited; Aldehyde is the direct precursor/analog) Molecular Formula: C₁₁H₇Cl₂NO₂ Molecular Weight: ~256.08 g/mol [1][2]

While historically recognized as a pivotal intermediate in the synthesis of penicillinase-resistant antibiotics (e.g., Dicloxacillin), the 3-(2,6-dichlorophenyl)-5-methylisoxazole scaffold has emerged as a high-value pharmacophore in modern agrochemical discovery.[1] The steric bulk and lipophilicity conferred by the ortho-dichloro substitution pattern provide exceptional metabolic stability against plant cytochrome P450 enzymes, a critical trait for systemic herbicides and fungicides.[1]

This Application Note details the strategic use of the 4-carbaldehyde derivative as a divergent building block. Unlike the more static acid chloride, the aldehyde functionality offers a versatile "chemical handle" for reductive aminations, Knoevenagel condensations, and heterocycle formation, enabling the rapid generation of Focused Libraries for High-Throughput Screening (HTS).[1]

Chemical Properties & Handling Protocol

Physicochemical Profile
PropertySpecificationSignificance in Synthesis
Appearance White to off-white crystalline solidEasy to handle; visual purity check.[1]
Melting Point 95–98 °C (Typical)Suitable for solid-phase handling; indicates high crystallinity.[1]
Solubility Soluble in DCM, THF, EtOAc; Insoluble in WaterRequires organic solvents for reaction; aqueous workup is effective.[1]
Reactivity Electrophilic Carbonyl (Aldehyde)Susceptible to nucleophilic attack; prone to air oxidation to carboxylic acid.[1]
Stability Stable under N₂; HygroscopicCRITICAL: Store under inert gas at 2–8°C to prevent oxidation.[1]
Handling & Safety (E-E-A-T)
  • Oxidation Risk: The aldehyde proton is labile.[1] Prolonged exposure to atmospheric oxygen will convert the surface material to 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylic acid , which can interfere with stoichiometric calculations in nucleophilic additions.[1]

  • Purification: If the solid appears yellow or sticky, recrystallize from Ethanol/Hexane (1:[1]4) before use.

  • PPE: Standard lab coat, nitrile gloves, and fume hood are mandatory due to potential irritant properties of isoxazoles.[1]

Divergent Synthetic Pathways (Visualization)

The true power of this intermediate lies in its ability to access three distinct chemical spaces relevant to agrochemistry: Amide Herbicides (via oxidation), Azole Fungicides (via condensation), and Amine Biostimulants (via reduction).[1]

Gcluster_0Agrochemical Application SpaceAldehyde3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carbaldehydeAcidCarboxylic Acid(Amide Precursor)Aldehyde->AcidOxidation(NaClO2/H2O2)SchiffSchiff Base / Hydrazone(Antifungal Scaffold)Aldehyde->SchiffCondensation(R-NH2 / R-NHNH2)AlcoholSecondary Alcohol(Metabolic Probe)Aldehyde->AlcoholGrignard(R-MgBr)

Figure 1: Divergent synthetic utility of the isoxazole-4-carbaldehyde scaffold.[1]

Application Protocols

Protocol A: Synthesis of Isoxazolyl-Hydrazones (Antifungal Screening)

Rationale: Hydrazones containing isoxazole moieties often exhibit potent antifungal activity by disrupting sterol biosynthesis.[1] The 2,6-dichlorophenyl group enhances lipophilicity, aiding cuticular penetration in fungi.[1]

Reagents:

  • Substrate: 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carbaldehyde (1.0 eq)[1]

  • Reagent: Phenylhydrazine or substituted hydrazine (1.1 eq)[1]

  • Catalyst: Glacial Acetic Acid (5 mol%)[1]

  • Solvent: Ethanol (anhydrous)[1]

Step-by-Step Methodology:

  • Dissolution: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of the aldehyde in 10 mL of anhydrous Ethanol.

  • Activation: Add 5 mol% Glacial Acetic Acid. Stir for 5 minutes at room temperature to activate the carbonyl oxygen.

  • Addition: Dropwise add 1.1 mmol of the hydrazine derivative (dissolved in 2 mL Ethanol) over 5 minutes.

  • Reflux: Heat the mixture to reflux (78°C) for 2–4 hours.

    • QC Check: Monitor by TLC (Hexane:EtOAc 3:1).[1] The aldehyde spot (high Rf) should disappear, replaced by a lower, fluorescent hydrazone spot.

  • Isolation: Cool to room temperature. The product often precipitates directly.[1]

    • If precipitate forms: Filter and wash with cold ethanol.[1]

    • If no precipitate:[1] Remove solvent in vacuo, redissolve in minimal DCM, and precipitate with Hexane.[1]

  • Characterization:

    • ¹H NMR (DMSO-d₆): Look for the disappearance of the aldehyde singlet (~9.8 ppm) and appearance of the imine/hydrazone proton (~8.0–8.5 ppm).[1]

Protocol B: Pinnick Oxidation to Carboxylic Acid (Herbicide Precursor)

Rationale: Many commercial herbicides are amides derived from carboxylic acids.[1] While the acid chloride is available, oxidizing the aldehyde allows researchers to generate fresh acid in situ for coupling with novel amines, avoiding the instability of stored acid chlorides.[1]

Reagents:

  • Substrate: Aldehyde (1.0 eq)[1]

  • Oxidant: Sodium Chlorite (NaClO₂, 1.5 eq)[1]

  • Scavenger: 2-Methyl-2-butene (5.0 eq)[1]

  • Solvent: t-BuOH / Water (3:1)[1]

  • Buffer: NaH₂PO₄ (1.0 eq)[1]

Step-by-Step Methodology:

  • Setup: Dissolve 2.0 mmol of aldehyde in 15 mL t-BuOH and 5 mL Water.

  • Buffering: Add NaH₂PO₄ and 2-Methyl-2-butene (scavenger for HOCl byproduct).

  • Oxidation: Cool to 0°C. Add NaClO₂ (dissolved in 2 mL water) dropwise. The solution may turn slight yellow.[1]

  • Reaction: Warm to room temperature and stir for 3 hours.

  • Workup (Self-Validating):

    • Acidify to pH 2 with 1N HCl.[1]

    • Extract with EtOAc (3 x 20 mL).

    • Wash organics with Brine, dry over Na₂SO₄.[1]

  • Result: Evaporation yields the 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylic acid .[1]

    • Purity Check: This acid can be immediately converted to an acid chloride (SOCl₂) or coupled using EDC/HOBt.[1]

Mechanistic Insight: The "Orthogonal Shield" Effect

The 2,6-dichlorophenyl ring is not coplanar with the isoxazole ring due to steric clash with the isoxazole nitrogen and oxygen.[1] This forces the phenyl ring to rotate roughly 90° relative to the isoxazole plane.[1]

Why this matters for Drug Design:

  • Metabolic Blocking: The "orthogonal shield" protects the C-3 position of the isoxazole from enzymatic hydroxylation.[1]

  • Solubility: This twist disrupts crystal packing energy compared to planar analogs, often improving solubility in formulation solvents (EC/SC formulations).[1]

Mechanismcluster_stericSteric 'Orthogonal Shield' EffectCl_Groups2,6-Dichloro GroupsRotationForced ~90° Rotationof Phenyl RingCl_Groups->RotationSteric ClashStabilityInhibition of Metabolic AttackRotation->StabilityAccess Blocked

Figure 2: The structural basis for the metabolic stability of the 2,6-dichlorophenyl-isoxazole motif.

References

  • National Center for Biotechnology Information (PubChem). (2025).[1] PubChem Compound Summary for CID 78212, 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride.[1] Retrieved from [Link][1]

Application Note: HPLC Analysis of 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a validated, high-performance liquid chromatography (HPLC) protocol for the analysis of 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carbaldehyde . This compound is a critical pharmacophore intermediate used in the synthesis of isoxazolyl penicillins, most notably Dicloxacillin .[1]

Introduction & Chemical Context

The analyte, 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carbaldehyde , is the immediate precursor to the corresponding carboxylic acid and acid chloride side chains attached to the 6-APA nucleus in penicillin synthesis.[1]

  • Critical Quality Attribute (CQA): The purity of this aldehyde is paramount. The primary degradation pathway is oxidation to 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylic acid .[1]

  • Analytical Challenge: The method must resolve the neutral aldehyde from its acidic oxidation product and the starting materials (chlorinated benzaldoximes).

Physicochemical Profile
PropertyValue / CharacteristicImpact on Method
Structure Isoxazole ring + Dichlorophenyl groupHighly hydrophobic; requires C18 stationary phase.[1]
Functional Group Aldehyde (-CHO)Susceptible to oxidation; neutral at all pH.[1]
UV Chromophore Conjugated aromatic systemStrong UV absorption expected at 220–254 nm.[1]
Solubility Low in water; High in ACN/MeOHDiluent must be high organic (e.g., 100% ACN).[1]

Method Development Strategy (Expertise & Logic)

Stationary Phase Selection

A C18 (Octadecyl) column is selected due to the significant hydrophobicity of the dichlorophenyl moiety.[1] A standard 5 µm particle size is sufficient for synthetic process control, but a 3.5 µm or sub-2 µm column is recommended for UHPLC applications to increase throughput.[1]

Mobile Phase Design
  • Organic Modifier: Acetonitrile (ACN) is preferred over Methanol to reduce backpressure and provide sharper peak shapes for chlorinated aromatics.[1]

  • Buffer/pH Control: While the aldehyde itself is non-ionizable, its primary impurity (the carboxylic acid) is ionizable (pKa ~3.5–4.0).[1]

    • Decision: We utilize a Phosphate Buffer at pH 3.0 .[1]

    • Reasoning: At pH 3.0, the carboxylic acid impurity exists in its protonated (neutral) form, increasing its retention and preventing it from eluting in the void volume.[1] This ensures robust separation from the aldehyde.[1]

Detection

The 2,6-dichlorophenyl-isoxazole system exhibits strong absorbance in the UV region.[1]

  • Primary Wavelength: 254 nm (Aromatic ring π-π* transitions).[1]

  • Secondary Wavelength: 220 nm (Isoxazole ring; higher sensitivity but more susceptible to solvent noise).[1]

Optimized Experimental Protocol

Chromatographic Conditions
ParameterSetting
Column Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.5–3.[1]0)
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Column Temp 30°C (Controlled)
Injection Volume 10 µL
Detection UV-Vis / PDA at 254 nm (Reference: 360 nm)
Run Time 15 minutes (Isocratic) or 20 minutes (Gradient)
Gradient Program (Recommended for Impurity Profiling)

Use this gradient to clear late-eluting dimers or highly lipophilic precursors.[1]

Time (min)% Mobile Phase A% Mobile Phase B
0.06040
10.01090
12.01090
12.16040
17.06040
Sample Preparation
  • Stock Solution (1.0 mg/mL): Weigh 10 mg of the aldehyde standard into a 10 mL volumetric flask. Dissolve in 100% Acetonitrile.[1] Sonicate for 5 minutes.

  • Working Standard (100 µg/mL): Dilute 1.0 mL of Stock Solution to 10 mL with Mobile Phase (Initial Ratio: 60:40 Water:ACN).

    • Note: If precipitation occurs upon adding water, use 50:50 Water:ACN as the diluent.[1]

Data Visualization & Logic

Impurity & Degradation Pathway

The following diagram illustrates the relationship between the analyte and its critical impurities, which the HPLC method must resolve.

G cluster_0 HPLC Separation Logic Aldehyde Target Analyte: Aldehyde Intermediate Acid Major Impurity: Carboxylic Acid Aldehyde->Acid Oxidation (Air/Light) Sep Acid elutes earlier (Polarity > Aldehyde) Aldehyde->Sep Chloride Downstream: Acid Chloride Acid->Chloride Activation (SOCl2) Acid->Sep Diclox Final Drug: Dicloxacillin Chloride->Diclox Coupling w/ 6-APA

Caption: Degradation pathway of 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carbaldehyde and HPLC separation logic.

Method Validation Parameters

To ensure Trustworthiness and Self-Validation , the following acceptance criteria should be met during system suitability testing:

System Suitability Test (SST)
  • Retention Time (RT): Aldehyde peak ~7.5 ± 0.5 min (under gradient conditions).[1]

  • Resolution (Rs): > 2.0 between the Carboxylic Acid impurity (RT ~4 min) and the Aldehyde.

  • Tailing Factor: < 1.5 (The dichlorophenyl group can cause tailing on older silica; use end-capped columns).[1]

  • Precision (RSD): < 1.0% for 5 replicate injections of the standard.

Linearity & Range
  • Range: 0.1 µg/mL (LOQ) to 150 µg/mL.

  • Correlation Coefficient (R²): > 0.999.[1]

Robustness Check (Troubleshooting)
  • Issue: Peak splitting.

    • Cause: Sample solvent is too strong (100% ACN) compared to the mobile phase.[1]

    • Fix: Dilute sample in mobile phase or reduce injection volume to 5 µL.

  • Issue: Drifting Retention Times.

    • Cause: pH fluctuation affecting the residual silanols or the acid impurity.[1]

    • Fix: Ensure buffer is freshly prepared and pH adjusted to 3.0 ± 0.1.[1]

References

  • SIELC Technologies. (2018).[1][2] Separation of 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride on Newcrom R1 HPLC column. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 78212, 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride.[1] Retrieved from [Link][1]

  • Ghanem, M. M., et al. (2021).[1][3][4] Development and Validation of Ecofriendly HPLC-MS Method for Quantitative Assay of Amoxicillin, Dicloxacillin, and Their Official Impurity. Journal of Analytical Methods in Chemistry.[1] Retrieved from [Link]

  • United States Environmental Protection Agency (EPA). (1996).[1] Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC).[1][5] (Reference for general aldehyde derivatization techniques if UV sensitivity is insufficient). Retrieved from [Link]

Sources

purification of 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carbaldehyde by column chromatography

[1]

Executive Summary

This technical guide details the purification protocol for 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carbaldehyde , a critical heterocyclic intermediate often used in the synthesis of penicillin-derived antibiotics (e.g., Dicloxacillin analogs) and kinase inhibitors.[1]

The purification of this compound presents specific challenges due to the electrophilic nature of the aldehyde group (susceptibility to oxidation or acetal formation on acidic silica) and the steric/lipophilic properties introduced by the 2,6-dichlorophenyl moiety. This protocol synthesizes best practices for isoxazole purification, utilizing a gradient elution strategy on silica gel with built-in safeguards for aldehyde stability.[1]

Physicochemical Profile & Separation Logic[1]

Understanding the molecule is the prerequisite for separation.[1]

PropertyCharacteristicsChromatographic Implication
Structure Isoxazole core + 2,6-dichlorophenyl + AldehydeMixed polarity: The phenyl ring is lipophilic; the isoxazole/aldehyde are polar.[1]
Solubility Low in Hexane; High in DCM, EtOAc, THFRequires a gradient starting with non-polar solvents to prevent "dumping" the compound.
Stability Aldehyde is oxidation-prone; Silica is slightly acidicRisk: Conversion to carboxylic acid or acetals on column.[1] Mitigation: Rapid elution or neutralization of silica.[1]
Target

0.25 – 0.35Ideal retention factor for efficient separation from impurities.[1]
Common Impurities[1]
  • 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylic acid: (Over-oxidation byproduct).[1] Highly polar; streaks on silica.[1]

  • [4-Hydroxymethyl] precursor: (Unreacted starting material). More polar than the aldehyde.[1]

  • Regioisomers: (3-methyl-5-aryl vs 3-aryl-5-methyl). Often have very close

    
     values.[1]
    

Pre-Chromatography Method Development

Before scaling to a column, you must validate the separation on Thin Layer Chromatography (TLC).[1][2]

Protocol A: TLC Optimization

Goal: Identify the solvent system that positions the target aldehyde at

  • Prepare Solvent Systems:

    • System A: 100% Hexanes (Baseline check)[1]

    • System B: 10% Ethyl Acetate (EtOAc) in Hexanes[1]

    • System C: 20% EtOAc in Hexanes

    • System D: 30% EtOAc in Hexanes[3]

  • Spotting: Dissolve ~5 mg of crude mixture in 1 mL DCM. Spot 1 µL on a Silica Gel 60

    
     plate.
    
  • Visualization:

    • UV (254 nm): The isoxazole and dichlorophenyl rings are UV active (dark spots on green background).[1]

    • DNP Stain (2,4-Dinitrophenylhydrazine): Specific for aldehydes.[1] The target spot will turn yellow/orange upon dipping and heating.[1]

  • Selection:

    • If

      
       in 20% EtOAc 
      
      
      Increase polarity (try 30-40%).[1]
    • If

      
       in 20% EtOAc 
      
      
      Decrease polarity (try 5-10%).[1]
    • Standard Result: Most isoxazole aldehydes elute well in 20% - 30% EtOAc/Hexanes .[1]

Visualization: Method Development Logic

TLC_LogicStartCrude Mixture AnalysisTLC_RunRun TLC (20% EtOAc/Hex)Start->TLC_RunCheck_RfCheck Rf ValueTLC_Run->Check_RfLowRf < 0.2(Too Sticky)Check_Rf->LowLowHighRf > 0.5(Too Fast)Check_Rf->HighHighPerfectRf 0.25 - 0.35(Ideal)Check_Rf->PerfectOptimalAction_LowIncrease Polarity(Try 30-40% EtOAc)Low->Action_LowAction_HighDecrease Polarity(Try 5-10% EtOAc)High->Action_HighAction_PerfectProceed to ColumnPerfect->Action_PerfectAction_Low->TLC_RunRe-testAction_High->TLC_RunRe-test

Figure 1: Decision tree for optimizing the mobile phase solvent system based on TLC retention factors.

Flash Column Chromatography Protocol

Stationary Phase: Silica Gel 60 (230–400 mesh).[1] Mobile Phase: Hexanes / Ethyl Acetate (Gradient).[1] Loading Capacity: ~1% to 5% of silica mass (e.g., use 30g silica for 1g crude).[1]

Step-by-Step Procedure
  • Column Preparation (Slurry Packing):

    • Weigh the required silica gel.[1]

    • Slurry the silica in the starting solvent (e.g., 100% Hexanes or 5% EtOAc/Hexanes).[1]

    • Pour into the column and pack under air pressure.[1] Ensure no air bubbles.[1]

    • Crucial Step: If the aldehyde is known to be unstable, add 1% Triethylamine (TEA) to the slurry solvent to neutralize silica acidity.[1]

  • Sample Loading (Dry Loading Recommended):

    • Due to the low solubility of the dichlorophenyl group in hexanes, wet loading may cause precipitation at the column head.

    • Technique: Dissolve crude in minimal DCM. Add silica gel (1:1 ratio by weight).[1] Evaporate to dryness on a rotavap until a free-flowing powder remains.

    • Carefully add this powder to the top of the packed column.[1] Add a layer of sand on top.[1]

  • Elution Gradient:

    • Volume 1 (2 Column Volumes - CV): 100% Hexanes (Flushes non-polar grease).[1]

    • Volume 2 (3 CV): 10% EtOAc in Hexanes.[1]

    • Volume 3 (Until Elution): 20% - 30% EtOAc in Hexanes (Based on TLC).

    • Note: Increase polarity gradually to avoid cracking the silica bed or co-eluting impurities.[1]

  • Fraction Collection:

    • Collect fractions in test tubes (size depends on scale, typically 10-20 mL).[1]

    • Monitor fractions via TLC (UV visualization).[1]

    • Aldehyde Test: Spot fractions on a plate and dip in DNP stain.[1] Only the aldehyde fractions will turn orange/red.[1]

  • Post-Column Processing:

    • Combine pure fractions.

    • Evaporate solvent under reduced pressure (Rotavap) at < 40°C.[1]

    • Storage: Store the purified aldehyde under Nitrogen/Argon at -20°C to prevent oxidation to the acid.[1]

Troubleshooting & Optimization

ObservationDiagnosisSolution
Streaking/Tailing Acidic decomposition or carboxylic acid impurity.[1]Add 0.5% - 1% Triethylamine to the mobile phase.[1]
Poor Separation Regioisomers are co-eluting.[1]Switch solvent system to DCM / Hexanes (1:1) or Toluene / EtOAc .[1][4] The aromatic solvent (Toluene) often interacts differently with the dichlorophenyl ring.
Product "Missing" Irreversible adsorption or acetal formation.[1]Flush column with 10% Methanol in DCM to recover polar material.[1] For future runs, use shorter columns or deactivate silica.[1]
Precipitation Sample crashed out at the top of the column.Use Dry Loading (described in Protocol 4.2).[1] Do not wet load with DCM if the mobile phase is Hexane-rich.[1]
Workflow Visualization

Purification_WorkflowCrudeCrude Reaction MixtureWorkupAqueous Workup(Remove salts)Crude->WorkupDryLoadDry Loading(Silica + Crude)Workup->DryLoadColumnFlash Column(Hex/EtOAc Gradient)DryLoad->ColumnTLC_MonTLC Monitoring(UV + DNP Stain)Column->TLC_MonEvapRotary Evaporation(< 40°C)TLC_Mon->EvapPure FractionsCrystRecrystallization(Optional: EtOH)Evap->Cryst

Figure 2: End-to-end workflow from crude reaction mixture to crystalline product.[1]

References

  • Still, W. C., Kahn, M., & Mitra, A. (1978).[5] Rapid chromatographic techniques for preparative separations with moderate resolution.[1][5] The Journal of Organic Chemistry, 43(14), 2923–2925.[1][5] Link[1]

  • University of Rochester. (n.d.).[1] Solvent Systems for Flash Column Chromatography. Department of Chemistry. Link

  • BenchChem. (2025).[1][6] Troubleshooting guide for the synthesis of isoxazole derivatives. BenchChem Technical Support. Link[1]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 78212, 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride.[1] PubChem. Link(Note: Reference for the structural analog and physicochemical properties).

  • MDPI. (2012).[1] Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Molecules, 17. Link[1]

Application Note: Next-Generation Fungicide Discovery – Strategic Development of 3,5-Disubstituted Isoxazoles

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The isoxazole ring is a "privileged scaffold" in modern agrochemistry, serving as a bioisostere for carboxylic acids and esters while providing a rigid linker that enhances metabolic stability. This guide details a streamlined workflow for developing novel isoxazole-based fungicides, specifically targeting the succinate dehydrogenase (SDH) complex. We integrate modular chemical synthesis, standardized in vitro bioassays, and computational mechanism-of-action (MoA) elucidation to accelerate the hit-to-lead process.

Part 1: Rationale & Design Strategy

The Isoxazole Advantage

In fungicide development, the 3,5-disubstituted isoxazole moiety offers distinct advantages over traditional azoles:

  • Metabolic Stability: The aromatic N-O bond is resistant to oxidative cleavage by plant P450 enzymes, prolonging residual activity.

  • Pi-Stacking Interactions: The planar ring facilitates

    
     stacking with aromatic residues (e.g., Tyrosine, Phenylalanine) in the binding pockets of fungal enzymes like SDH.
    
  • Dipolar Interactions: The electronegative oxygen and nitrogen atoms act as hydrogen bond acceptors, critical for anchoring the molecule in the active site.

Target Selection: Succinate Dehydrogenase (SDH)

While isoxazoles can inhibit various targets, this guide focuses on designing inhibitors for the Succinate Dehydrogenase (Complex II) , a critical enzyme in the fungal respiration chain. SDH inhibitors (SDHIs) block electron transport, leading to energy depletion and cell death.

SAR_Logic cluster_0 Scaffold Design cluster_1 Biological Outcome Core Isoxazole Core (Linker/Pharmacophore) R3 C3 Position: Lipophilic Tail (Penetration) Core->R3 Substitution R5 C5 Position: Polar Head (H-Bonding) Core->R5 Substitution Bind SDH Binding (Ubiquinone Site) R3->Bind Hydrophobic Interaction R5->Bind H-Bond Anchor Effect Mitochondrial Respiration Block Bind->Effect

Figure 1: Structure-Activity Relationship (SAR) logic for isoxazole-based SDH inhibitors.

Part 2: Chemical Synthesis Protocol

Objective: Regioselective synthesis of 3,5-disubstituted isoxazoles via [3+2] cycloaddition.

Method: Nitrile Oxide Cycloaddition

This route is preferred over condensation methods because it tolerates sensitive functional groups and ensures high regioselectivity for the 3,5-isomer.

Reagents
  • Precursor: Aldehyde (

    
    )
    
  • Reagents: Hydroxylamine hydrochloride (

    
    ), Chloramine-T (or NCS), Terminal Alkyne (
    
    
    
    ).
  • Solvent: Ethanol/Water (1:1) or DCM.

  • Catalyst: Copper(I) (optional, for "Click" variant).

Step-by-Step Workflow
  • Oxime Formation:

    • Dissolve aldehyde (10 mmol) in ethanol (20 mL).

    • Add

      
       (12 mmol) and sodium acetate (12 mmol).
      
    • Stir at RT for 2 hours. Monitor by TLC.

    • Checkpoint: Disappearance of aldehyde spot indicates conversion to aldoxime.

  • Chlorination (In situ Nitrile Oxide Generation):

    • Cool the aldoxime solution to 0°C.

    • Add Chloramine-T (11 mmol) portion-wise over 15 minutes.

    • Mechanism:[1] This generates the hydroximoyl chloride, which spontaneously eliminates HCl to form the transient nitrile oxide dipole .

  • [3+2] Cycloaddition:

    • Add the terminal alkyne (12 mmol) and triethylamine (Et3N, 12 mmol) dropwise.

    • Reflux at 70°C for 4-6 hours.

    • Note: The base (Et3N) facilitates the dehydrochlorination.

  • Purification:

    • Evaporate solvent. Extract with ethyl acetate.[2]

    • Wash with brine, dry over

      
      .
      
    • Purify via silica gel column chromatography (Hexane:EtOAc gradient).

Synthesis_Flow Start Aldehyde (R-CHO) Step1 1. Oximation (NH2OH·HCl) Start->Step1 Inter1 Aldoxime Step1->Inter1 Step2 2. Chlorination (Chloramine-T) Inter1->Step2 Inter2 Nitrile Oxide (Dipole) Step2->Inter2 Step3 3. Cycloaddition (+ Alkyne, Et3N) Inter2->Step3 Final 3,5-Disubstituted Isoxazole Step3->Final

Figure 2: Synthetic pathway for generating the isoxazole scaffold via nitrile oxide intermediate.

Part 3: In Vitro Bioassay Protocol

Objective: Quantify antifungal efficacy using the Poisoned Food Technique .

Materials
  • Pathogen: Fusarium oxysporum or Rhizoctonia solani (active 7-day culture).

  • Media: Potato Dextrose Agar (PDA).

  • Controls: DMSO (Negative), Carbendazim or Fluxapyroxad (Positive).

Protocol Steps
  • Media Preparation:

    • Autoclave PDA media. Cool to approx. 45°C (molten state).

  • Compound Incorporation:

    • Dissolve the synthesized isoxazole in DMSO to create a stock solution.

    • Add stock to molten PDA to achieve final concentrations (e.g., 10, 25, 50, 100

      
      ).
      
    • Critical: Final DMSO concentration must be <1% to avoid solvent toxicity.

  • Plating:

    • Pour 20 mL of "poisoned" media into sterile Petri dishes. Allow to solidify.

  • Inoculation:

    • Use a sterile cork borer (5 mm) to cut mycelial discs from the margin of the active fungal culture.

    • Place one disc (mycelium side down) in the center of each test plate.

  • Incubation:

    • Incubate at 25°C ± 2°C for 5-7 days.

  • Data Analysis:

    • Measure colony diameter (mm) in two perpendicular directions.

    • Calculate Percent Inhibition (

      
      ):
      
      
      
      
      Where
      
      
      = Growth in control (DMSO),
      
      
      = Growth in treatment.
Data Presentation Example

Table 1: Comparative Antifungal Activity (IC50 in


)
Compound IDR3 SubstituentR5 SubstituentIC50 (F. oxysporum)IC50 (R. solani)
ISO-01 PhenylMethyl45.238.5
ISO-04 4-Cl-PhenylEthyl12.18.4
ISO-07 2,4-F-PhenylIsopropyl2.3 1.8
Fluxapyroxad(Standard)--1.51.2

Part 4: Mechanism of Action (Computational)

Objective: Validate SDH targeting via Molecular Docking.

Computational Workflow
  • Protein Prep: Retrieve the crystal structure of fungal SDH (e.g., PDB ID: 2FBW or 2H8E ). Remove water molecules and co-crystallized ligands.

  • Ligand Prep: Minimize the energy of the novel isoxazole derivatives (MMFF94 force field).

  • Docking: Use AutoDock Vina or Glide. Define the grid box around the ubiquinone binding site (Q-site).

  • Analysis: Look for:

    • H-Bonding: Between the isoxazole Nitrogen/Oxygen and conserved residues (e.g., Trp173 , Tyr58 ).

    • Pi-Stacking: Between the isoxazole ring and aromatic residues.

MoA_Validation Input Novel Isoxazole Structure (3D) Process Molecular Docking (AutoDock Vina) Input->Process Target SDH Crystal Structure (PDB: 2FBW) Target->Process Output Binding Energy (ΔG kcal/mol) Process->Output Validation Visual Inspection: Trp173 H-Bond? Output->Validation

Figure 3: Computational workflow for validating SDH inhibition potential.

References

  • RSC Advances (2025). Advances in isoxazole chemistry and their role in drug discovery.[3] Royal Society of Chemistry. Link

  • Beilstein J. Org. Chem. (2022). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxide.[4] Beilstein-Institut. Link

  • JoVE (2020). Measuring Volatile and Non-volatile Antifungal Activity of Biocontrol Products (Poisoned Food Technique). Journal of Visualized Experiments. Link

  • bioRxiv (2024). Generative Deep Learning for Succinate Dehydrogenase Inhibitors (SDHIs). Cold Spring Harbor Laboratory. Link

  • NIH / PMC (2022). Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, and MD Simulations. National Institutes of Health. Link

Sources

Application Note: Late-Stage Functionalization Strategies for Next-Generation Anti-Inflammatory Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

In modern drug discovery, the traditional "de novo" synthesis of analog libraries is a bottleneck. This guide details the application of Late-Stage Functionalization (LSF) to diversify anti-inflammatory scaffolds. Specifically, we focus on transforming established Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) and COX-2 inhibitors using transition-metal catalyzed C-H activation and radical fluorination.

The Scientific Imperative: Traditional cross-coupling (Suzuki-Miyaura, Stille) requires pre-functionalized handles (halides, boronates). LSF bypasses this by activating ubiquitous C-H bonds directly. This approach:

  • Increases Atom Economy: Reduces synthetic steps by 40-60%.

  • Enhances Metabolic Stability: Strategic fluorination blocks P450 oxidation sites.

  • Expands Chemical Space: Allows access to sterically congested positions previously unreachable.

Visualizing the Paradigm Shift

The following workflow contrasts the traditional linear approach with the LSF divergent strategy.

LSF_Workflow cluster_traditional Traditional Linear Synthesis cluster_LSF Late-Stage Functionalization (LSF) Start_T Simple Building Block Step1 Functionalization (e.g., Bromination) Start_T->Step1 Step2 Coupling (Suzuki) Step1->Step2 Final_T Single Analog Step2->Final_T Start_L Complex Scaffold (e.g., Indomethacin) Prod_A C-H Arylation (Potency) Start_L->Prod_A Pd(OAc)2 Prod_B C-H Fluorination (Stability) Start_L->Prod_B Selectfluor Prod_C C-H Alkylation (Solubility) Start_L->Prod_C Photoredox

Caption: Comparison of linear synthesis vs. divergent LSF, highlighting the rapid library generation capability of C-H activation.

Module A: Palladium-Catalyzed C-H Arylation of Indole Scaffolds

Target Class: Indole-acetic acid derivatives (e.g., Indomethacin analogs).

Mechanistic Insight: Concerted Metalation-Deprotonation (CMD)

Unlike electrophilic aromatic substitution (


), which relies on the inherent nucleophilicity of the indole ring (favoring C3), Pd-catalyzed C-H activation can be directed to C2 or C7 positions. The critical component here is the ligand-assisted proton shuttle .

We utilize a carboxylate ligand (Pivalate or Acetate) which acts as an internal base. It deprotonates the C-H bond simultaneously as the metal coordinates, significantly lowering the activation energy barrier.

CMD_Mechanism Step1 Pd(II) Species [Pd(OAc)2] Step2 Coordination to Indole Step1->Step2 Step3 CMD Transition State (Agostic C-H...O-C Interaction) Step2->Step3 Pivalic Acid Shuttle Step4 Palladacycle Intermediate Step3->Step4 Step5 Oxidative Addition (Ar-I) Step4->Step5 Step6 Reductive Elimination (Product Release) Step5->Step6 Step6->Step1 Regeneration

Caption: The CMD catalytic cycle. Note the critical role of the carboxylate ligand in the Transition State (Step 3).

Experimental Protocol: C2-Arylation of Indomethacin Esters

Objective: Introduce a phenyl ring at the C2 position of the indole core to explore steric tolerance in the COX-1/COX-2 binding pocket.

Reagents:

  • Substrate: Indomethacin Methyl Ester (1.0 equiv)

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: Tri(o-tolyl)phosphine (10 mol%) or N-Acetyl-L-leucine (for enantioselective variants)

  • Coupling Partner: Iodobenzene (1.5 equiv)

  • Base: Ag₂CO₃ (2.0 equiv) - Crucial for halide scavenging

  • Solvent: t-Amyl Alcohol (0.2 M)

Step-by-Step Methodology:

  • Inert Setup: Flame-dry a 10 mL Schlenk tube and cool under a stream of Argon. Scientific Note: Moisture competes with the CMD process; strict anhydrous conditions are required.

  • Reagent Addition: Add Indomethacin Methyl Ester (371 mg, 1.0 mmol), Pd(OAc)₂ (11.2 mg), Ag₂CO₃ (550 mg), and the phosphine ligand.

  • Solvent Introduction: Add anhydrous t-Amyl Alcohol (5 mL). Add Iodobenzene (168 µL) via syringe.

  • Thermal Activation: Seal the tube and heat to 110°C for 16 hours.

    • Checkpoint: The reaction mixture should turn from orange to dark brown/black (formation of Pd-black is a sign of catalyst decomposition, but some darkening is normal).

  • Workup: Cool to room temperature. Filter through a pad of Celite to remove silver salts. Wash the pad with Ethyl Acetate.

  • Purification: Concentrate the filtrate and purify via Flash Column Chromatography (Hexanes/EtOAc gradient).

Self-Validation System (QC):

  • TLC: Monitor disappearance of starting material (

    
     in 3:1 Hex/EtOAc).
    
  • 1H NMR: Look for the disappearance of the C2-H singlet (usually around

    
     6.9-7.2 ppm) and the appearance of new aromatic multiplet signals.
    

Module B: Radical C-H Fluorination of Pyrazoles

Target Class: Diarylheterocycles (e.g., Celecoxib, Etoricoxib).

Strategic Rationale

Fluorine is a "bioisostere" of hydrogen but possesses high electronegativity and lipophilicity. Introducing fluorine at the metabolic "soft spot" (electron-rich aromatic rings) blocks P450 oxidation, extending the drug's half-life (


).
Protocol: Selectfluor-Mediated Radical Fluorination

Objective: Monofluorination of the electron-rich pyrazole core or the attached phenyl ring.

Reagents:

  • Substrate: Celecoxib (protected sulfonamide)

  • Fluorinating Agent: Selectfluor (1.5 equiv)

  • Catalyst: AgNO₃ (10 mol%)

  • Solvent: Acetone/Water (9:1) or Acetonitrile

  • Temperature: 50°C

Step-by-Step Methodology:

  • Preparation: In a borosilicate glass vial (avoid standard glass if using HF-based reagents, but Selectfluor is compatible), dissolve Celecoxib (1.0 mmol) in Acetone (4.5 mL) and Water (0.5 mL).

  • Catalyst Activation: Add AgNO₃ (17 mg). Stir for 5 minutes until fully dissolved.

  • Radical Initiation: Add Selectfluor (531 mg, 1.5 mmol) in one portion.

    • Mechanism Note: Ag(I) is oxidized to Ag(II) by Selectfluor, generating a nitrogen-centered radical cation that abstracts a hydrogen or transfers fluorine via a radical manifold.

  • Reaction: Cap and stir at 50°C for 8 hours.

    • Visual Cue: The reaction often precipitates Ag salts; the solution may become cloudy.

  • Quenching: Quench with saturated NaHCO₃ solution. Extract with Dichloromethane (DCM).

  • Analysis: Fluorinated products are often difficult to separate by standard silica chromatography due to similar polarity. Use C18 Reverse-Phase HPLC for purification.

Data Presentation: Optimization Table

EntryFluorinating AgentCatalystSolventYield (%)Selectivity (Mono:Di)
1SelectfluorNoneMeCN<5N/A
2SelectfluorAgNO₃MeCN6285:15
3SelectfluorAgNO₃Acetone/H₂O 78 92:8
4NFSIPd(OAc)₂Toluene4560:40

Interpretation: The aqueous component in Entry 3 helps solubilize the Selectfluor and stabilize the Ag(II) intermediate, enhancing yield.

Troubleshooting & Expert Insights

Common Failure Modes
  • Regioisomer Mixtures: C-H activation often yields mixtures of ortho/meta/para isomers.

    • Solution: Use steric blocking groups or directing groups (e.g., convert carboxylic acids to monodentate amides) to enforce regioselectivity.

  • Catalyst Poisoning: Heterocycles (pyridines, imidazoles) in the drug scaffold can bind Pd irreversibly.

    • Solution: Increase catalyst loading to 10 mol% or use Lewis Acid additives (Mg(OTf)₂) to bind the basic nitrogen, freeing the catalyst.

Safety Protocol
  • Selectfluor: While safer than

    
     gas, it is an oxidant. Do not mix with strong reducing agents.
    
  • Silver Salts: Stains skin and surfaces black. Handle with gloves and dispose of in heavy metal waste.

References

  • Mechanistic Foundations of C-H Activation

    • Yu, J.-Q., & Shi, Z.-J. (Eds.).[1][2] C-H Activation. Springer. (Foundational text on CMD mechanism).

    • Journal of the American Chemical Society, "Palladium-Catalyzed C-H Arylation of Indoles: A Mechanistic Rationale."

  • Late-Stage Functionalization Reviews

    • Cernak, T., et al.[3] "The medicinal chemist’s toolbox for late stage functionalization of drug-like molecules."[3][4][5] Chemical Society Reviews.[3]

    • Guillemard, L., et al. "Late-stage C–H functionalization offers new opportunities in drug discovery."[3] Nature Reviews Chemistry.[3]

  • Fluorination Protocols

    • Furuya, T., Kamlet, A. S., & Ritter, T. "Catalysis for Fluorination and Trifluoromethylation." Nature.

    • "Recent advances in the synthesis of fluorinated heterocycles."[6] Organic & Biomolecular Chemistry.

  • NSAID Synthesis Specifics

    • "Recent Advances in the Synthesis of Ibuprofen and Naproxen."[4] NIH/PubMed Central.

Sources

Application Note: Strategic Derivatization of Isoxazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Significance

Isoxazole-4-carbaldehyde is a "linchpin" scaffold in medicinal chemistry, serving as a critical intermediate for synthesizing antiviral, antimicrobial, and anti-inflammatory agents.[1] The isoxazole ring acts as a bioisostere for amide bonds and aromatic rings, offering unique pharmacokinetic profiles. However, the chemical behavior of the 4-formyl group is distinct from standard benzaldehydes due to the electron-withdrawing nature of the isoxazole heterocycle.

This Application Note provides validated protocols for the derivatization of isoxazole-4-carbaldehyde, focusing on retaining ring integrity while maximizing yield. We prioritize Reductive Amination and Knoevenagel Condensation as the primary workflows for library generation.

Core Chemical Challenges
  • Ring Lability: The N-O bond is susceptible to cleavage under strong reducing conditions (e.g., H₂/Pd, LiAlH₄) or strong basic hydrolysis.

  • Enhanced Electrophilicity: The electron-deficient isoxazole ring activates the aldehyde, making it highly reactive toward nucleophiles but also prone to hydration or polymerization if stored improperly.

Decision Matrix: Derivatization Pathways

Before selecting a protocol, utilize the following decision tree to determine the optimal synthetic route based on your target moiety.

DerivatizationStrategy Start Isoxazole-4-carbaldehyde Target Target Moiety? Start->Target Amine Secondary/Tertiary Amine Target->Amine Library Gen Unsat α,β-Unsaturated System Target->Unsat Michael Acceptor Stable Stable Precursor/Tag Target->Stable Storage/Char. RedAm Protocol 1: Reductive Amination (STAB/DCE) Amine->RedAm Knoev Protocol 2: Knoevenagel Condensation (Piperidine/EtOH) Unsat->Knoev Oxime Protocol 3: Oxime/Hydrazone Formation Stable->Oxime

Figure 1: Strategic workflow for selecting the appropriate derivatization method based on the desired pharmacophore.

Protocol 1: Reductive Amination (The "Workhorse")

Objective: Synthesis of secondary or tertiary amines without cleaving the isoxazole ring. Reagent of Choice: Sodium Triacetoxyborohydride (STAB). Rationale: Unlike Sodium Cyanoborohydride (toxic) or H₂/Pd (cleaves isoxazole ring), STAB is mild, non-toxic, and selective for imines over aldehydes, minimizing side reactions [1, 4].

Materials
  • Substrate: Isoxazole-4-carbaldehyde (1.0 equiv)

  • Amine: Primary or Secondary Amine (1.1–1.2 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF) (Anhydrous)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.4–1.5 equiv)

  • Catalyst: Acetic Acid (AcOH) (1.0 equiv) – Critical for facilitating imine formation.

Step-by-Step Methodology
  • Imine Formation (Pre-complexation):

    • In a flame-dried vial, dissolve Isoxazole-4-carbaldehyde (1.0 mmol) in DCE (5 mL).

    • Add the amine (1.1 mmol).

    • Add Acetic Acid (1.0 mmol).

    • Checkpoint: Stir at Room Temperature (RT) for 30–60 minutes under N₂. This allows the equilibrium to shift toward the imine/iminium species.

  • Reduction:

    • Add STAB (1.5 mmol) in a single portion.

    • Observation: Mild effervescence may occur.

    • Stir at RT for 4–16 hours. Monitor by TLC or LCMS.

  • Quench & Workup:

    • Quench with saturated aqueous NaHCO₃ (slow addition).

    • Extract with DCM (3x).

    • Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification:

    • Flash chromatography (typically MeOH/DCM gradients).

Critical Control Point (CCP): Do not heat above 40°C during the reduction phase. Thermal stress combined with the Lewis acidic nature of boron species can degrade the isoxazole ring.

Protocol 2: Knoevenagel Condensation

Objective: Extension of the carbon skeleton to create α,β-unsaturated systems (e.g., for subsequent Michael additions or cycloadditions).[2] Mechanism: Base-catalyzed nucleophilic addition followed by dehydration. Rationale: The electron-poor isoxazole ring makes the aldehyde highly susceptible to attack by active methylene compounds [1, 2].

Materials
  • Substrate: Isoxazole-4-carbaldehyde (1.0 equiv)

  • Nucleophile: Malononitrile, Ethyl Cyanoacetate, or Meldrum's Acid (1.0–1.1 equiv)

  • Catalyst: Piperidine (0.1 equiv) + Acetic Acid (0.1 equiv) OR L-Proline (0.2 equiv for green chemistry)

  • Solvent: Ethanol (EtOH) or Toluene (for azeotropic water removal)

Step-by-Step Methodology
  • Reaction Assembly:

    • Dissolve Isoxazole-4-carbaldehyde (1.0 mmol) and the active methylene compound (1.0 mmol) in Ethanol (3 mL).

  • Catalysis:

    • Add Piperidine (2 drops) and Acetic Acid (2 drops).

    • Note: The Piperidine/AcOH buffer system prevents the reaction mixture from becoming too basic, which protects the isoxazole ring from base-induced fragmentation.

  • Condensation:

    • Stir at RT for 2 hours. If precipitation occurs, this is often the pure product.

    • If no precipitate, heat to reflux (70–80°C) for 1–3 hours.

  • Isolation:

    • Cool to 0°C. Filter the precipitate and wash with cold EtOH.

    • If no precipitate forms, evaporate solvent and recrystallize from EtOH/Hexane.

KnoevenagelWorkflow Mix Mix Aldehyde + Active Methylene (Solvent: EtOH) Cat Add Catalyst (Piperidine/AcOH) Mix->Cat Check Precipitate formed at RT? Cat->Check Reflux Reflux (80°C, 2h) Check->Reflux No Filter Filter & Wash (Cold EtOH) Check->Filter Yes Reflux->Filter

Figure 2: Operational workflow for Knoevenagel Condensation.

QC & Validation Parameters

Due to the unique electronic properties of the isoxazole ring, standard QC interpretation requires adjustment.

ParameterMethodExpected Observation for Derivative
Reaction Completion TLC / LCMSDisappearance of aldehyde peak (UV 254 nm). Aldehyde is distinctively polar.
Ring Integrity ¹H NMRCritical: Look for the C5-H singlet (typically δ 8.0–9.0 ppm). If this peak disappears or shifts upfield to <6.0 ppm, the ring has likely opened.
Imine/Amine Check IR SpectroscopyDisappearance of C=O stretch (~1690 cm⁻¹). Appearance of C-N stretch (1180–1360 cm⁻¹) for amines.
Purity HPLC (C18)Isoxazoles are often UV-active. Use acidic mobile phase (0.1% Formic Acid) to protonate the isoxazole nitrogen for better peak shape.

Troubleshooting Guide

Issue: Low Yield in Reductive Amination.

  • Cause: Incomplete imine formation before reduction.

  • Solution: Increase the pre-complexation time (Step 1) to 2 hours. Add 4Å molecular sieves to scavenge water, driving the equilibrium toward the imine [4].

Issue: Ring Cleavage (Dark/Tar Products).

  • Cause: Reaction environment too basic (pH > 10) or temperature too high.

  • Solution: Switch from Piperidine to L-Proline or use a buffered system. Ensure temperature does not exceed 80°C.

Issue: Aldehyde Oxidation.

  • Cause: Isoxazole-4-carbaldehyde oxidizes to the carboxylic acid in air.

  • Solution: Always purge reaction vials with Argon/Nitrogen. Store starting material at -20°C.

References

  • Nagaraju, S., et al. (2015).[2] One-pot synthesis of functionalized isoxazole-thiolane hybrids via Knoevenagel condensation. RSC Advances. Retrieved January 28, 2026, from [Link]

  • RSC Advances. (2025). Advances in isoxazole chemistry and their role in drug discovery. Retrieved January 28, 2026, from [Link]

  • Abdel-Magid, A. F., et al. (1996).[3] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry. Retrieved January 28, 2026, from [Link]

  • NIH/PubMed Central. (2020). Synthesis and structures of three isoxazole-containing Schiff bases. Retrieved January 28, 2026, from [Link]

Sources

Troubleshooting & Optimization

improving yield of 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbaldehyde synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier-3 Support Knowledge Base for the synthesis of 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbaldehyde .

It addresses the specific chemical challenges posed by the 2,6-dichlorophenyl moiety—specifically the steric hindrance and orthogonal ring twisting that complicates electrophilic substitution at the C4 position.

Topic: Optimization of 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbaldehyde Ticket ID: CHEM-ISOX-004 Role: Senior Application Scientist

Diagnostic Dashboard: What is failing?

Before altering your protocol, identify the specific failure mode using the table below. The 2,6-dichlorophenyl group creates unique steric challenges that do not exist in the non-chlorinated analogs.

SymptomProbable CauseTechnical Insight
No Reaction (Recovered SM) Steric ShieldingThe 2,6-Cl groups block the Vilsmeier reagent from attacking C4. Standard 0°C–RT protocols will fail.
Low Yield (<30%) Incomplete HydrolysisThe intermediate iminium salt is sterically stabilized and resists mild hydrolysis.
Dark/Tarred Mixture Thermal DecompositionForcing conditions (>100°C) caused polymerization of the Vilsmeier reagent or isoxazole ring opening.
Impurity: 4-Cl species Chlorination Side-RxnOverheating with excess POCl₃ can lead to chlorination at C4 instead of formylation.

The Core Protocol: Vilsmeier-Haack Formylation

Methodology: Direct C-H functionalization of 3-(2,6-dichlorophenyl)-5-methylisoxazole.

The "Steric-Breaker" Protocol

Standard Vilsmeier conditions (0°C to RT) are insufficient for this substrate due to the "ortho-effect" of the dichlorophenyl ring. The following optimized parameters are required to overcome the activation energy barrier.

Reagents:

  • Substrate: 3-(2,6-Dichlorophenyl)-5-methylisoxazole (1.0 eq)

  • DMF: Anhydrous (5.0 eq) - Acts as both reagent and solvent.

  • POCl₃: Freshly distilled (1.5 - 2.0 eq)

  • Solvent: 1,2-Dichloroethane (DCE) or Neat (if scale allows).

Step-by-Step Workflow:

  • Reagent Formation (Critical):

    • Cool DMF to 0°C under N₂.

    • Add POCl₃ dropwise. Do not rush. A white precipitate (Vilsmeier salt) should form.

    • Checkpoint: Stir at 0°C for 30 mins. If the salt is not visible/slurry-like, your DMF may be wet.

  • Addition & Heating:

    • Dissolve the isoxazole substrate in minimal DCE (or add solid if running neat).

    • Add to the Vilsmeier salt at 0°C.[1][2]

    • The Ramp: Slowly warm to Room Temperature (RT). Then, heat to 60–70°C .

    • Why? The 2,6-dichloro group twists the phenyl ring perpendicular to the isoxazole, shielding the C4 proton. Thermal energy is required to access the transition state.

  • Monitoring:

    • TLC (Hexane/EtOAc 4:1). Look for the disappearance of the non-polar starting material (Rf ~0.7) and appearance of the polar iminium intermediate (baseline).

  • Aggressive Hydrolysis (The Hidden Bottleneck):

    • Pour the reaction mixture onto crushed ice/NaOAc (buffered to pH 5-6).

    • Stir Vigorously for 2-4 hours.

    • Technical Note: The steric bulk that hindered formation also hinders hydrolysis. A quick quench will leave the iminium salt in the aqueous phase, leading to massive yield loss during extraction.

Visualization: Reaction Logic & Troubleshooting

The following diagram illustrates the pathway and the specific steric checkpoints.

VilsmeierLogic cluster_0 Critical Control Points Start Start: 3-(2,6-Cl2-Ph)-5-Me-Isoxazole Complex Iminium Intermediate (Sterically Shielded) Start->Complex + Vilsmeier 60-70°C (Required) Fail_Temp Fail: Temp < 50°C (No Reaction) Start->Fail_Temp Low Energy Vilsmeier Vilsmeier Reagent (DMF + POCl3) Vilsmeier->Complex Hydrolysis Hydrolysis (H2O / NaOAc) Complex->Hydrolysis Slow Kinetics Fail_Hydro Fail: Quick Quench (Loss to Aq. Phase) Complex->Fail_Hydro Incomplete Hydrolysis Product Target Aldehyde Hydrolysis->Product >2 hrs stirring

Caption: Logic flow for Vilsmeier-Haack formylation of sterically hindered isoxazoles, highlighting temperature and hydrolysis bottlenecks.

FAQ & Troubleshooting Guide

Q1: I am seeing a "double spot" on TLC after workup. Is it an isomer?

A: It is likely the unhydrolyzed iminium salt or the oxime byproduct.

  • Explanation: The Vilsmeier intermediate (iminium salt) is polar. If you quench with strong base (NaOH) instead of Acetate buffer, you might degrade the aldehyde. If you quench too fast, the salt remains.

  • Fix: Re-subject the crude mixture to aqueous NaOAc/Ethanol and reflux for 30 minutes to force hydrolysis.

Q2: Can I use the ethyl ester precursor and reduce it instead?

A: Yes, and this is the recommended "Plan B" if the Vilsmeier route fails due to purity issues.

  • Route: Ethyl 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylate

    
     Reduction with DIBAL-H (1.1 eq, -78°C).
    
  • Pros: Avoids the steric substitution problem entirely.

  • Cons: Over-reduction to the alcohol is a major risk. Requires strict cryogenic control.

Q3: Why is the 2,6-dichloro group so problematic compared to the 2-chloro analog?

A: The Atropisomerism/Twisting Effect . In a mono-substituted phenyl ring, the ring can rotate. With 2,6-substitution, the phenyl ring is locked perpendicular (


90°) to the isoxazole plane to minimize clash with the isoxazole nitrogen and oxygen. This creates a "roof" over the C4 position, physically blocking the approach of the bulky 

species. This is why heat is non-negotiable.
Q4: My POCl₃ is yellow. Does this matter?

A: Yes. Discard it. Yellow POCl₃ contains HCl and phosphoric acid decomposition products. These impurities will catalyze the decomposition of the isoxazole ring (isoxazoles are acid-labile at the N-O bond under forcing conditions) before formylation occurs. Distill your POCl₃ or buy a fresh ampoule.

References & Authority

  • Vilsmeier-Haack Mechanism & Steric Hindrance:

    • Jones, G., & Stanforth, S. P. (1997). The Vilsmeier Reaction of Fully Conjugated Carbocycles and Heterocycles. Organic Reactions.[1][2][3][4][5][6][7][8][9][10][11][12] (Establishes the necessity of thermal activation for hindered substrates).

    • Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier–Haack Reaction.[1][2][5][6][7][9] Comprehensive Organic Synthesis.[4]

  • Isoxazole Synthesis (Precursor Grounding):

    • Synthesis of 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic acid derivatives. (See relevant patents for Dicloxacillin intermediates, e.g., US Patent 3,459,773).

    • Detailed protocol for isoxazole ring closure: [Organic Syntheses, Coll.[4] Vol. 9, p. 155 (1998)]([Link]) (General procedure for isoxazole synthesis via nitrile oxides).

  • Analytical Data Verification:

    • Biosynth Carbosynth: (Reference for the stability of the core scaffold).

Disclaimer: This guide is for research purposes only. All procedures involving POCl₃ and isoxazoles must be performed in a fume hood with appropriate PPE due to the generation of HCl gas and potential toxicity of intermediates.

Sources

Technical Support Center: Synthesis & Impurity Profiling of 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carbaldehyde

[1]

Case ID: ISOX-ALD-04 Status: Active Support Lead Scientist: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary & Synthetic Strategy

This guide addresses the synthesis and impurity profile of 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carbaldehyde , a critical pharmacophore often used as a precursor for penicillinase-resistant antibiotics (e.g., Dicloxacillin derivatives).[1]

The synthesis of this sterically congested isoxazole presents two distinct challenges:

  • Steric Hindrance: The bulky 2,6-dichlorophenyl group dictates regioselectivity but retards reaction kinetics, increasing the risk of dimerization.

  • Electronic Deactivation: The electron-withdrawing nature of the dichlorophenyl ring affects the nucleophilicity of the C4 position during formylation.

Master Synthetic Workflow

The following pathway outlines the "Golden Batch" process (Route A) and the primary impurity-generating deviations.

SynthesisWorkflowcluster_legendLegendnode_start2,6-DichlorobenzaldehydeOximenode_nitrileNitrile OxideIntermediate (In Situ)node_start->node_nitrileNCS / Base(Chlorination)node_isoxazole3-(2,6-dichlorophenyl)-5-methylisoxazolenode_nitrile->node_isoxazole[3+2] Cycloaddition(Ethyl Acetoacetate)node_furoxanIMPURITY A:Furoxan Dimernode_nitrile->node_furoxanDimerization(Low Dipolarophile Conc.)node_regioIMPURITY B:Regioisomer (5,3)node_nitrile->node_regioWrong Orientationnode_targetTARGET:4-Carbaldehydenode_isoxazole->node_targetVilsmeier-Haack(POCl3/DMF)node_chloromethylIMPURITY C:5-ChloromethylDerivativenode_isoxazole->node_chloromethylExcess POCl3 / High Tnode_acidIMPURITY D:Carboxylic Acid(Over-oxidation)node_target->node_acidAir Oxidationnode_legend_okMain Pathwaynode_legend_badImpurity Pathway

Caption: Figure 1. Reaction cascade from oxime precursor to aldehyde target, highlighting critical diversion points where impurities A, B, C, and D are generated.

Critical Process Parameters (CPPs) & Troubleshooting

Module 1: The Isoxazole Ring Construction

Step: [3+2] Cycloaddition of 2,6-dichlorobenzonitrile oxide with a dipolarophile (e.g., ethyl acetoacetate or propyne equivalent).

The Issue: Formation of Impurity A (Furoxan Dimer) . The 2,6-dichlorobenzonitrile oxide intermediate is unstable.[1] If it does not encounter the dipolarophile immediately, it reacts with itself to form 3,4-bis(2,6-dichlorophenyl)furoxan.[1]

ObservationRoot CauseCorrective Action
Precipitate in reaction Dimerization (Furoxan is often less soluble).[1]Decrease Oxime Feed Rate: Do not dump the oxime/chlorinating agent.[1] Add the hydroximoyl chloride slowly to the base/dipolarophile mixture.
Low Yield Kinetic mismatch.[1]Increase Dipolarophile Equivalents: Use 1.5–2.0 eq. of the enolate/alkyne to statistically favor the cross-reaction over dimerization.
Regioisomer Presence Wrong pH or Solvent.[1]Solvent Switch: Use non-polar solvents (toluene) to maximize steric steering by the 2,6-dichloro group, favoring the 3-aryl-5-methyl isomer over the 5-aryl-3-methyl.[1]

Protocol Tip:

"Always generate the nitrile oxide in situ in the presence of the dipolarophile. Never isolate the nitrile oxide."

Module 2: The Vilsmeier-Haack Formylation

Step: Functionalization of the C4 position using

The Issue: Impurity C (Chloromethyl side product) and Incomplete Hydrolysis . The Vilsmeier reagent is electrophilic.[1][2][3] While it targets the C4 position, excessive heat or reagent can lead to radical chlorination of the C5-methyl group.

ObservationRoot CauseCorrective Action
Dark/Tarred Mixture Thermal decomposition / Polymerization.[1]Temperature Control: Maintain reaction

. The 2,6-dichloro group provides steric shielding, requiring heat, but

promotes tarring.
New Lipophilic Spot (TLC) Chlorination of the 5-methyl group.[1]Stoichiometry Check: Limit

to 1.2–1.5 eq. Excess

at high temps acts as a radical chlorinating agent.[1]
Intermediate persists Incomplete hydrolysis of the iminium salt.Quench pH: The Vilsmeier intermediate (iminium salt) requires acetate-buffered water (pH 5-6) and time (1-2h) to hydrolyze fully to the aldehyde.[1]

Impurity Profile & Remediation Table

Use this table to identify side products based on their analytical behavior relative to the target aldehyde.

Impurity IDNameOriginRelative Retention (HPLC)*Remediation Strategy
IMP-A Furoxan Dimer Nitrile Oxide DimerizationHigh (Very Non-polar)Recrystallization from EtOH/Heptane.[1] The dimer is highly crystalline and insoluble.[1]
IMP-B Regioisomer (5-aryl) Cycloaddition SelectivityClose to Target (0.95 - 1.05 RRT)Difficult to separate.[1] Must be controlled at the synthesis stage (steric control).[1]
IMP-C 5-Chloromethyl analog Vilsmeier Side ReactionHigh (Lipophilic)Column chromatography (Silica, Hex/EtOAc).[1] Prevent by lowering T.
IMP-D Carboxylic Acid Oxidation of AldehydeLow (Polar/Tailing)Base extraction (

wash).[1] The acid moves to the aqueous layer; aldehyde stays in organic.

*Note: RRT (Relative Retention Time) is approximate and depends on column chemistry (C18 vs. Phenyl-Hexyl).

Detailed Experimental Protocol (Vilsmeier Route)

Objective: Conversion of 3-(2,6-dichlorophenyl)-5-methylisoxazole to the 4-carbaldehyde.

  • Reagent Prep: In a dry 3-neck flask under

    
    , charge DMF  (3.0 eq) and cool to 0°C.
    
  • Vilsmeier Complex: Dropwise add

    
      (1.2 eq).[1] Caution: Exothermic.[1] Stir 30 min at 0-5°C until a white semi-solid/slurry forms (the Vilsmeier salt).
    
  • Substrate Addition: Dissolve 3-(2,6-dichlorophenyl)-5-methylisoxazole (1.0 eq) in minimum DMF. Add dropwise to the Vilsmeier complex.[1]

  • Reaction: Warm to 70-80°C . Monitor by TLC/HPLC.

    • Checkpoint: If conversion stalls >4h, add 0.2 eq fresh Vilsmeier reagent.[1] Do not crank temperature >90°C to avoid Impurity C .

  • Quench & Hydrolysis (Critical):

    • Pour reaction mixture onto crushed ice.

    • Adjust pH to ~6.0 using Sodium Acetate (sat.[1][4] aq). Do not use strong NaOH as it may degrade the isoxazole ring.

    • Stir vigorously for 2 hours. The iminium salt hydrolysis is the rate-limiting step here.[1]

  • Workup: Extract with Ethyl Acetate (3x). Wash with Brine.[1][2][4] Dry over

    
    .[1][2][4]
    
  • Purification: Recrystallize from Ethanol/Water or Hexane/Ethyl Acetate.[1]

Frequently Asked Questions (FAQ)

Q: My product has a strong chlorine smell even after drying. Why? A: This is likely trapped

1

1Impurity C1

Q: Can I use the alcohol oxidation route instead of Vilsmeier? A: Yes. You can reduce the ethyl ester (formed in the cycloaddition) to the alcohol (using


  • Risk: This route introduces Impurity D (Carboxylic Acid) if the oxidant is too strong or workup is oxidative.[1] Vilsmeier is generally preferred for the aldehyde to avoid over-oxidation.[1]

Q: Why is the regioisomer (5-aryl-3-methyl) formed? A: In the cycloaddition of the nitrile oxide with ethyl acetoacetate, the reaction is driven by sterics and electronics.[1] The bulky 2,6-dichlorophenyl group prefers to be far from the ester group of the acetoacetate. However, if you use a different dipolarophile (like an alkyne) or high temperatures, the selectivity drops. The 3-aryl-5-methyl isomer is the thermodynamic product.[1]

References

  • Vilsmeier-Haack Mechanism & Scope: Jones, G., & Stanforth, S. P. (1997).[1] The Vilsmeier-Haack Reaction. Organic Reactions, 49, 1-330.[1] Link[1]

  • Isoxazole Synthesis via Nitrile Oxides: Huisgen, R. (1963).[1] 1,3-Dipolar Cycloadditions. Angewandte Chemie International Edition, 2(10), 565-598.[1] Link[1]

  • Specific Synthesis of Dicloxacillin Intermediates: Patents US2996501A (Beecham Group).[1] Penicillins.[1] (Describes the isoxazole side chain synthesis). Link

  • Side Reactions in Vilsmeier Formylation: Meth-Cohn, O., & Stanforth, S. P. (1991).[1] The Vilsmeier–Haack Reaction. Comprehensive Organic Synthesis, 2, 777-794.[1] Link

Technical Support Center: Isoxazole Synthesis & Impurity Management

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Minimizing Regioisomeric Impurities and Byproducts in Isoxazole Scaffolds Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Specialists Version: 2.1 (Current Standards)

Introduction: The Regioselectivity Challenge

Isoxazoles are privileged pharmacophores in drug discovery (e.g., Valdecoxib, Leflunomide), but their synthesis is plagued by a persistent challenge: regioselectivity .

Whether you are employing the [3+2] cycloaddition of nitrile oxides or the condensation of hydroxylamine with 1,3-dicarbonyls, the formation of isomeric impurities (3,5- vs. 3,4-disubstituted) and dimerization byproducts (furoxans) can compromise Structure-Activity Relationship (SAR) data and reduce yield.

This guide provides self-validating protocols to control these pathways, grounded in mechanistic causality.

Module 1: The [3+2] Cycloaddition Route (Nitrile Oxides)

The Problem: The "Isomer Mix" & Furoxan Dimerization

The reaction between a nitrile oxide (dipole) and an alkyne (dipolarophile) theoretically favors the 3,5-disubstituted product due to steric hindrance. However, electronic factors often permit the formation of the 3,4-isomer (impurity). Furthermore, nitrile oxides are unstable and rapidly dimerize to form furoxans (1,2,5-oxadiazole-2-oxides), a "trash" byproduct that consumes your starting material.

Troubleshooting Workflow
Scenario A: You are seeing significant 3,4-isomer impurity.
  • Root Cause: Thermal cycloaddition lacks sufficient steric/electronic bias.

  • Solution: Switch to Copper(I)-Catalyzed Cycloaddition (CuAAC-Isoxazole Variant) .

    • Mechanism:[1][2][3][4][5][6] Similar to Click chemistry for triazoles, Cu(I) forms a copper acetylide species with terminal alkynes, directing the nitrile oxide attack exclusively to the 3,5-position.

    • Protocol Adjustment: Add CuI (10 mol%) and a base (DIPEA) to the reaction. Note: This only works for terminal alkynes.

Scenario B: Low yield, large "baseline" spot on TLC (Furoxan).
  • Root Cause: The concentration of free nitrile oxide is too high, favoring dimerization over cycloaddition.

  • Solution: High-Dilution In Situ Generation.

    • Protocol: Do not isolate the nitrile oxide. Generate it in situ from the hydroximinoyl chloride precursor using a syringe pump to add the base (TEA) over 4–8 hours. This keeps the steady-state concentration of nitrile oxide low, statistically favoring the reaction with the alkyne (present in excess).

Visualizing the Pathway

NitrileOxidePathways Precursor Hydroximinoyl Chloride NitrileOxide Nitrile Oxide (Reactive Dipole) Precursor->NitrileOxide Base (Slow Add) Furoxan Furoxan (Dimer Impurity) NitrileOxide->Furoxan High Conc. (Dimerization) Isox35 3,5-Isoxazole (Target) NitrileOxide->Isox35 Cu(I) Catalyst (Terminal Alkyne) Isox34 3,4-Isoxazole (Regio-Impurity) NitrileOxide->Isox34 Thermal (No Catalyst) Alkyne Alkyne (Excess) Alkyne->Isox35

Figure 1: Kinetic competition between target synthesis, isomeric impurity formation, and furoxan dimerization.

Module 2: The Condensation Route (Hydroxylamine + 1,3-Dicarbonyls)

The Problem: Tautomeric Control

Reaction of unsymmetrical 1,3-diketones with hydroxylamine can yield either the 3,5- or 5,3-isomer depending on which carbonyl group is attacked first. This is governed by the pH-dependent tautomerization of the diketone and the nucleophilicity of hydroxylamine.

Optimization Protocol
ParameterCondition for 3-Substituted DominanceCondition for 5-Substituted Dominance
pH Control Basic (pH 9-10) Acidic (pH 2-4)
Mechanism Hydroxylamine attacks the most electropositive carbonyl (hard nucleophile/hard electrophile).Hydroxylamine attacks the protonated carbonyl; dehydration is the rate-determining step.
Reagent Use NH2OH·HCl + NaOH (2.2 equiv)Use NH2OH·HCl in EtOH/HCl or AcOH
Expert Tip If selectivity is poor, convert the diketone to a

-enaminone
first. Enaminones lock the regiochemistry, forcing attack at the carbonyl carbon, not the enamine carbon.

Module 3: Purification & Analysis

Even with optimized synthesis, trace isomeric impurities may persist. Separating 3,5- and 3,4-isomers is difficult on standard C18 columns because their hydrophobicities are nearly identical.

Separation Strategy (HPLC/Flash)
  • Do NOT rely on standard C18. The selectivity (

    
    ) is often 
    
    
    
    .
  • Use "Shape-Selective" Stationary Phases:

    • Pentafluorophenyl (PFP): Exploits pi-pi interactions. The electron distributions in 3,5- vs 3,4-isomers interact differently with the fluorine-rich ring.

    • Phenyl-Hexyl: Alternative if PFP fails.

  • Recrystallization:

    • 3,5-isomers generally pack more efficiently (higher symmetry) and have higher melting points than 3,4-isomers. Recrystallization from EtOH/Heptane often enriches the 3,5-product in the solid phase.

Diagnostic NMR: Distinguishing the Isomers

Users often ask: "How do I know which isomer I made?"

  • 1H NMR Signature:

    • 3,5-Disubstituted: The ring proton is at position C4 . It typically appears as a singlet around

      
       6.0 – 6.8 ppm .
      
    • 3,4-Disubstituted: The ring proton is at position C5 . It is more deshielded (next to Oxygen) and appears downfield, typically

      
       8.0 – 8.8 ppm .
      

FAQ: Troubleshooting Specific Failures

Q1: I used the copper catalyst, but the reaction stalled. Why?

  • A: Did you use an internal alkyne? The copper-catalyzed mechanism (CuAAC) requires a terminal alkyne proton to form the copper acetylide intermediate. For internal alkynes, you must revert to thermal cycloaddition or use high-pressure conditions.

Q2: My LCMS shows the correct mass, but the NMR is messy with extra aromatic peaks.

  • A: This is likely the Furoxan dimer. It has the same mass as a dimer of your nitrile oxide (2x). Check the integration; if the impurities are substantial, your addition rate of the base was too fast.

Q3: Can I convert the 3,4-isomer into the 3,5-isomer?

  • A: Generally, no. The isoxazole ring is aromatic and thermally stable. Isomerization requires ring-opening (photochemical) which usually degrades the material. You must prevent the impurity during synthesis.

References

  • Regioselective Synthesis via Nitrile Oxides

    • Title: Regioselective synthesis of isoxazoles and 1,2,4-oxadiazole-derived phosphon
    • Source: Organic & Biomolecular Chemistry (RSC).
    • URL:[Link]

  • Copper-Catalyzed Methodology

    • Title: Copper-Catalyzed [3 + 2] Cycloaddition of Alkynes with Nitrile Oxides.[1]

    • Source: Journal of Organic Chemistry (ACS).
    • URL:[Link]

  • Furoxan Dimerization Mechanism

    • Title: Dimerizations of Nitrile Oxides to Furoxans Are Stepwise via Dinitrosoalkene Diradicals.
    • Source: Journal of Organic Chemistry (ACS).
    • URL:[Link]

  • Separation of Isomers (Chiral/Structural)

    • Title: Small scale separation of isoxazole structurally related analogues by chiral supercritical fluid chrom
    • Source: Journal of Chrom
    • URL:[Link]

Sources

Technical Support Center: 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Stability, Handling, and Troubleshooting Guide

Executive Summary: The Stability Paradox

3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbaldehyde (referred to herein as Isox-CHO ) is a critical pharmacophore, most notably serving as the immediate precursor to Dicloxacillin and other isoxazolyl penicillins.

While the isoxazole ring itself is robust, the C4-aldehyde functionality is chemically fragile. The electron-withdrawing nature of the isoxazole ring, combined with the steric strain from the ortho-substituted phenyl ring, creates a "hotspot" at the carbonyl carbon. This makes Isox-CHO significantly more prone to autoxidation and nucleophilic attack than standard benzaldehydes.

This guide provides field-proven protocols to mitigate these risks.

Part 1: Critical Stability Profile

The stability of Isox-CHO is governed by three primary vectors:

  • Oxidative Instability (The Primary Failure Mode): The electron-deficient isoxazole ring activates the aldehyde proton, lowering the barrier for radical abstraction. Exposure to atmospheric oxygen rapidly converts the aldehyde to 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylic acid (Isox-COOH). This is an autocatalytic process; traces of acid accelerate further decomposition.

  • Base Sensitivity (The Cannizzaro Risk): In the presence of strong bases (often used in subsequent condensation steps), Isox-CHO can undergo a Cannizzaro reaction , disproportionating into the corresponding alcohol and carboxylic acid, drastically reducing yield.

  • Photolability: Extended exposure to UV light can induce ring isomerization or cleavage of the N-O bond, a common vulnerability in isoxazole derivatives [1].

Visualizing the Degradation Pathways

IsoxCHO_Stability IsoxCHO Isox-CHO (Target Aldehyde) IsoxCOOH Isox-COOH (Carboxylic Acid Impurity) IsoxCHO->IsoxCOOH Autoxidation (Fast) IsoxCHO->IsoxCOOH Cannizzaro (Oxidation part) IsoxAlc Isox-Alcohol (Reduction Byproduct) IsoxCHO->IsoxAlc Cannizzaro (Disproportionation) GemDiol Gem-Diol (Hydrate) IsoxCHO->GemDiol Moisture/H2O Oxygen Atmospheric O2 (Storage Failure) Base Strong Base (OH- / RO-) Base->IsoxCHO Triggers Cannizzaro GemDiol->IsoxCOOH Oxidation

Figure 1: Primary degradation pathways. Note that Autoxidation to the Carboxylic Acid is the dominant storage failure mode.

Part 2: Troubleshooting Guide (Q&A)
Scenario A: Purity & Physical Appearance [1]

Q: My yellow crystalline solid has developed white, powdery patches. Is it still usable? A: The white powder is almost certainly Isox-COOH (the carboxylic acid).

  • Mechanism: The aldehyde (yellow) oxidizes to the acid (white/colorless) upon contact with air. The acid has significantly different solubility properties.

  • Diagnostic: Run a TLC (Solvent: Hexane/EtOAc 7:3). The acid will streak near the baseline, while the aldehyde will have an Rf ~0.5-0.6.

  • Remediation: If the acid content is <10%, dissolve the sample in Dichloromethane (DCM) and wash with saturated Sodium Bicarbonate (NaHCO3). The acid will move to the aqueous layer. Dry the organic layer over MgSO4 and concentrate.

Q: The melting point of my stored sample has increased by 5-8°C. Why? A: This indicates significant oxidation.

  • Data:

    • Isox-CHO (Aldehyde): MP ~93-97°C [2].

    • Isox-COOH (Acid): MP ~208-210°C (decomposes).

Scenario B: Spectral Anomalies

Q: I see a broad singlet at 12.0 ppm in my proton NMR. What is this? A: This is the carboxylic acid proton (-COOH ).

  • The Aldehyde Signal: Should be a sharp singlet around 9.9 - 10.1 ppm .

  • The Acid Signal: Appears downfield (11.0 - 13.0 ppm) and is often broad due to hydrogen bonding.

  • Action: Integrate the 10.0 ppm peak vs. the 12.0 ppm peak to calculate the molar ratio of degradation. If Acid > 5%, purify before use in sensitive organometallic reactions.

Scenario C: Reaction Failures

Q: My Wittig reaction yields are consistently low (<40%). A: Isox-CHO is highly electrophilic. If you are using strong bases (like n-BuLi or NaH) to generate your ylide, the base may be attacking the aldehyde carbonyl before the ylide does, or causing ring cleavage.

  • Solution: Switch to milder bases (e.g., K2CO3 or LiHMDS) or ensure the ylide is fully generated before adding the aldehyde at low temperature (-78°C).

Part 3: Handling & Storage Protocols

To maintain >98% purity, strict adherence to these protocols is required.

1. Storage Specifications
ParameterRequirementRationale
Atmosphere Argon or Nitrogen Essential. Oxygen is the primary degradant. Store in a glovebox or under positive inert pressure.
Temperature 2°C to 8°C Retards the kinetics of autoxidation.
Container Amber GlassPrevents UV-induced N-O bond cleavage.
Desiccant RequiredPrevents hydrate formation (gem-diol), which is an intermediate to oxidation.
2. Solvent Compatibility
  • Recommended: Dichloromethane (DCM), Tetrahydrofuran (THF), Toluene.

  • Avoid: Alcohols (Methanol/Ethanol) for long periods without buffering.

    • Risk:[2][3] In the presence of trace acid, Isox-CHO readily forms acetals in alcoholic solvents, complicating NMR interpretation and stoichiometry.

3. Re-Purification Protocol (Recrystallization)

If your batch has degraded (Acid content > 5%):

  • Dissolve crude material in a minimum amount of warm Ethanol/Water (9:1) or Cyclohexane .

  • Filter hot to remove insoluble acid oligomers.

  • Cool slowly to 4°C.

  • Filter crystals and dry under high vacuum for 4 hours.

    • Note: Do not heat above 60°C during drying to prevent thermal decomposition.

Part 4: Synthesis Context (Dicloxacillin Route)

For researchers utilizing Isox-CHO to synthesize Dicloxacillin:

  • Step: Oxidation of Isox-CHO to Isox-COOH is actually the desired step for Dicloxacillin synthesis (which requires the acid chloride).

  • Optimization: If you intend to oxidize the aldehyde to the acid intentionally, do not rely on passive air oxidation (which is slow and dirty).

  • Protocol: Use Lindgren oxidation (NaClO2, NaH2PO4) or Permanganate oxidation to drive the conversion quantitatively in <1 hour [3].

References
  • PubChem. (2025).[2][4] Compound Summary: 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride.[4][5] National Library of Medicine. Retrieved January 28, 2026, from [Link]

(Note: While specific literature on the isolated stability of the aldehyde is proprietary to process chemistry patents, the degradation pathways described above are chemically derived from the known behavior of 4-formylisoxazoles and confirmed by the stability data of the corresponding acid and acid chloride derivatives found in search results 1.1, 1.3, and 1.17.)

Sources

Technical Support Center: Troubleshooting 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carbaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Steric & Electronic Challenge

The synthesis of 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carbaldehyde presents a unique set of challenges compared to standard isoxazole functionalization. The 2,6-dichlorophenyl moiety introduces significant steric bulk orthogonal to the isoxazole ring and exerts a strong electron-withdrawing inductive effect (


).

This guide addresses the three most common failure modes reported by researchers:

  • Vilsmeier-Haack Stagnation: Failure to introduce the formyl group at the 4-position.

  • Ester Reduction Over-shoot: Over-reduction of the precursor ester to the alcohol.

  • Ring Closure Dimerization: Formation of furoxan byproducts during the isoxazole core synthesis.

Module 1: Vilsmeier-Haack Formylation Failures

Context: You are attempting to formylate 3-(2,6-dichlorophenyl)-5-methylisoxazole using


 and DMF.
Symptom:  The reaction turns dark/tarry with low conversion, or starting material is recovered unchanged.
Q1: Why is the reaction stalling despite standard Vilsmeier conditions?

Diagnosis: The "Frozen Intermediate" Effect. The 2,6-dichlorophenyl group creates a "steric fence" that protects the 4-position. Furthermore, the electron-deficient nature of the aryl ring reduces the nucleophilicity of the isoxazole C4. Standard protocols (0°C


 RT) often fail to overcome the activation energy barrier required for the electrophilic attack.

Corrective Protocol:

  • Pre-form the Vilsmeier Reagent: Do not mix substrate, DMF, and

    
     all at once.
    
    • Stir anhydrous DMF (3.0 eq) and

      
       (1.2 eq) at 0°C for 30 minutes until the white chloroiminium salt precipitates.
      
  • High-Temperature Ramp: Add the isoxazole substrate (dissolved in minimal DMF). Warm to 80–90°C for 4–6 hours. The steric hindrance requires thermal driving force.

  • The Hydrolysis Trap: The intermediate iminium salt is exceptionally stable. Simply pouring onto ice is insufficient. You must buffer the hydrolysis to prevent resin formation.

Q2: My workup yields a gum/resin instead of a solid. What went wrong?

Diagnosis: Improper Hydrolysis pH profile. Acidic hydrolysis of the iminium salt can lead to polymerization if the local concentration of the aldehyde is high and the pH drops too low.

Solution: Buffered Hydrolysis

  • Step 1: Pour the reaction mixture into ice/water.

  • Step 2: Neutralize with Sodium Acetate (saturated aq.) rather than NaOH or

    
    . Maintain pH 5–6.
    
  • Step 3: Stir vigorously for 2 hours at room temperature. The iminium species requires time to hydrolyze due to the same steric shielding that made it hard to form.

Visualization: Vilsmeier-Haack Troubleshooting Logic

VilsmeierTroubleshoot cluster_mech Steric Constraint Start Start: Vilsmeier-Haack Reaction CheckReagent Is Vilsmeier Reagent (Salt) pre-formed at 0°C? Start->CheckReagent TempCheck Reaction Temperature CheckReagent->TempCheck Yes (White Solid) ResultFail Failure: Tarry/No Reaction CheckReagent->ResultFail No (Mixed all at once) Hydrolysis Hydrolysis Method TempCheck->Hydrolysis Heated to 80-90°C TempCheck->ResultFail Room Temp (Kinetic Trap) ResultSuccess Success: Crystalline Aldehyde Hydrolysis->ResultSuccess NaOAc Buffer (pH 5-6) Hydrolysis->ResultFail Strong Base/Acid Shock StericNote 2,6-Cl2 Phenyl group blocks C4 approach

Caption: Decision tree for optimizing Vilsmeier-Haack formylation on sterically hindered isoxazoles.

Module 2: Ester Reduction Failures (Alternative Route)

Context: You are reducing ethyl 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylate using DIBAL-H to access the aldehyde. Symptom: The product is the alcohol (over-reduction) or a mixture of alcohol and aldehyde.

Q3: Why can't I stop the reduction at the aldehyde stage?

Diagnosis: Tetrahedral Intermediate Collapse. In standard ester reductions, the stable tetrahedral aluminate intermediate prevents over-reduction. However, the electron-withdrawing 2,6-dichlorophenyl group destabilizes this intermediate, causing it to collapse to the aldehyde during the reaction, which is then immediately reduced to the alcohol.

Corrective Protocol: The "Inverse Quench" Technique

  • Temperature Control: Must be strictly -78°C . Even -60°C is too warm for this substrate.

  • Stoichiometry: Use exactly 1.1 eq of DIBAL-H.

  • Solvent: Toluene is preferred over DCM (complexation kinetics).

  • The Critical Step: Do not warm up the reaction mixture before quenching. Quench at -78°C by adding Methanol (excess) to destroy residual hydride, then add saturated Rochelle salt solution.

Table 1: Solvent & Reagent Parameters for Reduction

ParameterRecommendedAvoidReason
Solvent TolueneTHFTHF coordinates Al, altering reactivity.
Temp -78°C (Strict)-40°C to 0°CHigher temps trigger intermediate collapse.
Quench MeOH at -78°CWater/Acid at RTEarly warming releases aldehyde to excess hydride.
Reagent DIBAL-H (1.1 eq)


is too aggressive; always yields alcohol.

Module 3: Precursor Synthesis (The "Furoxan Trap")

Context: Synthesis of the isoxazole ring via [3+2] cycloaddition of 2,6-dichlorobenzonitrile oxide and ethyl acetoacetate (or similar enamine). Symptom: Low yield of isoxazole; isolation of a "dimer" byproduct.

Q4: I am following the patent procedure, but my yield is <30%. What is the byproduct?

Diagnosis: Nitrile Oxide Dimerization (Furoxan Formation). The 2,6-dichlorobenzonitrile oxide is unstable. If its concentration gets too high before it finds the dipolarophile (ethyl acetoacetate), it dimerizes to form 3,4-bis(2,6-dichlorophenyl)furoxan .

Corrective Protocol: High Dilution / Slow Addition

  • In-Situ Generation: Do not isolate the nitrile oxide. Generate it in the presence of the dipolarophile.

  • Base Metering: If using the hydroximoyl chloride route, add the base (Triethylamine) via a syringe pump over 4–6 hours . This keeps the instantaneous concentration of the nitrile oxide low, favoring the cross-reaction over dimerization.

Visualization: Competitive Pathways

ReactionPathways cluster_control Process Control Precursor 2,6-Dichlorobenzohydroximoyl Chloride NitrileOxide Nitrile Oxide (Transient Species) Precursor->NitrileOxide Base (Et3N) Target Target Isoxazole (Desired) NitrileOxide->Target + Ethyl Acetoacetate (Fast Cycloaddition) Furoxan Furoxan Dimer (Byproduct) NitrileOxide->Furoxan + Nitrile Oxide (Dimerization) ControlNode Keep [Nitrile Oxide] Low via Slow Base Addition ControlNode->NitrileOxide

Caption: Competitive pathways between isoxazole formation and furoxan dimerization.

References

  • Vilsmeier-Haack Mechanism & Protocols

    • BenchChem Application Notes.[1] "Vilsmeier-Haack Formylation of Dichlorophenyl Furans/Isoxazoles." (2025).

    • (General Protocol Verification)

  • Isoxazole Synthesis & Patents

    • US Patent 2003/0139606 A1. "Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide."[2] (Describes the ethyl acetoacetate/nitrile oxide route and ester handling).

  • Ester Reduction Specifics

    • Organic Syntheses, Coll. Vol. 6, p. 601 (1988). "Ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate."[3] (Foundational chemistry for isoxazole esters).

  • Compound Data & Stability

    • National Institutes of Health (PubChem). "3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride."[4][5] (Structural data and related derivatives).

Disclaimer: This guide is for research purposes only. All reactions involving


, isoxazoles, and chlorinated solvents must be performed in a fume hood with appropriate PPE.

Sources

optimization of reaction conditions for isoxazole ring formation

Author: BenchChem Technical Support Team. Date: February 2026

Isoxazole-Tech Solutions: Advanced Reaction Optimization Guide

Status: Active Ticket Priority: High Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Introduction: The Isoxazole Challenge

Welcome to the Isoxazole-Tech Solutions center. You are likely here because the isoxazole ring—a critical pharmacophore found in COX-2 inhibitors (Valdecoxib) and beta-lactamase inhibitors—is notoriously sensitive to reaction conditions.

The synthesis of isoxazoles generally bifurcates into two distinct mechanistic pathways:

  • [3+2] Cycloaddition: Reaction of nitrile oxides with alkynes/alkenes.[1][2][3][4][5]

  • Condensation/Cyclization: Reaction of hydroxylamine with 1,3-dicarbonyl equivalents.[6]

This guide moves beyond textbook definitions to address the causality of failure: why your nitrile oxide dimerized instead of reacting, and why your condensation yielded the wrong regioisomer.

Method Selection & Optimization Matrix

Before troubleshooting, ensure you are using the correct topology for your target substitution pattern.

Target IsomerRecommended MethodKey ReagentsCritical Control Parameter
3,5-Disubstituted Cu-Catalyzed [3+2] (CuAAC) Alkyne + In situ Nitrile Oxide + Cu(I)Catalyst Load: 1-5 mol% CuI/ascorbate prevents homocoupling.
3,4-Disubstituted Ru-Catalyzed [3+2] (RuAAC) Alkyne + Nitrile Oxide + CpRuCl(cod)Steric Bulk: Requires Cp ligand to direct regioselectivity.
3,5-Disubstituted Condensation (Basic) 1,3-Diketone + NH₂OH·HClpH Control: pH 9–10 ensures N-nucleophilicity dominates.
Fully Substituted Iodo-Cyclization Alkynyl oxime + ICl/I₂Electrophile Equiv: Excess I₂ leads to over-iodination.

Workflow Visualization

The following logic gate helps determine the root cause of synthetic failure based on your starting materials and observed byproducts.

Isoxazole_Workflow Start Start: Define Failure Mode Method Method Used? Start->Method Cyclo [3+2] Cycloaddition Method->Cyclo Nitrile Oxide + Alkyne Condense Condensation (NH2OH) Method->Condense 1,3-Dicarbonyl + NH2OH Issue_C1 Issue: Low Yield / Precipitate Cyclo->Issue_C1 Issue_C2 Issue: Poor Regioselectivity (Mixture of 3,4 and 3,5) Cyclo->Issue_C2 Diag_C1 Diagnosis: Furoxan Formation (Dimerization) Issue_C1->Diag_C1 Sol_C1 Solution: Slow Addition or In-situ Generation (NCS) Diag_C1->Sol_C1 Sol_C2 Solution: Switch to Metal Catalysis (Cu for 3,5 | Ru for 3,4) Issue_C2->Sol_C2 Issue_K1 Issue: Wrong Regioisomer Condense->Issue_K1 Diag_K1 Diagnosis: pH-driven Tautomerism Issue_K1->Diag_K1 Sol_K1 Solution: Adjust pH (Basic = 3,5 | Acidic = 5,3) Diag_K1->Sol_K1

Caption: Diagnostic logic tree for identifying failure points in isoxazole synthesis, distinguishing between dimerization issues in cycloadditions and tautomeric control in condensations.

Technical Support: Troubleshooting & FAQs

Module A: The [3+2] Cycloaddition (Nitrile Oxides)

User Question (Ticket #402): "I am reacting benzaldehyde oxime with phenylacetylene using NCS/TEA to generate the nitrile oxide. My yield is <30%, and I'm isolating a white solid byproduct that isn't my starting material."

Root Cause Analysis: You are experiencing Nitrile Oxide Dimerization .[6] Nitrile oxides are high-energy dipoles. If the concentration of the dipole is too high relative to the dipolarophile (alkyne), two nitrile oxide molecules will react with each other to form a furoxan (1,2,5-oxadiazole-2-oxide) dimer. This is the white solid you are seeing.

Protocol Optimization:

  • The "In Situ" Fix: Do not pre-form the nitrile oxide. Generate it in the presence of the alkyne.

  • Slow Addition: Add the base (TEA) via syringe pump over 4–6 hours. This keeps the steady-state concentration of the nitrile oxide low, statistically favoring the reaction with the alkyne (present in excess) over the self-reaction.

  • Solvent Switch: Switch to a biphasic system (DCM/Water) or use Chloramine-T in ethanol. Chloramine-T releases the nitrile oxide slowly upon heating, acting as a "controlled release" system [1].

Standardized Protocol (Cu-Catalyzed):

  • Reagents: Alkyne (1.0 equiv), Hydroximoyl chloride (1.2 equiv), CuSO₄·5H₂O (5 mol%), Sodium Ascorbate (10 mol%), KHCO₃ (3.0 equiv).

  • Conditions: t-BuOH/H₂O (1:1), RT, 12h.

  • Why: The copper catalyst forms a copper(I) acetylide intermediate, which directs the attack of the nitrile oxide to the 3,5-position exclusively, bypassing the thermal activation barrier and suppressing dimerization [2].

Module B: Condensation Strategies

User Question (Ticket #515): "I am condensing a non-symmetric 1,3-diketone with hydroxylamine hydrochloride. I need the 3-methyl-5-phenyl isomer, but I keep getting a mixture or the reverse isomer."

Root Cause Analysis: This is a Nucleophilicity vs. Electrophilicity Mismatch . Hydroxylamine (NH₂OH) has two nucleophilic centers: Nitrogen and Oxygen.

  • Nitrogen is softer and more nucleophilic (usually attacks the most electrophilic carbonyl).

  • Oxygen is harder.

  • pH Effect: At neutral/acidic pH, the amine is protonated (

    
    ), deactivating it. At basic pH, the free amine is the dominant nucleophile.
    

Protocol Optimization: To target the 3-methyl-5-phenyl isoxazole (assuming reaction of 1-phenylbutane-1,3-dione):

  • pH Control: Maintain pH 9–10 (using NaOH or Na₂CO₃). This ensures the Nitrogen is free to attack the most reactive carbonyl (the one adjacent to the methyl group due to less steric hindrance) first.

  • Temperature: Perform the initial addition at 0°C to kinetically control the first attack (imine formation), then reflux to cyclize (dehydration).

Self-Validating Check: Take an aliquot after 1 hour. If you see an open-chain oxime intermediate by TLC/LCMS, the cyclization (dehydration) step is the bottleneck. Add a Lewis acid (like ZnCl₂) or increase temperature to drive the loss of water [3].

Advanced Green Chemistry Protocol

Topic: Water-Mediated Synthesis (NaCl/Oxone System) For users requiring eco-friendly conditions, the use of Oxone with NaCl allows for the in situ generation of chlorine, which converts aldoximes to hydroximoyl chlorides, and subsequently to nitrile oxides, all in water.[2]

Reaction Scheme:


[3][5]

Key Advantage: Eliminates the need for chlorinated solvents and toxic chlorinating agents (like NCS or chlorine gas).

References

  • Huisgen, R. (1963). "1,3-Dipolar Cycloadditions. Past and Future." Angewandte Chemie International Edition, 2(10), 565–598. Link

  • Himo, F., et al. (2005).[7] "Copper(I)-Catalyzed Synthesis of Azoles. DFT Study Predicts Unprecedented Reactivity and Intermediates." Journal of the American Chemical Society, 127(1), 210–216.[7] Link

  • Vidal, A., et al. (2021). "Recent Advances in the Synthesis of Isoxazoles." Organic & Biomolecular Chemistry, 19, 4230-4256. Link

  • Grecian, S., & Fokin, V. V. (2008). "Ruthenium-Catalyzed Cycloaddition of Nitrile Oxides and Alkynes: Practical Synthesis of Isoxazoles." Angewandte Chemie International Edition, 47(43), 8285–8287. Link

Sources

purification challenges with chlorinated aromatic aldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification & Stability Protocols Lead Scientist: Dr. A. Vance, Senior Application Scientist

Introduction

Welcome to the technical support hub for chlorinated aromatic aldehydes (e.g., 4-chlorobenzaldehyde, 2,4-dichlorobenzaldehyde). These intermediates are critical pharmacophores but notoriously deceptive. Their electron-withdrawing chlorine substituents increase the electrophilicity of the carbonyl carbon, making them highly reactive but also prone to specific degradation pathways.

This guide addresses the three most common tickets we receive:

  • "My liquid aldehyde has developed a white solid crust." (Autoxidation)

  • "Distillation is causing decomposition/discoloration." (Thermal Instability)

  • "I cannot separate the aldehyde from the starting material." (Chemical Purification)

Module 1: The "White Crust" Phenomenon (Autoxidation)

User Issue

"I stored 4-chlorobenzaldehyde under air. It was clear yesterday, but now there are white crystals suspended in the liquid (or coating the solid). NMR shows a downfield shift ~10-13 ppm."

Technical Diagnosis

You are observing Radical Autoxidation . Chlorinated benzaldehydes are highly susceptible to converting into their corresponding benzoic acids (e.g., 4-chlorobenzoic acid) upon exposure to atmospheric oxygen.

The Mechanism (Causality): Unlike aliphatic aldehydes, aromatic aldehydes form a relatively stable benzoyl radical. The chlorine atom (electron-withdrawing) destabilizes the carbonyl slightly but does not prevent the formation of the radical intermediate.

  • Initiation: A photon or trace metal abstracts the formyl hydrogen, creating an acyl radical.

  • Propagation: This radical reacts with

    
     to form a peroxy radical, which abstracts hydrogen from another aldehyde molecule.
    
  • Termination: The resulting peracid reacts with another aldehyde molecule to produce two equivalents of carboxylic acid (the white solid).

Troubleshooting Protocol: Acid Removal

If the oxidation is minor (<10%), do not distill. The acid has a significantly higher boiling point and can sublime, contaminating your distillate. Use Phase-Transfer Scavenging .

Step-by-Step:

  • Dissolution: Dissolve the impure aldehyde in Dichloromethane (DCM) or Ethyl Acetate (EtOAc) .[1]

    • Why: The aldehyde is highly soluble here; the acid is moderately soluble but ionizable.

  • The Bicarbonate Wash: Wash the organic phase with 10% aqueous Sodium Bicarbonate (

    
    ) .
    
    • Mechanism:[1][2][3][4][5]

      
      .
      
    • Result: The impurity becomes a water-soluble salt and partitions into the aqueous layer.[6]

  • Verification: Acidify a small aliquot of the aqueous wash with HCl. If a white precipitate forms, you have successfully removed the impurity.

Module 2: The Gold Standard – Bisulfite Adduct Purification

User Issue

"I have unreacted starting material (e.g., chlorotoluene or benzyl chloride) that co-elutes with my aldehyde on TLC. Distillation requires temperatures that degrade my product."

Technical Solution

Abandon physical separation (distillation/column) in favor of Chemical Phase Switching . Aldehydes form reversible, water-soluble adducts with sodium bisulfite.[1] Impurities (halides, toluenes, esters) do not.

The Causality: The bisulfite ion (


) acts as a nucleophile, attacking the electrophilic carbonyl carbon to form a tetrahedral sulfonate salt. This salt is insoluble in organics but soluble in water.
Workflow Diagram

BisulfitePurification Start Impure Mixture (Aldehyde + Impurities) Step1 Dissolve in EtOAc/DCM Add Sat. NaHSO3 (aq) Start->Step1 PhaseSep Phase Separation Step1->PhaseSep OrgLayer Organic Layer (Contains Impurities) PhaseSep->OrgLayer Discard AqLayer Aqueous Layer (Contains Bisulfite Adduct) PhaseSep->AqLayer Keep Wash Wash Aqueous Phase with Ether/DCM AqLayer->Wash Regen Regeneration: Add 10% Na2CO3 or NaOH pH > 10 Wash->Regen Adduct is stable Extract Extract with Organic Solvent Dry & Concentrate Regen->Extract Reverses Reaction Final Pure Chlorinated Aldehyde Extract->Final

Figure 1: Chemical phase-switching workflow. The target aldehyde is temporarily sequestered in the aqueous phase, leaving non-carbonyl impurities behind.

Detailed Protocol
  • Adduct Formation:

    • Dissolve crude mixture in EtOAc.

    • Add 1.5 equivalents of saturated aqueous Sodium Bisulfite (

      
      ).
      
    • Critical Step: Vigorously stir for 1-2 hours.

    • Note: Chlorinated aromatics are lipophilic; vigorous mixing is required to increase surface area for the heterogeneous reaction.

  • Separation:

    • Collect the Aqueous Layer . (The aldehyde is now here).

    • Check: If a white solid precipitates at the interface, this is likely the adduct itself (common with polychlorinated benzaldehydes). Filter this solid, wash with ether, and proceed to regeneration using the solid.

  • Regeneration:

    • Cool the aqueous solution/solid to 0°C.

    • Slowly add 10% NaOH or

      
       until pH > 10.
      
    • Warning: Do not heat. High heat + Base can trigger the Cannizzaro Reaction , destroying your aldehyde.

  • Recovery:

    • Extract the cloudy aqueous mixture with DCM (

      
      ).
      
    • Dry over

      
       and concentrate.
      

Module 3: Physical Properties & Solvent Selection

User Issue

"I need to recrystallize my solid aldehyde (e.g., 4-chlorobenzaldehyde), but I'm unsure of the solvent system."

Chlorinated aldehydes exhibit "intermediate" polarity. They are too soluble in pure organics and too insoluble in water.

Solvent Selection Table

Solvent SystemSuitabilityNotes
Hexane / Ethyl Acetate Excellent Standard binary system. Dissolve in min. hot EtOAc, add Hexane until cloudy.
Ethanol / Water Good Classic system. Risk of acetal formation if ethanol is acidified/dirty.
Pure Hexane Poor Often too insoluble even when hot for efficient recovery.
Dichloromethane N/A Too soluble; compound will not crystallize. Use only for extraction.

Module 4: Chromatography FAQ

Q: Why does my aldehyde streak (tail) on the silica column?

A: Silica gel is slightly acidic (


).
  • Cause: The acidic surface can catalyze the degradation of the aldehyde or interact strongly with the polarized carbonyl oxygen.

  • Fix: Pre-treat your silica column with 1% Triethylamine (TEA) in Hexane to neutralize acid sites. Alternatively, move to a faster gradient to minimize residence time.

Q: Can I use GC-MS to check purity?

A: Yes, but be cautious of the Injector Port Temperature .

  • Chlorinated benzaldehydes are thermally stable up to ~200°C, but if your injector is dirty or set >250°C, you may see "ghost peaks" of dechlorination or oxidation.

  • Recommendation: Use a lower inlet temperature (200°C) or HPLC (UV detection at 254 nm) for definitive purity analysis.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard protocol for Bisulfite Adducts, p. 1257).

  • Organic Syntheses. p-Chlorobenzaldehyde. Org. Synth. 1941, 21, 14. (Specific synthesis and handling of p-chlorobenzaldehyde).

  • Royal Society of Chemistry. Autoxidation of Benzaldehyde. Green Chem., 2022.[7][8] (Mechanistic insight into radical autoxidation).

  • PubChem. 4-Chlorobenzaldehyde Compound Summary. National Library of Medicine. (Physical properties and solubility data).

Sources

large-scale synthesis problems for 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Isoxazole Process Chemistry Subject: Large-Scale Synthesis of 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carbaldehyde Ticket ID: ISOX-4-CHO-SCALING Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary & Molecule Context

User Query: "We are experiencing yield inconsistencies and thermal excursions during the scale-up (10kg+) of 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carbaldehyde. We need a robust protocol and troubleshooting guide."

Technical Context: This aldehyde is a critical pharmacophore intermediate, primarily used in the synthesis of penicillinase-resistant antibiotics (e.g., Dicloxacillin).[1] The synthesis typically involves the Vilsmeier-Haack formylation of the parent isoxazole.

Core Challenges:

  • Steric Hindrance: The bulky 2,6-dichlorophenyl group at the 3-position creates significant steric shielding, requiring higher activation energy (heat) which competes with the thermal instability of the Vilsmeier reagent.[1]

  • Thermal Runaway: The formation of the chloroiminium ion (Vilsmeier reagent) is highly exothermic.[1]

  • Hydrolysis Sensitivity: The intermediate iminium salt requires precise pH control during the quench to prevent polymerization ("tarring").[1]

Troubleshooting "Ticket" System

Ticket #001: Thermal Excursion During Reagent Addition

Symptom: Reactor temperature spikes


C during 

addition; dark black reaction mixture. Root Cause: Rapid accumulation of the Vilsmeier complex (N,N-dimethylchloroiminium ion).[1] Resolution Protocol:
  • Switch to Feed-Controlled Mode: Do not pre-mix large batches of DMF and

    
     if cooling capacity is limited. Instead, dissolve the substrate in DMF first, then add 
    
    
    
    at a rate where
    
    
    C.
  • Dilution Factor: Ensure DMF volume is at least 5-7 volumes relative to the substrate to act as a heat sink.

Ticket #002: "Tar" Formation During Quench

Symptom: Product oils out as a sticky black resin upon pouring into water; low yield of solid aldehyde. Root Cause: uncontrolled hydrolysis. The iminium salt is stable, but the transition to aldehyde generates HCl.[1] If the pH drops


, the aldehyde (and isoxazole ring) can degrade.[1]
Resolution Protocol: 
  • Inverse Quench: Do not pour water into the reaction. Pour the reaction mixture slowly into a pre-cooled (

    
    C) solution of 20% Sodium Acetate or buffered ice water.
    
  • pH Monitoring: Maintain quench pH between 4.0 and 6.0.

Ticket #003: Low Conversion (Starting Material Remaining)

Symptom: HPLC shows >10% unreacted isoxazole after 12 hours. Root Cause: Moisture contamination in DMF (destroys


) or steric hindrance preventing attack.[1]
Resolution Protocol: 
  • Reagent Quality: Karl Fischer titration of DMF must be

    
     water.
    
  • Thermal Push: Due to the 2,6-dichlorophenyl steric bulk, the reaction often requires a "cook" phase at

    
    C for 4-6 hours after the initial addition.[1]
    

Knowledge Base: Optimized Large-Scale Protocol

Standard Operating Procedure (SOP-ISOX-04) Scale: 10 kg Input

ParameterSpecificationRationale
Substrate 3-(2,6-dichlorophenyl)-5-methylisoxazolePurity >98% to prevent side-reactions.[1]
Reagent A DMF (Dimethylformamide)7.0 Volumes (Solvent & Reagent).[1] Dry.
Reagent B

(Phosphorus Oxychloride)
1.5 - 2.0 Equivalents.[1]
Quench Buffer Sodium Acetate (aq)Sat.[2] solution to buffer HCl evolution.

Step-by-Step Workflow:

  • Inertion: Purge reactor with

    
    . Moisture is the enemy of the Vilsmeier reagent [1].
    
  • Charge: Load DMF (70 L) and Substrate (10 kg). Cool to

    
    C.
    
  • Reagent Formation (In-Situ): Add

    
     dropwise over 2-3 hours.
    
    • Critical: Maintain

      
      C.[1]
      
    • Observation: Mixture will turn yellow/orange (Vilsmeier complex formation).[1]

  • Reaction Phase:

    • Warm slowly to

      
      C over 1 hour.
      
    • Heat to

      
      C 
      
      
      
      C for 6 hours.
    • Monitor: HPLC for disappearance of isoxazole.

  • Quench (The Danger Zone):

    • Cool reaction mass to

      
      C.
      
    • Prepare a separate vessel with 100 L Ice/Water + 5 kg NaOAc.

    • Transfer reaction mass into the quench vessel slowly (exothermic).

  • Isolation:

    • Stir quench mixture for 2 hours at

      
      C (ensure complete hydrolysis of iminium salt).
      
    • Filter the precipitated pale yellow solid.

    • Wash with water (

      
       L) to remove acidic residues.
      
    • Dry at

      
      C under vacuum.
      

Visualizations (Process Logic)

Diagram 1: Reaction Pathway & Mechanism

VilsmeierMechanism DMF DMF + POCl3 Vilsmeier Vilsmeier Reagent (Chloroiminium Ion) DMF->Vilsmeier 0°C, Exothermic Intermediate Iminium Salt Intermediate Vilsmeier->Intermediate Substrate Substrate: 3-(2,6-dichlorophenyl)- 5-methylisoxazole Substrate->Intermediate + Vilsmeier Reagent 75°C, 6h Hydrolysis Hydrolysis (H2O / NaOAc) Intermediate->Hydrolysis Quench Product Product: Isoxazole-4-carbaldehyde Hydrolysis->Product -HCl, -Dimethylamine

Caption: The Vilsmeier-Haack pathway requires careful thermal staging to manage the formation of the reactive chloroiminium ion and its subsequent nucleophilic attack on the isoxazole C4 position.[1]

Diagram 2: Troubleshooting Logic Tree

Troubleshooting Start Issue Detected CheckTemp Is Reaction Temp > 90°C? Start->CheckTemp CheckColor Is Mixture Black/Tar? CheckTemp->CheckColor No ActionCool CRITICAL: Stop Addition. Cool to 0°C. Check Stirring. CheckTemp->ActionCool Yes CheckHPLC Is Conversion < 90%? CheckColor->CheckHPLC No ActionQuench Issue: Decomposition. Improve Quench pH control. Use NaOAc buffer. CheckColor->ActionQuench Yes ActionDry Issue: Moisture/Sterics. Check DMF Water Content. Increase Rxn Time. CheckHPLC->ActionDry Yes

Caption: Decision matrix for diagnosing common failure modes during the Vilsmeier formylation of isoxazoles.

References

  • Mettler Toledo. "Thermal Hazards of the Vilsmeier-Haack Reaction." Mettler Toledo Applications. Link

  • BenchChem. "Vilsmeier-Haack Formylation Protocols and Application Notes." BenchChem Technical Library. Link

  • TCI Chemicals. "3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl Chloride Product Data." TCI Chemicals Catalog. Link

  • Organic Process Research & Development. "Scale-Up of a Vilsmeier Formylation Reaction: Use of Simulation Techniques for Safe Transfer." ACS Publications. Link[1]

Sources

Module 1: Chemical Scavenging (The "Wet" Methods)

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Purification Support Hub .

This guide addresses the specific challenge of removing unreacted 2,6-dichlorobenzaldehyde (2,6-DCBA) from reaction mixtures. Due to the steric hindrance caused by the chlorine atoms at the ortho positions, standard aldehyde purification protocols often fail or require optimization.

This module covers liquid-liquid extraction and solid-phase scavenging. These are the primary methods for removing 2,6-DCBA from crude reaction mixtures (e.g., reductive aminations, Wittig reactions).

Method A: The Bisulfite Adduct Protocol

Best For: Large-scale reactions (>1g) where the product is stable to aqueous conditions. Mechanism: Sodium bisulfite attacks the carbonyl carbon to form a water-soluble sulfonate salt. Expert Insight: 2,6-DCBA is sterically hindered. Unlike simple benzaldehyde, which reacts instantly, 2,6-DCBA requires vigorous stirring and extended contact time to overcome the steric bulk of the ortho-chlorines.

Step-by-Step Protocol:

  • Preparation: Dissolve your crude mixture in a water-immiscible solvent (Ethyl Acetate or Dichloromethane). Avoid Ethers if possible (peroxide risk/emulsions).

  • Reagent: Prepare a saturated aqueous solution of Sodium Bisulfite (

    
    , ~40% w/v).
    
  • The Wash: Add 3-5 equivalents of bisulfite solution relative to the estimated unreacted aldehyde.

  • Agitation (Critical): Stir vigorously for 30–60 minutes . A simple shake in a separatory funnel is often insufficient for 2,6-DCBA.

  • Separation: Transfer to a separatory funnel. The aldehyde is now in the aqueous layer (bottom if DCM, top if EtOAc).

  • Verification: Check the organic layer by TLC to ensure the aldehyde spot (

    
     in Hex/EtOAc) has disappeared.
    

BisulfiteExtraction Start Crude Mixture (Organic Solvent) AddBisulfite Add Saturated NaHSO3 (aq) Start->AddBisulfite Stir VIGOROUS STIRRING (30-60 mins) AddBisulfite->Stir Steric barrier requires time SepFunnel Separatory Funnel Phase Separation Stir->SepFunnel OrgLayer Organic Layer (Contains Product) SepFunnel->OrgLayer AqLayer Aqueous Layer (Contains 2,6-DCBA-Bisulfite Adduct) SepFunnel->AqLayer Drying Dry (MgSO4) & Concentrate OrgLayer->Drying Waste Aqueous Waste (Discard) AqLayer->Waste

Figure 1: Workflow for the removal of hindered aldehydes via bisulfite extraction. Note the emphasis on stirring time due to steric hindrance.

Method B: Polymer-Supported Scavenging

Best For: Late-stage purification, small scales (<500mg), or acid/base sensitive products. Reagent: Polymer-supported Trisamine or Toluenesulfonyl hydrazide resin. Why it works: The resin beads have surface amines that react with the aldehyde to form an imine. You simply filter the beads out, leaving the pure product in solution.

Protocol:

  • Stoichiometry: Use 3–5 equivalents of resin relative to the aldehyde impurity (based on resin loading, typically 1–2 mmol/g).

  • Solvent: Dissolve crude in DCM or THF.

  • Incubation: Add resin and shake/stir gently for 4–16 hours. (Hindered aldehydes react slowly!).

  • Filtration: Filter through a fritted funnel or cotton plug. Rinse beads with solvent.

  • Result: Filtrate contains purified product.

Module 2: Physical & Chromatographic Solutions

If "wet" chemistry fails, rely on physical property differences.

Data Table: Physical Properties for Separation

Property2,6-DichlorobenzaldehydeTypical Amine ProductStrategy
Polarity Low (Non-polar)Moderate to HighSilica Chromatography
Solubility High in DCM, EtOAc, TolueneVariableRecrystallization
Boiling Point High (Sublimes)Very HighDistillation (Difficult)
Acid/Base NeutralBasicAcid-Base Extraction
Troubleshooting Chromatography

Issue: 2,6-DCBA co-elutes with non-polar products. Solution:

  • Change the Stationary Phase: Use Amine-functionalized silica . The amino groups on the silica will interact with the aldehyde (retarding its movement) while allowing your product to pass.

  • Mobile Phase Optimization: 2,6-DCBA moves near the solvent front in 100% DCM. Use a gradient starting with 100% Hexanes/Heptane to elute the aldehyde first, then switch to EtOAc/MeOH to elute your polar product.

Module 3: The "Nuclear" Option (Chemical Modification)

If the aldehyde persists despite the above methods, chemically alter it to make it easily separable.

Oxidation Strategy:

  • Reaction: Treat the crude mixture with Oxone® or KMnO₄ (mild conditions).

  • Transformation: 2,6-DCBA oxidizes to 2,6-Dichlorobenzoic acid .

  • Separation: The acid is easily removed by washing the organic layer with saturated

    
    . The acid moves to the aqueous layer as the benzoate salt; your non-acidic product stays in the organic layer.
    

Frequently Asked Questions (FAQs)

Q1: I tried the bisulfite wash, but the aldehyde is still there by NMR. Why? A: You likely didn't stir long enough. The two chlorines at the 2,6-positions create a "shield" around the carbonyl carbon. The reaction kinetics are significantly slower than benzaldehyde. Increase stirring time to 2 hours or warm the biphasic mixture slightly (30°C).

Q2: Can I use sublimation to remove it? A: Yes, but with caution. 2,6-DCBA sublimes, but if your product is also a low-molecular-weight solid, it might co-sublime. This is best used if your product is a non-volatile salt or heavy oil.

Q3: Is 2,6-DCBA toxic? A: It is an irritant and harmful if swallowed. More importantly, aldehydes are reactive electrophiles (genotoxic potential). In drug development, it must be removed to ppm levels.

Q4: My product is an amine. Can I just use an acid wash? A: Yes! If your product is a basic amine, dissolve the mixture in organic solvent and extract with 1M HCl. Your product goes into the water (protonated); the neutral 2,6-DCBA stays in the organic layer. Separate, then basify the aqueous layer to recover your product.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical, 1989 . (Standard protocols for bisulfite extraction).

  • Abdel-Magid, A. F.; et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996 , 61, 3849-3862.[1] (Context for reductive amination impurities).

  • Ley, S. V.; et al. "Polymer-supported reagents and scavengers: a new dimension in organic synthesis." Journal of the Chemical Society, Perkin Transactions 1, 2000 , 3815-4195. (Authoritative review on resin scavenging).

  • Sigma-Aldrich (Merck). "2,6-Dichlorobenzaldehyde Product Sheet." (Physical property verification).

Sources

degradation pathways of 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbaldehyde

Executive Summary & Degradation Landscape

Compound Identifier: 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carbaldehyde (referred to herein as DCMI-CHO ). Role: Key intermediate in the synthesis of isoxazolyl penicillins (e.g., Dicloxacillin). Often monitored as a process impurity or used as a precursor for the corresponding acid/acid chloride side chains.

As a Senior Application Scientist, I have characterized the stability profile of DCMI-CHO. Unlike its downstream derivative (the acid chloride), this aldehyde possesses a highly reactive carbonyl center conjugated with the electron-deficient isoxazole ring. Its degradation is governed by three primary vectors: Autoxidation , Nucleophilic Ring Cleavage , and Base-Catalyzed Disproportionation .

The following diagram maps the critical degradation pathways you must control during synthesis and storage.

DegradationPathways Figure 1: Mechanistic Degradation Pathways of DCMI-CHO Aldehyde DCMI-CHO (Target Molecule) Acid Degradant A: Carboxylic Acid (Dicloxacillin Rel. Compd. D) Aldehyde->Acid Autoxidation (Air/O2) [Fastest Pathway] Aldehyde->Acid Cannizzaro (Base) Alcohol Degradant B: Hydroxymethyl Derivative Aldehyde->Alcohol Cannizzaro (Base) Reduction RingOpen Degradant C: Open-Chain Nitrile/Keto-Enol Aldehyde->RingOpen Nucleophilic Attack (OH-/RO-) Ring Cleavage Dimer Degradant D: Aldol Condensation Dimers Aldehyde->Dimer Base-Catalyzed Self-Condensation (C5-Me Deprotonation)

Figure 1: The primary degradation vector is oxidation to the carboxylic acid (Red). Under basic conditions, the compound faces a bifurcation between Cannizzaro disproportionation and ring-opening/polymerization.

Technical Troubleshooting Guide (Q&A)

This section addresses specific anomalies reported by process chemists and analytical researchers working with DCMI-CHO.

Scenario A: Purity Loss During Storage

Q: I stored the solid aldehyde at 4°C, but after 2 weeks, HPLC shows a new peak at RRT ~0.85. What is it? A: This is almost certainly 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylic acid (Dicloxacillin Related Compound D).

  • Mechanism: Aldehydes are inherently prone to autoxidation to carboxylic acids upon exposure to atmospheric oxygen. The electron-withdrawing dichlorophenyl group and the isoxazole ring make the carbonyl carbon electrophilic, but the C-H bond abstraction is the rate-limiting step for radical autoxidation.

  • Diagnostic: The acid peak will typically elute earlier than the aldehyde in Reverse Phase HPLC (lower logP due to the ionizable carboxyl group) if the mobile phase pH is > 3.

  • Corrective Action:

    • Purification: Recrystallize from Toluene/Hexane to remove the acid.

    • Prevention: Store strictly under Argon or Nitrogen atmosphere. Standard 4°C storage is insufficient without inert gas blanketing.

Scenario B: Reaction Failure in Basic Media

Q: When attempting a Wittig reaction using strong base (NaH), the reaction mixture turned black and the starting material disappeared, but no product formed. A: You likely triggered Isoxazole Ring Cleavage or Polymerization .

  • Mechanism:

    • C5-Methyl Acidity: The methyl group at position 5 is attached to the isoxazole ring (C=N bond). It is vinylogous to a methyl ketone and has significant acidity (pKa ~25). Strong bases can deprotonate this methyl group, leading to self-condensation (polymerization) with the aldehyde group of another molecule.

    • Ring Opening: Strong nucleophiles/bases can attack the isoxazole ring (typically at C5 or N-O bond), causing fragmentation into acyclic nitriles.

  • Corrective Action: Switch to milder bases (e.g., K2CO3, DBU) or use Lewis-acid catalyzed conditions if possible. Avoid unhindered strong bases like NaH or LDA unless temperature is strictly controlled (<-78°C).

Scenario C: "Ghost" Peaks in GC-MS

Q: My GC-MS spectrum shows a peak with M-18 and M-28. Is the molecule decomposing in the inlet? A: Yes. DCMI-CHO is thermally sensitive.

  • Mechanism:

    • M-28 (CO loss): Decarbonylation is common for aromatic aldehydes at high injector temperatures (>250°C).

    • N-O Bond Lability: The isoxazole N-O bond is the "weak link" (bond energy ~55 kcal/mol). High thermal stress can cause isomerization to an azirine or oxazole derivative.

  • Protocol Adjustment: Lower the GC inlet temperature to 200°C or switch to LC-MS (ESI+) for characterization.

Experimental Protocols & Data Standards

Validated Stability-Indicating HPLC Method

Use this method to separate the parent aldehyde from its primary degradant (the Acid) and potential alcohol derivatives.

ParameterCondition
Column C18 (e.g., Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.2)
Mobile Phase B Acetonitrile
Gradient 0-2 min: 30% B; 2-15 min: 30%→80% B; 15-20 min: 80% B
Flow Rate 1.0 mL/min
Detection UV @ 220 nm (isoxazole ring) and 254 nm (phenyl ring)
Retention Times (Approx) Acid (Degradant A): ~6.5 min Aldehyde (DCMI-CHO): ~9.2 min Dimer/Oligomers: >12 min

Note: Low pH is critical to suppress the ionization of the carboxylic acid degradant, ensuring sharp peak shape and reproducible retention.

Stress Testing Protocol (For Validation)

To confirm the degradation pathways in your specific matrix, perform the following forced degradation studies:

  • Oxidative Stress: Dissolve 10 mg DCMI-CHO in 10 mL Acetonitrile. Add 1 mL 3% H2O2. Stir at RT for 4 hours.

    • Expected Result: Quantitative conversion to 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylic acid .

  • Base Stress: Dissolve 10 mg in THF. Add 1 mL 0.1N NaOH.

    • Expected Result: Immediate color change (yellow/orange) indicating ring opening or polymerization. HPLC will show multiple broad peaks (oligomers) and potentially the alcohol (Cannizzaro product).

  • Photostability: Expose solid powder to 1.2 million lux hours (ICH Q1B conditions).

    • Expected Result: Minimal degradation if crystalline; significant surface yellowing if amorphous.

References & Authority

  • USP Monograph: Dicloxacillin Sodium . United States Pharmacopeia. (Identifies "Related Compound D" as the carboxylic acid derivative, establishing the oxidation pathway).

  • SynQuest Laboratories . Safety Data Sheet: 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic acid. (Provides stability data on the primary degradant).

  • PubChem Compound Summary . 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride. (Structural data and chemical properties of the acyl chloride derivative).

  • BenchChem Technical Support . Degradation pathways of chloroaromatic isoxazoles. (General mechanisms for isoxazole ring stability).

Disclaimer: This guide is intended for research use only. The protocols described involve hazardous chemicals; consult the specific SDS for DCMI-CHO and its degradants before handling.

solvent effects on the synthesis of substituted isoxazoles

[1]

Current Status: Operational Topic: Solvent Effects on 1,3-Dipolar Cycloaddition & Condensation Pathways Ticket Priority: High (Optimization & Troubleshooting)[1]

Core Directive: The Solvent as a Reagent

In the synthesis of substituted isoxazoles, the solvent is not merely a medium; it is a kinetic and thermodynamic modulator. While steric and electronic factors of the dipole (nitrile oxide) and dipolarophile (alkyne/alkene) dictate the baseline reactivity, the solvent determines the reaction trajectory , rate acceleration , and workup efficiency .

This guide focuses on the two primary synthetic routes:

  • [3+2] Cycloaddition (Nitrile Oxide + Alkyne/Alkene)[1][2]

  • Condensation (Hydroxylamine + 1,3-Dicarbonyl)[1]

Technical Deep Dive: Mechanisms & Solvent Interactions[1]

A. The "On-Water" Effect in Cycloaddition

Contrary to classical intuition, using water—a solvent in which most organic reactants are insoluble—often yields the highest rates and purities for isoxazole synthesis.

  • The Mechanism: This is driven by the hydrophobic effect . When organic reactants are suspended in water, the water molecules form an ordered "cage" around them (entropy decrease). When the two reactants come together, this cage is disrupted, releasing water molecules into the bulk phase (entropy increase), which drives the reaction forward (

    
    ).
    
  • Transition State Stabilization: The transition state (TS) of the 1,3-dipolar cycloaddition has significant charge separation (zwitterionic character).[1] At the organic-water interface, "dangling" OH groups from water can hydrogen-bond to the polarized TS, lowering the activation energy.

B. Solvation in Condensation Reactions

For the condensation of hydroxylamine with 1,3-dicarbonyls, solvent pH and polarity control the tautomeric equilibrium of the dicarbonyl (keto vs. enol), which directly dictates regioselectivity (3,5- vs 5,3-substitution).

Visualization: Solvent Influence on Reaction Pathways[2][3]

Figure 1: Mechanistic divergence between organic solvation and "On-Water" catalysis. The aqueous pathway leverages hydrophobic acceleration to stabilize the transition state and suppress dimerization.

Troubleshooting HQ: Diagnostic & Repair

Issue 1: Formation of Furoxan (Dimerization)

Symptom: Analysis shows a byproduct peak (often crystalline) alongside the desired isoxazole.[1] Cause: The nitrile oxide (dipole) reacted with itself because it could not find the alkyne (dipolarophile) fast enough.[1] This is common when the alkyne is sterically hindered or insoluble in the reaction medium.

VariableDiagnostic CheckCorrective Action
Concentration Is the nitrile oxide generated too fast?Dilution Principle: Use a syringe pump to add the nitrile oxide precursor (e.g., chlorooxime) slowly to the alkyne solution. Keep alkyne in excess.[1]
Solvent Is the alkyne crashing out?Switch Solvent: If using water, ensure vigorous stirring (emulsion).[1] If using organic, switch to a solvent that fully solubilizes the alkyne (e.g., DCM or Toluene) to ensure collision frequency.
Issue 2: Poor Regioselectivity (3,5- vs. 3,4-Isomer)

Symptom: NMR shows a mixture of isomers (e.g., 60:40 ratio). Cause: Electronic and steric matches between the dipole and dipolarophile are weak.

  • Solvent Fix:

    • Polarity Shift: Switch from non-polar (Toluene) to polar aprotic (DMF/DMSO).[1] Increased polarity can sometimes stabilize the more charge-separated transition state of the desired isomer.

    • Hydrogen Bonding: Use fluorinated alcohols (TFE or HFIP).[1] These are strong H-bond donors and can coordinate to specific sites on the dipolarophile, altering its electronic demand and shifting regioselectivity.

Issue 3: "Oiling Out" / Difficult Workup

Symptom: Product is trapped in a high-boiling solvent (DMF/DMSO) or forms a sticky tar.[1] Cause: Over-reliance on "universal solubilizers" like DMF.[1]

  • The Fix:

    • Avoid DMF: Unless absolutely necessary for solubility, avoid DMF.[1] It is difficult to remove without aqueous washes that can create emulsions.[1]

    • Use t-BuOH/Water: A 1:1 mixture often solubilizes organic reactants enough for reaction while allowing product precipitation upon adding excess water at the end.

Validated Experimental Protocols

Protocol A: Green "On-Water" Synthesis (Recommended)

Best for: Hydrophobic alkynes, high yield requirements, simple workup.[1]

  • Setup: In a round-bottom flask, suspend Alkyne (1.0 equiv) and Aldehyde (1.0 equiv) in Water (concentration ~0.5 M).

  • Reagent Addition: Add Hydroxylamine Hydrochloride (1.1 equiv) and Sodium Acetate (1.1 equiv) .

  • Catalysis: Add a catalytic amount of NaCl or Chloramine-T (if generating nitrile oxide in situ via oxidation).[1] Note: Ultrasound irradiation (40 kHz) can significantly accelerate this step.[1]

  • Reaction: Stir vigorously at room temperature. The mixture will likely be heterogeneous.

  • Monitoring (Self-Validation):

    • Visual: Product often precipitates as a solid.[1]

    • TLC:[1][3] Spot the organic layer (extract a micro-aliquot with EtOAc).[1]

  • Workup: Filter the precipitate. Wash with water.[1][2][3][4][5] Recrystallize from Ethanol.[1][3] No chromatography required. [1]

Protocol B: Chloramine-T Mediated Synthesis (Organic Phase)

Best for: Substrates sensitive to water or requiring specific solubility.[1]

  • Precursor: Dissolve Aldoxime (1.0 equiv) in Ethanol or Acetonitrile .[1]

  • Dipolarophile: Add Alkyne (1.2 equiv) .

  • Oxidant Addition: Treat with Chloramine-T (1.1 equiv) .[1]

  • Reflux: Heat to reflux for 2–4 hours.

  • Validation: Check for disappearance of aldoxime peak via TLC.

  • Workup: Evaporate solvent. Redissolve in EtOAc, wash with 1N NaOH (to remove sulfonamide byproduct), then brine. Dry over MgSO₄.[1]

Comparative Data: Solvent Efficiency

The following table summarizes the impact of solvent choice on the cycloaddition of benzonitrile oxide with phenylacetylene (Model Reaction).

Solvent SystemDielectric Constant (

)
Yield (%)Reaction TimeNotes
Water (On-Water) 80.192-98% 20-60 minProduct precipitates; Greenest method.[1]
Ethanol/Water (1:1) ~5085-90%2-4 hGood balance of solubility and rate.[1]
DCM (Dichloromethane) 8.970-80%12 hStandard organic method; slower kinetics.[1]
DMF 36.765-75%12-24 hHard workup; risk of dimerization due to heating.[1]
Toluene 2.450-60%24 h+Poor rate; requires high temp (reflux).[1]

Decision Logic: Troubleshooting Flowchart

TroubleshootingStartProblem DetectedDecision1Identify IssueStart->Decision1Issue_FuroxanFuroxan (Dimer)FormationDecision1->Issue_FuroxanIssue_YieldLow Yield / SlowDecision1->Issue_YieldIssue_RegioWrong RegioisomerDecision1->Issue_RegioSoln_DilutionAction: Increase Dilutionor Slow AdditionIssue_Furoxan->Soln_DilutionHigh Conc.Soln_WaterAction: Switch to'On-Water' ProtocolIssue_Yield->Soln_WaterKinetic TrapSoln_PolarityAction: Use FluorinatedSolvents (TFE)Issue_Regio->Soln_PolarityElectronic Control

Figure 2: Rapid response decision tree for common synthetic anomalies.

References

  • Deshmukh, M. B., et al. (2022).[1][2][5] "Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches." MDPI, Available at: [Link][1]

  • Hossain, M. I., et al. (2021).[1][4] "Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones." NIH / PMC, Available at: [Link][1]

  • Chatterjee, A., et al. (2021).[1] "An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold." RSC Advances, Available at: [Link][1]

  • Beauchemin, A. M., et al. (2025).[1] "Recent Developments in Cope-Type Hydroamination Reactions of Hydroxylamine." ResearchGate, Available at: [Link][1]

  • Organic Syntheses. (2024). "Procedure: The reaction is most efficient when protic solvents are used." Organic Syntheses, Available at: [Link][1][6]

Technical Support Center: Catalyst Optimization for 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbaldehyde Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

Compound: 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carbaldehyde Core Challenge: The 2,6-dichlorophenyl moiety at the 3-position creates a significant "steric wall" (ortho-effect) that shields the aldehyde carbonyl at the 4-position.[1] Standard nucleophilic attacks are kinetically retarded compared to unhindered benzaldehydes.[1] Furthermore, the isoxazole ring is sensitive to reductive cleavage (N-O bond rupture) under harsh hydrogenolysis conditions.[1]

Reactivity Profile:

  • Electrophilicity: Moderate to Low (due to steric shielding).[1]

  • Stability: Acid-stable; Base-sensitive (ring fragmentation at high pH/temp); Reductively labile.[1]

This guide provides optimized catalyst workflows to overcome the steric barrier while preserving the heterocycle.

Module A: Knoevenagel Condensation (C=C Bond Formation)[1]

User Scenario: Synthesis of chalcones or biologically active acrylonitriles.

Q: Standard piperidine/acetic acid conditions yield <20% product.[1] What is the alternative? A: The "Steric Wall" prevents the formation of the iminium ion intermediate with bulky amine catalysts.

  • Recommended Catalyst: EDDA (Ethylenediamine diacetate) or TiCl₄/Pyridine .[1]

  • Why: EDDA acts as a dual acid-base catalyst that is compact enough to access the hindered carbonyl.[1] TiCl₄ acts as a strong Lewis acid to activate the oxygen, pulling electron density away and making the carbon more susceptible to nucleophilic attack despite the steric bulk.[1]

Protocol: EDDA-Catalyzed Condensation [1]

  • Stoichiometry: Aldehyde (1.0 eq), Active Methylene Compound (1.1 eq), EDDA (5 mol%).[1]

  • Solvent: Toluene or Benzene (with Dean-Stark trap).

  • Temperature: Reflux (110°C).

  • Workup: Cool to RT. The product often precipitates.[1] If not, dilute with EtOAc, wash with 1N HCl (to remove EDDA), then brine.[1]

Troubleshooting Table: Knoevenagel

SymptomProbable CauseCorrective Action
No Reaction Steric shielding of carbonylSwitch to Microwave Irradiation (120°C, 10 min) to overcome activation energy barrier.
Ring Cleavage Base concentration too highSwitch from Piperidine to Glycine or Alanine (amino acid catalysis) in solid phase.[1]
Michael Adduct Reaction time too longStop reaction immediately upon TLC consumption of aldehyde. Prolonged heating promotes nucleophilic attack on the alkene.[1]
Module B: Biginelli Reaction (Dihydropyrimidinone Synthesis)

User Scenario: Creating calcium channel blocker libraries (DHPMs).

Q: Which Lewis Acid works best for this sterically hindered aldehyde? A: Avoid bulky Lewis acids. Ytterbium Triflate [Yb(OTf)₃] (10 mol%) is the gold standard here.[1]

  • Mechanism: Yb³⁺ is a "hard" Lewis acid that coordinates tightly to the aldehyde oxygen, increasing electrophilicity without adding significant steric bulk itself.[1] It is also water-tolerant, allowing the use of green solvents.[1]

Protocol: Solvent-Free Yb(OTf)₃ Biginelli

  • Mix: Aldehyde (1.0 eq), Urea (1.5 eq), Ethyl Acetoacetate (1.0 eq), Yb(OTf)₃ (10 mol%).[1]

  • Conditions: Heat at 100°C for 20-30 minutes (solvent-free melt).

  • Monitoring: TLC (EtOAc:Hexane 1:1).

  • Purification: Add cold ethanol. The product usually crystallizes out.[1] Filter and recrystallize from EtOH.

Q: Can I use HCl/Ethanol (Classic Biginelli)? A: Not recommended. The reaction rate will be glacial due to the 2,6-dichloro steric effect.[1] Prolonged boiling in acidic ethanol can lead to transesterification or degradation of the isoxazole ring.[1]

Module C: Oxidation to Carboxylic Acid

User Scenario: Converting the aldehyde to the Dicloxacillin side-chain precursor.

Q: How do I oxidize the aldehyde without destroying the isoxazole ring? A: Avoid KMnO₄ or Chromic Acid (too harsh).[1] Use Pinnick Oxidation (NaClO₂).[1]

Protocol: Pinnick Oxidation [1]

  • Reagents: Aldehyde (1.0 eq), NaClO₂ (1.5 eq), NaH₂PO₄ (1.5 eq), 2-Methyl-2-butene (scavenger, 5.0 eq).

  • Solvent: t-BuOH : Water (3:1).[1]

  • Procedure: Dissolve aldehyde and scavenger in solvent. Add salt solution dropwise at 0°C. Warm to RT.

  • Why it works: The reaction generates HClO₂ in situ, which is a mild oxidant.[1] The scavenger traps the hypochlorite byproduct, preventing chlorination of the isoxazole or phenyl ring.[1]

Visualizing the Workflow

The following diagram illustrates the decision matrix for catalyst selection based on the target functional group, specifically tailored for the steric constraints of the 3-(2,6-dichlorophenyl) group.

CatalystSelection Start Starting Material: 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carbaldehyde Decision Target Transformation? Start->Decision Path_CC C=C Bond Formation (Knoevenagel) Decision->Path_CC Chalcones/Nitriles Path_DHPM Heterocycle Synthesis (Biginelli) Decision->Path_DHPM Dihydropyrimidines Path_Ox Oxidation to Acid (-COOH) Decision->Path_Ox Carboxylic Acid Cat_CC Recommended: EDDA or TiCl4 Avoid: Piperidine (Steric Failure) Path_CC->Cat_CC Overcome Sterics Cat_DHPM Recommended: Yb(OTf)3 Avoid: HCl/EtOH (Too Slow) Path_DHPM->Cat_DHPM Lewis Acid Activation Cat_Ox Recommended: Pinnick (NaClO2) Avoid: KMnO4 (Ring Cleavage) Path_Ox->Cat_Ox Chemo-selectivity

Caption: Decision tree for catalyst selection prioritizing steric accessibility and ring stability.

References & Authoritative Sources
  • Compound Profile & Safety : 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride (Precursor/Derivative data). PubChem. [Link][1]

  • Biginelli Reaction Catalysis : "Ytterbium(III) Triflate-Catalyzed One-Pot Synthesis of Dihydropyrimidinones". Organic Chemistry Portal. [Link]

  • Knoevenagel Condensation Catalysts : "EDDA as a Catalyst for Knoevenagel Condensation". Organic Chemistry Portal. [Link][1]

  • Pinnick Oxidation Protocol : "Oxidation of Aldehydes to Carboxylic Acids". Organic Chemistry Portal. [Link]

  • Isoxazole Synthesis Context : "Synthesis of 3-(2′-Chloro-6′-fluorophenyl)-5-methylisoxazole-4-carbonyl Chloride" (Related Derivative Methodology). Chinese Journal of Modern Applied Pharmacy. [Link][1][2]

Disclaimer: This guide is for research purposes only. All protocols should be validated with small-scale pilot runs. Always consult the Safety Data Sheet (SDS) for 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carbaldehyde before handling.

Sources

Validation & Comparative

Technical Comparison Guide: Bioactivity of 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbaldehyde Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The scaffold 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carbaldehyde represents a privileged structure in medicinal chemistry. It combines the pharmacophoric features of the isoxazole ring—central to the penicillinase-resistant antibiotic Dicloxacillin —with a reactive aldehyde handle that permits rapid diversification.

This guide objectively compares the bioactivity of three primary analog classes derived from this core: Schiff Bases (Imines) , Chalcones (Enones) , and Thiosemicarbazones . Our analysis, grounded in recent experimental data, reveals that while the core scaffold provides lipophilic bioavailability (LogP optimization), the specific side-chain modification dictates the primary therapeutic window—shifting efficacy from antimicrobial cell-wall disruption to anticancer apoptosis induction.

Structural Basis & Design Strategy

The bioactivity of these analogs is governed by the "Dichlorophenyl Anchor." Unlike simple phenyl or 4-chlorophenyl analogs, the 2,6-dichlorophenyl moiety introduces significant steric hindrance and lipophilicity.

  • Steric Shielding: The ortho-chlorines protect the isoxazole ring from metabolic degradation (e.g., beta-lactamase-like hydrolysis).

  • Lipophilicity (LogP): The dichloro-substitution increases membrane permeability, facilitating passive transport into Gram-positive bacteria and cancer cells.

Core Scaffold Visualization

ScaffoldAnalysis Core 3-(2,6-dichlorophenyl) -5-methylisoxazole-4-carbaldehyde Anchor 2,6-Dichlorophenyl Group (Lipophilicity & Metabolic Stability) Core->Anchor  Pharmacophore   Handle Aldehyde Group (CHO) (Reactive Handle for Derivatization) Core->Handle  Modification Site   Target Bioactivity Profile Anchor->Target  Membrane Penetration   Handle->Target  Target Specificity  

Figure 1: Structural dissection of the parent scaffold showing the functional roles of the dichlorophenyl anchor and aldehyde handle.

Comparative Bioactivity Analysis

The following table synthesizes performance metrics across the three dominant analog classes. Data represents consensus ranges from recent literature on isoxazole-4-carbaldehyde derivatives.[1]

Table 1: Comparative Efficacy Profile
FeatureClass A: Schiff Bases Class B: Chalcones Class C: Thiosemicarbazones
Primary Indication Antimicrobial (Antibacterial/Antifungal)Anticancer & AntioxidantMetal Chelation & Cytotoxicity
Key Reactant Primary Amines / AnilinesAcetophenones (Claisen-Schmidt)Thiosemicarbazide
Mechanism Inhibition of Protein Synthesis / Cell WallROS Generation / Tubulin InterferenceRibonucleotide Reductase Inhibition
Potency (MIC/IC50) High (MIC: 2–10 µg/mL vs S. aureus)Moderate (IC50: 10–50 µM vs HepG2)Very High (Synergistic with Cu/Zn)
Selectivity High (Low toxicity to human cells)Low (Significant cytotoxicity)Variable (Depends on metal ion)
Solubility ModeratePoor (Requires formulation)Moderate to Good
Detailed Performance Review
Class A: Schiff Bases (Imines)
  • Performance: These analogs exhibit superior antibacterial activity , particularly against Gram-positive strains like Staphylococcus aureus and Bacillus subtilis.[2] The azomethine (-CH=N-) linkage mimics peptide bonds, allowing these molecules to bind to bacterial proteins.

  • Critical Insight: Electron-withdrawing groups (e.g., -NO2, -F) on the amine phenyl ring significantly enhance potency (MIC < 5 µg/mL) compared to electron-donating groups.

Class B: Chalcones (Enones)
  • Performance: Synthesized via Claisen-Schmidt condensation, these analogs possess an

    
    -unsaturated ketone system. They are potent antioxidants  (DPPH scavenging) and show anticancer  potential by interfering with microtubule assembly.
    
  • Critical Insight: The 2,6-dichlorophenyl group is essential here; removing it drops cytotoxicity against A549 lung cancer cells by >40%, proving the need for the lipophilic anchor.

Class C: Thiosemicarbazones [3]
  • Performance: These are the most potent cytotoxic agents due to their ability to chelate transition metals (Fe, Cu, Zn). The resulting metal complexes often show 10-fold higher activity than the free ligand.

  • Critical Insight: They act as "Trojan horses," transporting toxic metals into cells or depleting essential cellular iron.

Mechanistic Pathways

Understanding how these analogs work is vital for selecting the right candidate for your research.

Pathway Visualization

Mechanism Analog Isoxazole Analog Entry PathA Path A: Schiff Bases (Bacterial Target) Analog->PathA  Imine Linkage   PathB Path B: Chalcones (Cancer Target) Analog->PathB  Enone System   MechA1 Cell Wall Permeation (Lipophilic Anchor) PathA->MechA1 MechB1 Michael Acceptor Reaction (Cysteine Binding) PathB->MechB1 MechA2 Inhibition of Peptide Deformylase MechA1->MechA2 DeathA Bacterial Lysis MechA2->DeathA MechB2 ROS Generation & Apoptosis (Caspase-3) MechB1->MechB2 DeathB Tumor Cell Death MechB2->DeathB

Figure 2: Divergent mechanistic pathways. Schiff bases target bacterial enzymes, while Chalcones utilize Michael addition to disrupt cellular redox balance.

Experimental Protocols

To ensure reproducibility, follow these standardized protocols. These methods are self-validating through the use of internal standards and control reactions.

Protocol 1: Synthesis of Schiff Base Analogs

Objective: Condensation of 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carbaldehyde with substituted anilines.

  • Preparation: Dissolve 1.0 mmol of the aldehyde in 15 mL of absolute ethanol.

  • Addition: Add 1.0 mmol of the appropriate aniline (e.g., 4-fluoroaniline) and 2-3 drops of glacial acetic acid (catalyst).

  • Reflux: Heat the mixture at reflux (78°C) for 4–6 hours. Monitor progress via TLC (Solvent: Hexane:Ethyl Acetate 7:3).

  • Isolation: Cool to room temperature. The Schiff base typically precipitates as a solid.

  • Purification: Filter and recrystallize from ethanol to ensure high purity (>98% by HPLC).

  • Validation: Confirm structure via IR spectroscopy (Look for C=N stretch at ~1600-1620 cm⁻¹) and ¹H NMR (Azomethine proton singlet at δ 8.5–9.0 ppm).

Protocol 2: Antimicrobial Assay (MIC Determination)

Objective: Quantify bioactivity against S. aureus (ATCC 25923).

  • Inoculum: Prepare a bacterial suspension adjusted to 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).

  • Dilution: Prepare serial two-fold dilutions of the test compound in DMSO/Mueller-Hinton Broth (Range: 100 µg/mL to 0.1 µg/mL).

  • Incubation: Add 100 µL of inoculum to each well of a 96-well plate containing the compound. Incubate at 37°C for 24 hours.

  • Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration showing no visible turbidity.[4]

  • Control: Use Ciprofloxacin as a positive control and pure DMSO as a negative control.

References

  • Biosynth. (n.d.). 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride.[5][6][7][8][9] Retrieved from

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 78212: 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride.[5] Retrieved from

  • Al-Abdullah, E. S., et al. (2014). Synthesis, antimicrobial, and anti-inflammatory activity of novel S-substituted 1,2,4-triazoles. Drug Design, Development and Therapy.[1][9][10][11] Retrieved from

  • Shi, L., et al. (2007).[2] Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde. European Journal of Medicinal Chemistry. Retrieved from

  • MDPI. (2023). Antimicrobially Active Zn(II) Complexes of Reduced Schiff Bases Derived from Cyclohexane-1,2-diamine. Life. Retrieved from

  • Smolecule. (n.d.). Isoxazole-4-carbaldehyde: Biological Activity and Chemical Reactions. Retrieved from

Sources

Optimizing Phenyl Substitutions in 3,5-Diarylisoxazole Scaffolds: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The isoxazole ring is a "privileged scaffold" in medicinal chemistry, serving as a critical pharmacophore in drugs ranging from COX-2 inhibitors (Valdecoxib) to beta-lactamase resistant antibiotics. However, the efficacy of 3,5-diarylisoxazole derivatives is rarely intrinsic to the heterocycle alone; it is dictated by the electronic and steric environment of the phenyl substituents.

This guide objectively compares the efficacy of isoxazole derivatives bearing Electron-Donating Groups (EDGs) versus Electron-Withdrawing Groups (EWGs) . By analyzing Structure-Activity Relationships (SAR), we demonstrate that while EDGs (e.g., -OMe) often enhance selectivity for polar enzymatic pockets (like COX-2), EWGs (e.g., -Cl, -NO2) are frequently required to modulate lipophilicity and metabolic stability for anticancer cytotoxicity.

Mechanistic Grounding: The Hammett-Lipophilicity Axis

To rationally design isoxazole derivatives, one must balance two opposing forces: electronic density and solubility.

Electronic Effects (Hammett )

The isoxazole ring is electron-deficient. Substituents on the 3- or 5-phenyl rings transmit electronic effects via resonance and induction.

  • EDGs (e.g., 4-OMe, 3,4,5-tri-OMe): Increase electron density in the isoxazole system, facilitating hydrogen bond acceptance and

    
    -cation interactions within enzyme active sites.
    
  • EWGs (e.g., 4-Cl, 4-NO2): Decrease electron density, often improving

    
    -stacking interactions with aromatic residues (e.g., Phenylalanine, Tryptophan) in the binding pocket.
    
Lipophilicity (LogP)

Efficacy in cell-based assays (e.g., MTT) correlates heavily with membrane permeability.

  • Halogens (Cl, F): Increase LogP, enhancing passive transport across cell membranes.

  • Polar Groups (OH, NO2): Decrease LogP, potentially requiring active transport or reducing bioavailability unless balanced by the scaffold.

Comparative Efficacy Analysis

The following data synthesizes SAR trends from recent bio-evaluations, specifically focusing on anticancer (MCF-7/PC3 cell lines) and anti-inflammatory (COX-2) inhibition.

Table 1: Performance Matrix of Phenyl Substitutions
Substituent (R)Electronic Nature (Hammett

)
Lipophilicity Impact (

)
Primary Efficacy DomainObserved Potency (IC

/ Inhibition)
H (Unsubstituted) Neutral (0.00)Baseline (0.00)General ScreeningBaseline (Moderate activity, often >50 µM)
4-OCH

(Methoxy)
Strong Donor (-0.27)Slight Decrease (-0.02)Enzyme Inhibition (COX-2, LOX)High: < 5 µM (Specific binding to polar pockets)
3,4,5-tri-OCH

Strong Donor (Cumulative)Moderate DecreaseTubulin Inhibition Very High: < 1 µM (Mimics Combretastatin A-4)
4-Cl (Chloro) Weak Withdrawer (+0.23)Significant Increase (+0.71)Broad Cytotoxicity (Anticancer/Antimicrobial)Robust: 5–20 µM (Enhanced cellular uptake)
4-NO

(Nitro)
Strong Withdrawer (+0.78)Decrease (-0.28)Pro-apoptotic Signaling Variable: Often toxic; metabolic liability (reduction to amine)
Key Experimental Findings
  • The "Trimethoxy" Effect: As seen in Compound 2b (referenced in literature), the 3,4,5-trimethoxyphenyl moiety is superior for targeting the colchicine binding site of tubulin. The electron-rich oxygen atoms act as hydrogen bond acceptors for specific serine residues in the pocket.

  • Halogen Reliability: The 4-Cl substitution rarely produces the most potent binder in silico, but consistently outperforms polar analogs in in vitro whole-cell assays due to superior membrane permeability and metabolic resistance to oxidation.

Decision Logic & Workflow

Do not choose substituents randomly. Use the following logic flow to determine the optimal derivative for your target.

SAR_Logic Start Target Binding Pocket Analysis Hydrophobic Hydrophobic/Aromatic Rich? Start->Hydrophobic Residues: Phe, Trp, Tyr Polar Polar/H-Bond Donors Present? Start->Polar Residues: Ser, Thr, His Halogen Add 4-Cl or 4-F (EWG) Increases LogP & pi-stacking Hydrophobic->Halogen Methoxy Add 4-OMe or 3,4,5-tri-OMe (EDG) H-Bond Acceptance Polar->Methoxy Check_Metab Check Metabolic Stability Halogen->Check_Metab Outcome_Cyto High Cytotoxicity (Anticancer) Check_Metab->Outcome_Cyto Pass Check_Sol Check Solubility Methoxy->Check_Sol Outcome_Enz High Specificity (Enzyme Inhibitor) Check_Sol->Outcome_Enz Pass

Figure 1: Strategic decision tree for substituent selection based on target active site properties.

Validated Experimental Protocols

To ensure reproducibility, we utilize the Chalcone-Cyclization Route . This method is preferred over the 1,3-dipolar cycloaddition of nitrile oxides for library generation because it allows for independent modification of both aryl rings.

Synthesis of 3,5-Diarylisoxazoles

Reaction Type: Claisen-Schmidt Condensation followed by Heterocyclization.

  • Chalcone Formation (Step 1):

    • Reagents: Acetophenone derivative (1.0 eq), Benzaldehyde derivative (1.0 eq), NaOH (40% aq), Ethanol.

    • Procedure: Dissolve ketone and aldehyde in ethanol. Add NaOH dropwise at 0°C. Stir at room temperature for 12–24h.

    • Validation: Precipitate forms. Filter and recrystallize from ethanol. Confirm enone peak in IR (~1660 cm⁻¹).

  • Isoxazole Cyclization (Step 2):

    • Reagents: Chalcone (from Step 1), Hydroxylamine Hydrochloride (NH

      
      OH·HCl, 2.5 eq), Sodium Acetate (2.5 eq) or KOH, Ethanol/Water.
      
    • Procedure: Reflux the mixture for 6–8 hours.

    • Workup: Pour into ice water. The isoxazole precipitates as a solid.

    • Purification: Recrystallization from EtOH/DMF.

    • QC Check: Disappearance of enone protons in

      
      H NMR; appearance of isoxazole C4-H singlet (~6.8–7.0 ppm).
      

Synthesis_Workflow Reactants Acetophenone + Benzaldehyde Chalcone Chalcone Intermediate (Claisen-Schmidt) Reactants->Chalcone NaOH/EtOH, RT Cyclization Reflux with NH2OH-HCl (Heterocyclization) Chalcone->Cyclization NaOAc, Reflux Product 3,5-Diarylisoxazole Cyclization->Product Ice Water Precip.

Figure 2: Two-step synthetic pathway for generating 3,5-diarylisoxazole libraries.

Biological Evaluation: MTT Cytotoxicity Assay

Objective: Determine IC


 values against cancer cell lines (e.g., MCF-7).
  • Seeding: Seed cells (5 × 10

    
     cells/well) in 96-well plates. Incubate 24h.
    
  • Treatment: Add isoxazole derivatives (dissolved in DMSO) at serial dilutions (0.1 – 100 µM). Maintain DMSO < 0.1%.

  • Incubation: Incubate for 48h at 37°C, 5% CO

    
    .
    
  • Development: Add MTT reagent (5 mg/mL). Incubate 4h. Solubilize formazan crystals with DMSO.

  • Readout: Measure Absorbance at 570 nm. Calculate IC

    
     using non-linear regression (GraphPad Prism).
    

References

  • National Institutes of Health (NIH) / PubMed. Design, synthesis and biological evaluation of 3,5-diaryl isoxazole derivatives as potential anticancer agents. (2020).[1][2] [Link]

  • RSC Advances. Advances in isoxazole chemistry and their role in drug discovery.[3] (2025).[4][5] [Link]

  • European Journal of Medicinal Chemistry. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. (2021).[6] [Link]

  • Journal of Chemical Education. 3,5-Diarylisoxazoles: Individualized Three-Step Synthesis and Isomer Determination. (2010). [Link]

Sources

Strategic Selection Guide: 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbaldehyde vs. Carboxylic Acid Derivative

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Divergent vs. Convergent Choice

In the high-stakes synthesis of isoxazolyl penicillins (e.g., Dicloxacillin ), the choice between the aldehyde (3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carbaldehyde) and its carboxylic acid analog is rarely a matter of preference—it is a matter of process stage .[1][2]

  • The Carboxylic Acid (and its acid chloride, DICMIC Chloride ) is the industry-standard convergent precursor .[1] It offers superior shelf stability, defined stoichiometry, and direct access to acylation pathways required for beta-lactam coupling.[1]

  • The Aldehyde acts as a divergent intermediate .[1] While less stable and requiring oxidation for traditional antibiotic synthesis, it is the superior starting material for Discovery Chemistry campaigns aiming to modify the C4-position via reductive amination, Wittig olefination, or C-H activation, expanding the pharmacophore beyond the classic penicillin scaffold.

This guide objectively compares these two synthons, providing experimental protocols to interconvert them and data to support their specific applications.

Technical Profile & Reactivity Comparison

The following table contrasts the physicochemical properties and synthetic utility of both derivatives.

FeatureAldehyde Derivative Carboxylic Acid Derivative
Chemical Structure R-CHO (Electrophilic Carbonyl)R-COOH (Acidic Proton/Nucleophilic Oxygen)
CAS Number Variable/Intermediate3919-76-4
Primary Utility Library Generation (Divergent)API Manufacturing (Convergent)
Stability Moderate; prone to autoxidation to acid.[1][2]High; stable solid at RT.[1][2]
Reactivity Profile Susceptible to nucleophilic addition, oxidation, and reduction.[1]Requires activation (e.g., SOCl₂) to react with nucleophiles.[1][2]
Key Downstream Rxn Reductive Amination, Wittig, Grignard.[1]Amide Coupling (Beta-Lactam formation).[1][2]
Handling Precaution Store under inert gas (Ar/N₂) at -20°C.Store dry at RT; Irritant.[1][2]

Deep Dive: The Carboxylic Acid (The Dicloxacillin Route)

The carboxylic acid derivative, often converted to 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride (DICMIC Chloride) , is the critical acylating agent for 6-aminopenicillanic acid (6-APA).[1][2]

Why the Acid Dominates Process Chemistry
  • Stoichiometric Control: The acid can be purified to >99% via crystallization, ensuring exact stoichiometry in expensive coupling reactions with 6-APA.[1][2]

  • Atom Economy: Direct activation with thionyl chloride generates volatile byproducts (SO₂, HCl), leaving the pure electrophile.[1]

  • Regulatory Precedent: This route is validated in DMFs (Drug Master Files) for FDA-approved antibiotics.[1][2]

Mechanism of Action: Acid Chloride Activation

The acid is not reactive enough to couple with the sterically hindered amine of 6-APA directly.[1][2] It must be activated.[1][2] The standard industrial protocol involves converting the acid to the acid chloride, which proceeds via a chlorosulfite intermediate .[1]

Dicloxacillin_Synthesis Acid Isoxazole Carboxylic Acid (Stable Precursor) Inter Chlorosulfite Intermediate Acid->Inter Nu attack SOCl2 Thionyl Chloride (Activator) SOCl2->Inter Cl- transfer AcidCl DICMIC Chloride (Reactive Electrophile) Inter->AcidCl -SO2, -HCl Diclox Dicloxacillin (Final API) AcidCl->Diclox + 6-APA Schotten-Baumann APA 6-APA (Beta-Lactam Core) APA->Diclox

Figure 1: The convergent synthesis of Dicloxacillin using the Acid derivative.[1][2]

Deep Dive: The Aldehyde (The Discovery Route)

The aldehyde is less common in manufacturing but invaluable in Lead Optimization .[1] If your goal is to synthesize a library of isoxazole derivatives not limited to amides, the aldehyde is the mandatory starting point.

Synthetic Versatility[1][3]
  • Reductive Amination: Reacting the aldehyde with diverse amines and NaBH(OAc)₃ yields secondary amines, a motif absent in the natural penicillin class.[1]

  • Wittig Olefination: Allows the installation of alkene linkers, useful for creating macrocycles or probing hydrophobic pockets in bacterial ribosomes.[1]

Stability Warning

The aldehyde possesses an acidic proton at the C5-methyl position (vinylogous to the carbonyl).[1][2] Base-catalyzed condensation (aldol-type self-reaction) is a risk if stored improperly.[1][2] Always store under Argon.

Experimental Protocols

Protocol A: Oxidation of Aldehyde to Carboxylic Acid (Pinnick Oxidation)

Use this if you have the aldehyde and need to access the acid for standard coupling.

Rationale: The Pinnick oxidation (NaClO₂/NaH₂PO₄) is chosen over KMnO₄ because it avoids over-oxidation of the isoxazole ring and tolerates the dichlorophenyl moiety.[1]

Materials:

  • Aldehyde substrate (1.0 equiv)[1][2]

  • Sodium Chlorite (NaClO₂, 1.5 equiv)[1]

  • Sodium Dihydrogen Phosphate (NaH₂PO₄, 1.1 equiv)[1]

  • 2-Methyl-2-butene (Scavenger, 5.0 equiv)[1][2]

  • Solvent: t-BuOH / Water (3:1)[1][2]

Step-by-Step:

  • Dissolution: Dissolve the aldehyde and 2-methyl-2-butene in t-BuOH.

  • Buffer Prep: Dissolve NaClO₂ and NaH₂PO₄ in water.

  • Addition: Add the aqueous oxidant solution dropwise to the aldehyde solution at 0°C over 15 minutes.

  • Reaction: Stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC (Aldehyde spot disappearance).[1][2]

  • Workup: Quench with saturated Na₂SO₃ (destroys excess oxidant). Acidify to pH 2 with 1N HCl.

  • Isolation: Extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.[1]

  • Purification: Recrystallize from Hexane/EtOAc.

Protocol B: Synthesis of DICMIC Chloride (Acid Activation)

Standard procedure for activating the acid for coupling.

Materials:

  • Isoxazole Carboxylic Acid (1.0 equiv)[1]

  • Thionyl Chloride (SOCl₂, 5.0 equiv - acts as solvent/reagent)[1][2]

  • Catalytic DMF (1 drop)[1][2]

Step-by-Step:

  • Setup: Place the carboxylic acid in a dry round-bottom flask under N₂ atmosphere.

  • Addition: Add SOCl₂ carefully. Add 1 drop of DMF (catalyst).[1][2]

  • Reflux: Heat to reflux (75°C) for 2–3 hours. The solution should turn clear.

  • Concentration: Distill off excess SOCl₂ under reduced pressure.

  • Chaser: Add dry toluene and evaporate again (azeotropic removal of residual SOCl₂).[1][2]

  • Result: The resulting off-white solid is the acid chloride, ready for immediate coupling.[1][2] Do not purify on silica (hydrolysis risk).[1][2]

Divergent Synthesis Visualization

The following diagram illustrates why a researcher might choose the Aldehyde for library generation versus the Acid for focused synthesis.

Divergent_Synthesis Aldehyde Aldehyde (Divergent Point) Acid Carboxylic Acid (Convergent Point) Aldehyde->Acid Oxidation (Pinnick) Amine Secondary Amines (Reductive Amination) Aldehyde->Amine + R-NH2 / NaBH(OAc)3 Alkene Alkenes (Wittig Reaction) Aldehyde->Alkene + Ph3P=CH-R Alcohol Alcohols (Grignard Addition) Aldehyde->Alcohol + R-MgBr Diclox Dicloxacillin (Via Acid Chloride) Acid->Diclox + SOCl2 -> + 6-APA

Figure 2: The Aldehyde allows access to diverse chemical space, while the Acid is the gateway to the drug.[1][2]

References

  • PubChem. (2025).[1][2] 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic acid.[1][2][3][4] National Library of Medicine.[1][2] Retrieved January 28, 2026, from [Link]

  • Google Patents. (2014).[1][2] Process for preparing isoxazolyl penicillins (WO2014072843A1).[1][2] Retrieved January 28, 2026, from

Sources

validation of 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carbaldehyde structure by X-ray crystallography

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide: SCXRD vs. Spectroscopic Methods

Executive Summary: The Regioisomer Challenge

In the synthesis of isoxazole-based pharmacophores—specifically precursors for penicillinase-resistant antibiotics like Dicloxacillin—the validation of the 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carbaldehyde structure is critical.

The core challenge in synthesizing this scaffold is regioisomerism . The cyclization of oximes or enamino diketones often yields a mixture of the desired 3,5-disubstituted isomer and the unwanted 5,3-disubstituted isomer. While High-Resolution Mass Spectrometry (HRMS) confirms the formula (


), it cannot distinguish the connectivity. Nuclear Magnetic Resonance (NMR) often faces ambiguity due to the quaternary nature of the isoxazole ring carbons and the steric orthogonality of the 2,6-dichlorophenyl group.

This guide establishes Single Crystal X-ray Diffraction (SCXRD) as the absolute validation standard, comparing its deterministic nature against the probabilistic data provided by NMR.

Comparative Analysis: SCXRD vs. NMR/MS

The following table contrasts the utility of standard characterization methods for this specific molecule.

FeatureMethod A: 1H/13C NMR & NOESY Method B: Single Crystal X-ray (SCXRD)
Primary Output Chemical Shift (

), Coupling (

), Spatial Proximity (NOE)
3D Electron Density Map, Bond Lengths/Angles
Regioisomer Certainty Probabilistic (80-90%) . Relies on weak NOE signals between the methyl group and the phenyl ring, which may be dampened by the steric twist.Deterministic (100%) . Direct visualization of atomic connectivity (C-O vs C-N bonds).
Steric Insight Inferential. Deduced from shielding effects.Absolute . Quantifies the torsion angle between the phenyl and isoxazole rings (typically ~60-90° due to Cl- steric clash).
Sample State Solution (Dynamic averaging of conformations).Solid State (Fixed conformation).
Limit of Detection Requires >95% purity for clear NOE assignment.Can solve structure from a single crystal isolated from a crude mixture.
The "Silent" Zone in NMR

In 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carbaldehyde, the isoxazole ring contains no protons attached directly to the ring carbons.

  • C3: Attached to the Dichlorophenyl group (Quaternary).[1][2]

  • C4: Attached to the Aldehyde (Quaternary).

  • C5: Attached to the Methyl group (Quaternary).[1][2][3]

Because there is no scalar coupling (


) between ring protons, 1H NMR relies entirely on the chemical shift of the methyl singlet and the aldehyde proton. These shifts are often too similar between regioisomers to be diagnostic. SCXRD bypasses this by imaging the electron density of the heavy atoms directly.

Experimental Protocol: SCXRD Validation

This protocol details the self-validating workflow for obtaining the crystal structure.

Phase 1: Crystal Growth (The Critical Step)

The 2,6-dichlorophenyl moiety is highly lipophilic, while the aldehyde is polar. This amphiphilic nature requires a biphasic or slow-evaporation approach.

  • Technique: Slow Evaporation at Controlled Temperature (

    
    ).
    
  • Solvent System: Ethanol/Hexane (1:3 ratio) or Dichloromethane/Pentane.

  • Procedure:

    • Dissolve 20 mg of the aldehyde in 1 mL of Ethanol (or DCM).

    • Filter the solution through a 0.45

      
       PTFE syringe filter into a clean scintillation vial (removes nucleation sites).
      
    • Carefully layer 3 mL of Hexane (or Pentane) on top. Do not mix.

    • Cap loosely (or use parafilm with pinholes) and place in a vibration-free environment at

      
      .
      
    • Harvest: Prism-like colorless crystals should appear within 48-72 hours.

Phase 2: Data Collection & Refinement
  • Instrument: Bruker D8 QUEST or Rigaku XtaLAB (Mo-K

    
     radiation, 
    
    
    
    Å). Note: Mo source is preferred over Cu to minimize absorption by Chlorine atoms.
  • Temperature: 100 K (Cryostream). Low temperature reduces thermal vibration of the methyl group and the aldehyde.

  • Strategy:

    • Unit Cell Determination: Collect 3 sets of 12 frames.

    • Data Integration: SAINT or CrysAlisPro.

    • Structure Solution: SHELXT (Intrinsic Phasing).

    • Refinement: SHELXL (Least Squares).

Phase 3: Validation Criteria (Checklist)

To confirm the structure is correct and not an artifact:

Visualization of the Validation Logic

The following diagrams illustrate the decision-making process and the structural logic distinguishing the isomers.

Diagram 1: The Structural Validation Workflow

ValidationWorkflow Start Crude Reaction Mixture (Isoxazole Synthesis) TLC TLC/LC-MS Analysis (Confirm MW: 290.52) Start->TLC NMR 1H NMR Analysis (Ambiguous Singlets) TLC->NMR Decision Is Regioisomerism Definitive? NMR->Decision Cryst Crystallization (EtOH/Hexane Slow Evap) Decision->Cryst No (Ambiguous) Result CONFIRMED STRUCTURE 3-(2,6-Cl2-Ph)-5-Me-Isoxazole Decision->Result Yes (Rare) XRD SCXRD Data Collection (Mo Source, 100K) Cryst->XRD Solve Structure Solution (Direct Methods) XRD->Solve Solve->Result Definitive Proof

Caption: Workflow demonstrating the necessity of SCXRD when NMR fails to distinguish isoxazole regioisomers.

Diagram 2: Molecular Connectivity Logic (NMR vs X-ray)

IsomerLogic cluster_0 The Ambiguity (NMR) cluster_1 The Solution (X-ray) Iso1 Isomer A (Target) 3-Aryl-5-Methyl Problem NOE Signal Weak (Steric Twist) Iso1->Problem Iso2 Isomer B (Impurity) 5-Aryl-3-Methyl Iso2->Problem Map Electron Density Map Problem->Map  Requires   Bond1 C3-C(Aryl) Bond (1.48 Å) Map->Bond1 Bond2 C5-C(Methyl) Bond (1.50 Å) Map->Bond2 Twist Torsion Angle ~85° (Ortho-Cl effect) Map->Twist

Caption: Comparison of the inferential nature of NMR versus the direct geometric measurements obtained via SCXRD.

Key Structural Features to Observe

When analyzing the solved structure (CIF file), focus on these specific geometric parameters which validate the 3-(2,6-dichlorophenyl) substitution pattern:

  • The "Twist" (Torsion Angle): Due to the steric bulk of the Chlorine atoms at positions 2 and 6 of the phenyl ring, the phenyl ring cannot be coplanar with the isoxazole ring.

    • Expected Value: The torsion angle C4(isox)-C3(isox)-C1(ph)-C2(ph) is typically 60°–90° .

    • Significance: This orthogonality disrupts conjugation, explaining the UV-Vis shifts and weak NOE signals in NMR.

  • Bond Lengths:

    • C=N vs C-O: In the isoxazole ring, the N-O bond is typically ~1.42 Å. The C=N bond is ~1.32 Å. X-ray clearly distinguishes the Nitrogen position from the Oxygen, confirming the orientation of the ring.

References

  • Regioselectivity in Isoxazole Synthesis

    • Chen, Z., Yan, W., & Su, W. (2008).[3] Synthesis of 3-(2′-Chloro-6′-fluorophenyl)-5-methylisoxazole-4-carbonyl Chloride.[3] Chinese Journal of Modern Applied Pharmacy.

    • Relevance: Establishes the synthetic pathway and the prevalence of regioisomers in similar 3,5-disubstituted isoxazole systems.
    • 3[3][4][5][6][7][8][9]

  • Structural Validation Methodology

    • Creative Biostructure. (2024). Comparison of X-ray Crystallography, NMR and EM.
    • Relevance: Provides the foundational comparison between solution-state NMR limitations and solid-state X-ray advantages for small molecules.
    • 10[3][4][6][7]

  • Isoxazole Regioisomer Confirmation

    • Andrade, V. P., et al. (2020).[4] Divergent and Regioselective Synthesis...[4][6]. European Journal of Organic Chemistry.[4]

    • Relevance: Explicitly cites the use of "single crystal X-ray analysis" to unambiguously determine structure when NMR d
    • 4[3][4][5][6][7][8][9]

  • Compound Data & Properties

    • PubChem. (2025).[1] 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride.[1][2][5][8][11] CID 78212.[1]

    • Relevance: Confirms the chemical identity, physical properties, and related deriv

Sources

quantitative analysis of 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carbaldehyde in a reaction mixture

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of analytical methodologies for 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carbaldehyde (referred to herein as Isox-CHO ).[1] As a critical pharmacophore intermediate—most notably in the synthesis of penicillinase-resistant antibiotics like Dicloxacillin —its accurate quantification is pivotal for yield optimization and impurity profiling.

We evaluate three primary analytical approaches: RP-HPLC (UV) , GC-FID , and qNMR .[1] While HPLC remains the industry workhorse for purity assays, qNMR offers superior absolute quantification without reference standards, and GC serves as a rapid in-process control tool.

Molecule Profile & Analytical Challenges

Isox-CHO possesses specific physicochemical properties that dictate method selection. Understanding these is the first step in robust method development.

PropertyDescriptionAnalytical Implication
Structure Isoxazole ring with a 2,6-dichlorophenyl group and a reactive aldehyde.[1]The aldehyde proton is a distinct NMR handle (~9.8 ppm). The aromatic system provides strong UV absorbance.
Reactivity High oxidation potential. The aldehyde readily oxidizes to the corresponding carboxylic acid (Isox-COOH) upon exposure to air/moisture.Critical: Sample preparation must minimize air exposure. HPLC methods must resolve the aldehyde from the acid impurity.
Solubility Soluble in MeCN, MeOH, DCM; sparingly soluble in water.Reverse Phase (RP) HPLC requires high organic content.
UV Max ~260–275 nm (estimated based on conjugation).UV detection is highly sensitive.
Synthesis Context & Impurities

In the synthesis of Dicloxacillin precursors, Isox-CHO is typically generated via cyclization of oximes or nitrile oxides.[1] Common impurities include:

  • Precursors: 2,6-dichlorobenzaldehyde oxime.

  • Byproducts: 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylic acid (Oxidation product).[1]

  • Isomers: Regioisomers of the isoxazole ring (rare but possible depending on cyclization method).

Comparative Analysis of Methods

Method A: High-Performance Liquid Chromatography (HPLC-UV)

Status: The Gold Standard for Purity & Impurity Profiling[1]

HPLC is the preferred method for final product release and stability studies because it can separate the non-volatile acid impurity (Isox-COOH) from the target aldehyde.[1]

Recommended Protocol (Adapted from Analogous Acid Chloride Methods)
  • Column: C18 or C8 (e.g., Phenomenex Luna or Waters XBridge), 150 x 4.6 mm, 3.5 µm or 5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Low pH suppresses silanol activity and keeps acid impurities protonated for better peak shape).

  • Mobile Phase B: Acetonitrile (MeCN).[2]

  • Gradient:

    • 0-2 min: 40% B (Isocratic hold)[1]

    • 2-15 min: 40% → 90% B (Linear ramp)[1]

    • 15-20 min: 90% B (Wash)[1]

  • Flow Rate: 1.0 mL/min.[3]

  • Detection: UV @ 254 nm (or 270 nm).

  • Temperature: 30°C.

Pros:

  • Selectivity: Excellent separation of the aldehyde from the acid impurity and starting materials.

  • Robustness: Highly reproducible; suitable for GMP validation.

  • Sensitivity: LOQ typically < 0.1%.

Cons:

  • Run Time: 20–30 minutes per sample.

  • Solvent Consumption: Requires expensive HPLC-grade solvents.

Method B: Gas Chromatography (GC-FID)

Status: Rapid In-Process Control (IPC)

GC is viable because isoxazoles are generally thermally stable. However, the aldehyde functionality can be sensitive to active sites in the liner.

Recommended Protocol
  • Column: DB-5ms or HP-5 (5% Phenyl Methyl Siloxane), 30m x 0.25mm x 0.25µm.[1]

  • Carrier Gas: Helium @ 1.5 mL/min (Constant Flow).

  • Inlet: Split (20:1), 250°C. Note: Use a deactivated glass liner to prevent aldehyde degradation.

  • Oven Program:

    • 100°C hold for 1 min.

    • Ramp 20°C/min to 280°C.

    • Hold 3 min.

  • Detector: FID @ 300°C.

Pros:

  • Speed: < 10 minute run times.

  • Resolution: High peak capacity for volatile organic impurities (solvents, starting aldehydes).

Cons:

  • Thermal Instability: Risk of on-column oxidation or degradation of the aldehyde.

  • Blind Spot: Cannot easily detect non-volatile salts or very polar acid degradation products without derivatization (silylation).

Method C: Quantitative NMR (qNMR)

Status: The Primary Reference Method

qNMR is the ultimate arbiter of potency when a certified reference standard is unavailable. It relies on the integration of the unique aldehyde proton against an internal standard (e.g., Maleic Acid or TCNB).

Recommended Protocol
  • Solvent: DMSO-d6 or CDCl3 (DMSO is preferred to prevent hydrate formation).

  • Internal Standard: 1,3,5-Trimethoxybenzene (highly stable, distinct singlet).[1]

  • Key Signal: Aldehyde proton (-CHO) at ~9.8 - 10.0 ppm (Singlet).[1] This region is typically free of interferences.

  • Parameters: D1 (Relaxation Delay) ≥ 30s (to ensure full relaxation), 90° pulse.

Pros:

  • Absolute Purity: No reference standard of the analyte required.

  • Specificity: Unambiguous identification of the aldehyde vs. acid (acid proton is broad/exchangeable).

Cons:

  • Sensitivity: High LOD (~1 mg required).

  • Throughput: Slow acquisition and processing; not suitable for high-volume routine testing.

Decision Matrix & Workflow

The following diagram illustrates the logical flow for selecting the appropriate analytical method based on the stage of development.

AnalysisWorkflow Start Sample Type Crude Crude Reaction Mixture Start->Crude Isolated Isolated Solid / Final Product Start->Isolated GC Method B: GC-FID (Rapid IPC Check) Crude->GC Quick Check HPLC Method A: HPLC-UV (Purity & Impurities) Crude->HPLC Detailed Profile Decision1 Is accurate purity % needed? Isolated->Decision1 Decision2 Is Ref Std available? Decision1->Decision2 Yes (Validation) Decision1->HPLC Yes (Routine) Decision2->HPLC Yes qNMR Method C: qNMR (Potency Assignment) Decision2->qNMR No (Primary Method)

Figure 1: Analytical Method Selection Strategy for Isoxazole Aldehyde Derivatives.

Quantitative Performance Summary

FeatureHPLC-UVGC-FIDqNMR
Precision (RSD) < 0.5%< 1.0%< 1.0%
Linearity (R²) > 0.999> 0.995N/A (Molar Ratio)
Sample Prep Time Medium (Dissolve & Filter)Low (Dissolve)High (Weighing Precision)
Analysis Time 20 min10 min15-60 min
Key Limitation Requires Ref StandardThermal Degradation RiskLow Sensitivity
Best Use Case Final Product Release Reaction Monitoring Standard Qualification

Expert Troubleshooting: The "Phantom" Acid Impurity

A common issue in the analysis of Isox-CHO is the artificial generation of the acid impurity (Isox-COOH) during analysis.[1]

The Mechanism: Aldehydes can auto-oxidize in solution, especially in the presence of trace peroxides in solvents (like THF or Ethers) or upon prolonged exposure to air in an autosampler vial.[1]

The Fix:

  • Solvent Choice: Use fresh, HPLC-grade Acetonitrile (MeCN) rather than ethers.

  • Sample Prep: Prepare samples immediately before injection.

  • Buffer: Ensure the HPLC mobile phase is acidic (pH ~2.5). This suppresses the ionization of any acid formed, sharpening its peak and preventing it from tailing into the aldehyde peak.

References

  • SIELC Technologies. (2018).[2] HPLC Separation of 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 78212, 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride. Retrieved from [Link][1]

  • Chen, Z., Yan, W., & Su, W. (2008).[4] Synthesis of 3-(2′-Chloro-6′-fluorophenyl)-5-methylisoxazole-4-carbonyl Chloride. Chinese Journal of Modern Applied Pharmacy. (Contextual grounding for synthesis pathway).

Sources

Technical Assessment Guide: Purity Analysis of 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carbaldehyde

[1]

Executive Summary: The Analytical Challenge

The synthesis of 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carbaldehyde (hereafter referred to as Isox-Aldehyde ) is a critical bottleneck in the manufacturing of isoxazolyl penicillins, specifically Dicloxacillin.[1]

The analytical challenge is threefold:

  • Regioisomerism: The cyclization of 2,6-dichlorobenzaldehyde oxime with acetoacetate esters frequently yields the unwanted regioisomer (3-methyl-5-(2,6-dichlorophenyl)...), which is chemically similar and difficult to separate.[1]

  • Oxidative Instability: The C4-aldehyde functionality is labile, readily oxidizing to the corresponding carboxylic acid (Isox-Acid) upon exposure to air, or degrading to the dechlorinated by-products under stress.[1]

  • Reference Standard Availability: High-purity commercial standards for the aldehyde are often expensive or unstable, complicating relative quantification methods like HPLC.[1]

This guide compares HPLC-UV (the routine workhorse) against qNMR (the absolute primary method) to determine which protocol offers the highest fidelity for your specific development stage.[1]

Comparative Analysis: HPLC-UV vs. qNMR

Method A: High-Performance Liquid Chromatography (HPLC-UV)

Best for: Routine QC, Impurity Profiling, and Regioisomer Separation.[1]

HPLC remains the gold standard for separating the target aldehyde from its regioisomers and synthetic by-products (e.g., unreacted oximes). However, its accuracy depends entirely on the availability of a qualified reference standard to determine Response Factors (RF). Without RFs, area normalization (% Area) is dangerously misleading due to the varying extinction coefficients of the chlorinated aromatic rings vs. aliphatic impurities.

Method B: Quantitative NMR (qNMR)

Best for: Potency Assignment (Assay), Reference Standard Qualification.

qNMR is a self-validating, primary ratio method.[1] It relies on the integration of the unique aldehyde proton signal (~9.8–10.0 ppm) against a NIST-traceable internal standard.[1] It requires no reference standard of the analyte itself.[1] It is the only way to accurately assign a purity value to a "primary standard" batch used to calibrate the HPLC.

Method C: Secondary Orthogonal Checks (GC-MS & DSC)[1]
  • GC-MS: Useful for residual solvent analysis but risky for purity.[1] The high injector temperatures (200°C+) can induce thermal degradation or dechlorination of the Isox-Aldehyde, leading to false impurity profiles.

  • DSC (Differential Scanning Calorimetry): Provides a rapid melting point check (Target: ~92–97°C range, similar to the acid chloride derivative) but lacks specificity for regioisomers.

Data Summary Table
FeatureHPLC-UV (Reverse Phase)qNMR (1H Proton)
Primary Output Impurity Profile (Regioisomers)Absolute Purity (Mass %)
Reference Standard REQUIRED (for Assay)NOT REQUIRED (Internal Std only)
Specificity High (Separates Isomers)High (Distinct Chemical Shifts)
Precision (RSD) < 0.5%< 1.0%
LOD/Sensitivity High (ppm level)Moderate (0.1% level)
Throughput 15–30 min/run10–15 min/run
Risk Factor Response factor biasSolvent solubility/Peak overlap

Experimental Protocols

Protocol A: HPLC-UV for Regioisomer Separation

Objective: To separate the 3,5-disubstituted isomers and quantify oxidation by-products.

  • Instrument: Agilent 1260 Infinity II or equivalent.

  • Column: Phenomenex Luna Phenyl-Hexyl (150 x 4.6 mm, 5 µm).[1]

    • Rationale: Phenyl phases provide superior pi-pi interaction selectivity for the dichlorophenyl group compared to standard C18, enhancing separation of regioisomers.

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water.[1]

    • Solvent B: Acetonitrile (HPLC Grade).[1]

  • Gradient:

    • 0-2 min: 40% B (Isocratic hold)[1]

    • 2-15 min: 40% -> 80% B (Linear ramp)[1]

    • 15-20 min: 80% B (Wash)[1]

    • 20-25 min: 40% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: UV @ 254 nm (Aromatic ring) and 220 nm (Amide/Carbonyl).[1]

  • Sample Prep: Dissolve 10 mg sample in 10 mL Acetonitrile.

  • Critical Check: Look for the "Isox-Acid" peak eluting earlier than the aldehyde (more polar).[1]

Protocol B: qNMR for Absolute Potency

Objective: To determine the mass balance purity without a reference standard.

  • Instrument: Bruker Avance 400 MHz (or higher).

  • Solvent: DMSO-d6 (Preferred over CDCl3 to prevent volatility issues and improve solubility).[1]

  • Internal Standard (IS): 1,3,5-Trimethoxybenzene (TMB) or Maleic Acid.[1]

    • Rationale: TMB provides sharp singlets in the upfield region, not interfering with the aromatic protons (7.4–7.6 ppm) or the aldehyde proton (~9.9 ppm).

  • Parameters:

    • Pulse Angle: 90°.[1]

    • Relaxation Delay (D1): 30 seconds (Must be > 5x T1 to ensure full relaxation).

    • Scans: 16 or 32.[1]

    • Temperature: 298 K.[1]

  • Calculation:

    
    
    Where 
    
    
    = Integral,
    
    
    = Number of protons,
    
    
    = Molecular weight,
    
    
    = Weight,
    
    
    = Purity.[3][4][5][6][7][8][9][10]

Visualizations

Diagram 1: Analytical Decision Matrix

Caption: Workflow for selecting the correct analytical method based on the development phase.

AnalyticalDecisionStartSynthesized Isox-Aldehyde(Crude or Purified)DecisionWhat is the Goal?Start->DecisionGoal_IDIdentity & StructureConfirmationDecision->Goal_IDGoal_PurityAbsolute Purity(Potency Assignment)Decision->Goal_PurityGoal_ProfileImpurity Profiling(Regioisomers)Decision->Goal_ProfileNMR_1H1H NMR (Qualitative)Check Aldehyde Peak (~9.9 ppm)Goal_ID->NMR_1HqNMRqNMR (Quantitative)Internal Std: TMB or Maleic AcidOutput: % Mass BalanceGoal_Purity->qNMRHPLCHPLC-UV (Phenyl-Hexyl)Gradient MethodOutput: % Area / Regioisomer RatioGoal_Profile->HPLCResult_RefGenerate Certificate of Analysis(Primary Reference Standard)qNMR->Result_RefValidatesResult_BatchBatch Release / OptimizationHPLC->Result_BatchResult_Ref->HPLCCalibrates

Diagram 2: Synthesis & Impurity Origin Map

Caption: Mechanistic origin of critical impurities requiring detection.

ImpurityMapReactants2,6-Dichlorobenzaldehyde Oxime+ Ethyl AcetoacetateReactionCyclization(Base Catalyzed)Reactants->ReactionProductTarget Isoxazole(3,5-substitution)Reaction->ProductMajor PathImpurity_RegioRegioisomer(5,3-substitution)Reaction->Impurity_RegioSide Path(Steric Control Failure)Impurity_OxIsoxazole Carboxylic Acid(Oxidation By-product)Product->Impurity_OxAir Oxidation(Aldehyde Stability)Impurity_DechlorDe-chlorinated Species(Thermal/Stress)Product->Impurity_DechlorThermal Stress(GC Injector)

[1]

References

  • Sielc Technologies. (2018).[1][11] 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride Analysis Method. Retrieved from

  • National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 78212, 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride. Retrieved from

  • Gokcen, T., et al. (2016). Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10. ACG Publications.[1][8] Retrieved from

  • Enovatia. (n.d.).[1] Advantages of Quantitative NMR for the Determination of Relative Response Factors. Retrieved from

  • Google Patents. (2003).[1] Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide (US20030139606A1).[1] (Discusses isoxazole regioisomer formation).[1] Retrieved from

Mechanism of Action Studies for Isoxazole-Based Compounds: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The isoxazole ring—a five-membered heterocycle containing adjacent oxygen and nitrogen atoms—occupies a unique niche in medicinal chemistry.[1] Unlike its more stable regioisomer oxazole, the isoxazole ring possesses a distinct "dual personality." It can serve as a stable bioisostere for carboxylic acids (as seen in AMPA receptor agonists) or as a masked reactive center (warhead) that undergoes N-O bond scission under specific metabolic or chemical conditions (as seen in Leflunomide).[2]

This guide dissects these divergent mechanisms, providing researchers with the experimental frameworks necessary to validate isoxazole-based pharmacophores against alternative scaffolds like pyrazoles or acrylamides.[2]

Part 1: Comparative Analysis – Isoxazole vs. Bioisosteric Alternatives

When selecting a scaffold, the decision often lies between isoxazole and its diazole analogs (pyrazoles) or stable oxygenated analogs (oxazoles).[2] The following table contrasts these scaffolds based on electronic properties, metabolic liability, and binding geometry.

Table 1: Physicochemical & Functional Comparison
FeatureIsoxazole Pyrazole Oxazole Implication for MoA
H-Bonding Weak H-bond acceptor (N); Poor donor (unless substituted).[2]Strong donor/acceptor (NH/N).[2]Weak acceptor (N).[2]Isoxazoles are excellent for hydrophobic pockets requiring specific electrostatic matching without strong H-bond networks.[2]
Metabolic Stability Moderate/Low. The N-O bond is susceptible to reductive cleavage (ring scission) by P450s or basic pH.High. Very stable ring system; often used to improve half-life.[2]High. Stable against reduction and hydrolysis.[2]Use Isoxazole for prodrugs (Leflunomide) or covalent inhibitors .[2] Use Pyrazole for static binding.[2]
Electronic Character Electron-deficient; acts as a masked 1,3-dicarbonyl equivalent.[2]Electron-rich (aromatic).[2]Electron-deficient.[2]Isoxazole ring hydrogens (C3-H, C5-H) are relatively acidic, facilitating base-catalyzed ring opening.[2]
Bioisosterism Mimics carboxylic acids/esters; rigid linker.[2]Mimics amides/ureas.[2]Mimics peptide bonds.[2]Isoxazole is the preferred scaffold for glutamate/GABA receptor ligands (e.g., AMPA).[2]

Part 2: Mechanism Type A – The "Masked" Prodrug (Ring Scission)

Case Study: Leflunomide (DHODH Inhibitor)[2]

The most critical mechanism unique to isoxazoles is the base-catalyzed or enzymatically mediated ring opening. This is not a "failure" of stability but a designed activation step.

The Mechanism

Leflunomide is inactive in its isoxazole form.[3][4] Upon oral administration, the isoxazole ring undergoes N-O bond cleavage to form the active metabolite, A77 1726 (Teriflunomide) , which is an


-cyanoenol.[2][3] This species inhibits Dihydroorotate Dehydrogenase (DHODH), halting de novo pyrimidine synthesis in rapidly dividing T-cells.[2]
  • Critical Structural Requirement: The C3 position must be unsubstituted (C3-H).[2] Substitution (e.g., 3-methyl) sterically and electronically prevents the deprotonation required for ring opening.[2]

Visualization: Isoxazole Ring Scission Pathway

The following diagram illustrates the transformation from the prodrug to the active inhibitor.

Leflunomide_MoA Leflunomide Leflunomide (Isoxazole Prodrug) Base_Attack Base/Enzyme Deprotonation (C3-H) Leflunomide->Base_Attack Metabolism (Gut/Liver) Intermediate Ring Scission (N-O Bond Cleavage) Base_Attack->Intermediate Rearrangement Teriflunomide Teriflunomide (A77 1726) (Active Alpha-Cyanoenol) Intermediate->Teriflunomide Isomerization (Z/E) DHODH Target: DHODH (Mitochondrial) Teriflunomide->DHODH Non-covalent Binding (IC50 ~600 nM) Effect Inhibition of Pyrimidine Synthesis DHODH->Effect G1 Cell Cycle Arrest

Caption: The activation pathway of Leflunomide, requiring C3-H deprotonation for isoxazole ring opening to the active alpha-cyanoenol metabolite.[2][3]

Part 3: Mechanism Type B – Targeted Covalent Inhibition

Case Study: Dihydroisoxazoles (TG2 Inhibitors)[2][5][6]

While Leflunomide uses the ring as a prodrug, dihydroisoxazoles (specifically 3-halo-4,5-dihydroisoxazoles) utilize the ring as a "warhead" for targeted covalent inhibition.[2]

The Mechanism

Transglutaminase 2 (TG2) possesses an active site cysteine.[2][5][7] The dihydroisoxazole warhead mimics the transition state of the glutamine substrate.

  • Recognition: The inhibitor binds to the TG2 active site.

  • Nucleophilic Attack: The active site Cysteine thiolate attacks the C5 position of the isoxazole ring.

  • Displacement: A halide leaving group (usually bromine or chlorine at C3) is displaced.[2]

  • Result: Formation of a stable imino thioether adduct, irreversibly silencing the enzyme.

Comparison to Acrylamides: Unlike acrylamides (common in kinase inhibitors like Ibrutinib), dihydroisoxazoles are "weakly electrophilic."[2] They require specific enzymatic activation to react, reducing off-target toxicity with random cellular thiols (e.g., Glutathione).[2]

Part 4: Experimental Protocols for Validation

To publish a robust MoA study on isoxazoles, you must validate which mechanism is operative (Static Binding vs. Ring Opening vs. Covalent Adduct).

Protocol 1: Kinetic Validation of Ring Opening (The "Scission Assay")

Objective: Determine if your isoxazole compound is a prodrug or a stable ligand.

  • Preparation: Prepare 10 mM stock of the isoxazole compound in DMSO.

  • Buffer Systems: Prepare three reaction buffers to simulate physiological compartments:

    • Buffer A: 0.1 M HCl (Gastric, pH 1.0).[2]

    • Buffer B: PBS (Plasma, pH 7.4).[2]

    • Buffer C: 50 mM Ammonium Bicarbonate (Basic/Metabolic, pH 8.5).[2]

  • Incubation: Dilute compound to 50 µM in each buffer. Incubate at 37°C.

  • Sampling: Aliquot samples at t=0, 15, 30, 60, 120 min, and 24h.

  • Detection (UV/Vis & LC-MS):

    • UV Shift: Look for a bathochromic shift (red shift).[2] The opening of the isoxazole ring to a cyanoenol typically extends conjugation, shifting

      
       from ~260nm to ~290-300nm.
      
    • LC-MS: Monitor for the mass of the parent (M) vs. the isomer (M). Note: The mass does not change during isomerization, but the retention time and fragmentation pattern will. The cyanoenol is more polar (elutes earlier on C18).[2]

  • Control: Use 3-methylisoxazole analog as a negative control (should be stable/non-opening).

Protocol 2: Covalent Occupancy Assay (Mass Shift Analysis)

Objective: Confirm covalent engagement for dihydroisoxazole warheads.

  • Enzyme Incubation: Incubate recombinant target protein (e.g., TG2, 1 µM) with the inhibitor (10 µM) in assay buffer (containing Ca2+ if TG2) for 1 hour.[2]

  • Denaturation: Quench reaction with 6M Guanidine HCl or 8M Urea to unfold the protein (removes non-covalent binders).

  • Intact Protein Mass Spec: Inject onto a high-resolution Q-TOF or Orbitrap MS.

  • Data Analysis:

    • Calculate the deconvoluted mass of the protein.

    • Positive Result: Mass shift = [Molecular Weight of Inhibitor] - [Mass of Leaving Group (HBr or HCl)].[2]

    • Example: If inhibitor is 300 Da and releases HBr (80 Da), look for a +220 Da shift on the protein.

  • Peptide Mapping (Site Identification): Digest the labeled protein with Trypsin.[2] Analyze via LC-MS/MS to identify the specific cysteine residue carrying the modification.

Part 5: References

  • Fox, R. I., et al. (1999).[2][8] "Mechanism of action for leflunomide in rheumatoid arthritis." Clinical Immunology, 93(3), 198-208.[2] Link

  • Kalgutkar, A. S., et al. (2003).[2] "In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent leflunomide to its active alpha-cyanoenol metabolite A77 1726." Drug Metabolism and Disposition, 31(10), 1240-1250.[2][3] Link

  • Krogsgaard-Larsen, P., et al. (1980).[2] "New class of glutamate agonist structurally related to ibotenic acid." Nature, 284, 64-66.[2] Link[2]

  • Klock, C., et al. (2014).[2] "Discovery of Potent and Specific Dihydroisoxazole Inhibitors of Human Transglutaminase 2." Journal of Medicinal Chemistry, 57(3), 906–923.[2] Link[2]

  • Wozniak, K., et al. (2021).[2][9][10] "Isoxazole-Derived Amino Acids are Bromodomain-Binding Acetyl-Lysine Mimics."[2][11] Angewandte Chemie, 60(28), 15468-15475.[2] Link[2]

Sources

Technical Guide: In-Vitro Evaluation of 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the in-vitro assessment of 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carbaldehyde and its bioactive derivatives (primarily Schiff bases and carboxamides). As a "privileged structure" in medicinal chemistry, this scaffold mimics the pharmacophore of semi-synthetic penicillins (e.g., Dicloxacillin), offering high lipophilicity via the dichlorophenyl moiety to facilitate membrane permeation.

This document serves as a comparative benchmark for researchers, contrasting the performance of these isoxazole derivatives against standard-of-care agents (Ciprofloxacin, Fluconazole, Doxorubicin) across antimicrobial and cytotoxic domains.

Part 1: Chemical Context & Rational Design

The title compound is not merely a reagent; it is a strategic intermediate. The 3-(2,6-dichlorophenyl) group provides steric bulk and lipophilicity, protecting the isoxazole ring from rapid metabolic degradation while enhancing binding affinity to hydrophobic pockets in bacterial proteins (e.g., Penicillin-Binding Proteins) or COX enzymes.

Key Pharmacophoric Features:

  • Isoxazole Core: Bioisostere for amide/ester groups; interacts with serine/threonine residues.

  • 4-Carbaldehyde Group: The reactive "warhead" for condensation with amines to form Schiff bases (azomethines) . The C=N linkage is critical for biological activity, often chelating metal ions in metalloenzymes.

  • 2,6-Dichlorophenyl Ring: Enhances bioavailability and resistance to beta-lactamase-like degradation.

Part 2: Comparative In-Vitro Performance

The following data aggregates performance metrics of Schiff base derivatives synthesized from the title aldehyde compared to industry standards.

Antimicrobial Potency (MIC Values)

Context: Isoxazole Schiff bases typically exhibit bacteriostatic activity. The data below represents median Minimum Inhibitory Concentrations (MIC) against resistant strains.

Compound ClassTarget OrganismMIC (µg/mL)Standard ComparatorComparator MIC (µg/mL)Relative Potency
Isoxazole-Schiff Base (Aryl) S. aureus (Gram +)12.5 - 25.0Ciprofloxacin6.25Moderate (2-4x lower)
Isoxazole-Schiff Base (Aryl) E. coli (Gram -)25.0 - 50.0Ampicillin12.5Moderate
Isoxazole-Hydrazone P. aeruginosa50.0 - 100.0Gentamicin10.0Low (High resistance)
Isoxazole-Urea Derivative A. niger (Fungi)12.5Fluconazole12.5High (Bioequivalent)

Analysis: While the derivatives often show higher MIC values than pure Ciprofloxacin, they outperform standards in drug-resistant strains (e.g., MRSA) due to the unique 2,6-dichlorophenyl steric hindrance which prevents binding by common resistance enzymes.

Cytotoxicity Profile (Anticancer)

Context: Tested via MTT assay on human tumor cell lines.

Cell LineTissue OriginIsoxazole Derivative IC50 (µM)Doxorubicin IC50 (µM)Selectivity Index (SI)*
MCF-7 Breast15.4 - 23.04.2> 2.0 (Favorable)
Hep3B Liver23.05.1> 1.5
HEK-293 Kidney (Normal)> 100.0~15.0High Safety Margin

*Selectivity Index (SI) = IC50 (Normal Cell) / IC50 (Cancer Cell). An SI > 2 indicates potential as a safe therapeutic window.

Part 3: Experimental Protocols (Self-Validating Systems)

Synthesis & Screening Workflow

To ensure reproducibility, the conversion of the aldehyde to the active Schiff base must be monitored rigorously before biological testing.

G Aldehyde Start: 3-(2,6-dichlorophenyl)-5- methylisoxazole-4-carbaldehyde Condensation Reflux with Primary Amine (Ethanol + AcOH cat.) Aldehyde->Condensation + Ar-NH2 TLC TLC Monitoring (Disappearance of CHO peak) Condensation->TLC TLC->Condensation Incomplete Recrystallization Purification (Ethanol/DMF) TLC->Recrystallization Complete Characterization Validation: 1H-NMR (Azomethine proton @ 8.2-8.8 ppm) Recrystallization->Characterization Screening Biological Screening (MIC/MTT) Characterization->Screening Purity >95%

Figure 1: Critical path from precursor aldehyde to validated bioactive Schiff base. Note the NMR checkpoint to confirm the formation of the -CH=N- bond.

Antimicrobial Susceptibility Testing (Broth Microdilution)

Objective: Determine Minimum Inhibitory Concentration (MIC) with high precision.

Reagents:

  • Mueller-Hinton Broth (MHB).

  • Resazurin dye (0.015%) as a redox indicator.

  • Solvent Control: DMSO (Final concentration < 1% to prevent solvent toxicity).

Protocol:

  • Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (

    
     CFU/mL). Dilute 1:100 in MHB.
    
  • Compound Dilution: Prepare a stock solution of the isoxazole derivative in 100% DMSO. Perform serial 2-fold dilutions in a 96-well plate.

  • Incubation: Add bacterial suspension. Incubate at

    
     for 18-24 hours.
    
  • Readout (The Self-Validating Step): Add 30 µL Resazurin. Incubate for 2-4 hours.

    • Blue = No growth (Inhibition).

    • Pink = Growth (Metabolic reduction of resazurin).

    • Validation: The "Growth Control" well (bacteria + solvent only) MUST be pink. The "Sterility Control" (broth only) MUST be blue.

MTT Cytotoxicity Assay

Objective: Assess mitochondrial metabolic activity as a proxy for cell viability.

Critical Causality: The isoxazole ring can interfere with redox reactions. Therefore, a blank control containing the compound + medium (without cells) is required to subtract background absorbance.

Protocol:

  • Seed cancer cells (

    
     cells/well) in 96-well plates. Incubate 24h for attachment.
    
  • Treat with derivatives (0.1 - 100 µM) for 48h.

  • Add MTT reagent (5 mg/mL). Incubate 4h.

  • Solubilize formazan crystals with DMSO.

  • Measure Absorbance at 570 nm.

Part 4: Mechanism of Action

The biological activity of these derivatives is multimodal. The lipophilic 2,6-dichlorophenyl tail facilitates entry, while the isoxazole-Schiff base core interacts with enzymatic targets.

MOA Compound Isoxazole Derivative (Lipophilic Entry) CellWall Bacterial Cell Wall (Permeation) Compound->CellWall 2,6-Cl2-Ph assists Target3 COX-2 Enzyme (Anti-inflammatory) Compound->Target3 Mammalian Cells Target1 Protein Synthesis (Ribosomal Interference) CellWall->Target1 Target2 DNA Gyrase (Replication Block) CellWall->Target2 Effect1 Bacteriostasis (Growth Arrest) Target1->Effect1 Target2->Effect1 Effect2 Apoptosis (Cancer Cell Death) Target3->Effect2 Modulation of Inflammatory Pathways

Figure 2: Multitarget mechanism of action. The scaffold exhibits "polypharmacology," affecting both bacterial replication and mammalian inflammatory pathways.

References

  • National Institutes of Health (PMC). (2021). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. Retrieved from [Link]

  • ResearchGate. (2022). Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents. Retrieved from [Link]

  • Journal of Applied Pharmaceutical Science. (2013). Synthesis and antimicrobial evaluation of novel 3-(4,6-diphenyl-6H-1,3-thiazin-2-yl)-2-(4-methoxyphenyl) thiazolidin-4-one derivatives. Retrieved from [Link]

  • Der Pharma Chemica. (2014). Synthesis and antimicrobial activity studies of microwave irradiated isoxazole derivatives. Retrieved from [Link][1][2][3][4]

Sources

Publish Comparison Guide: Cross-Reactivity Studies of 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Isoxazolyl Core

3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carbaldehyde is the critical structural determinant (hapten precursor) for the isoxazolyl penicillin class of antibiotics. Its primary utility in research lies in two distinct fields:

  • Medicinal Chemistry: As the immediate precursor to the side chain of Dicloxacillin .

  • Immunology & Diagnostics: As a hapten for generating antibodies to detect antibiotic residues in food (milk/meat) or for studying drug hypersensitivity.

This guide focuses on the immunological cross-reactivity profile of this compound.[1][2][3][4] Because the immune system recognizes the specific "R1" side chain derived from this aldehyde, understanding its cross-reactivity with related analogs (Cloxacillin, Oxacillin) is vital for developing specific ELISAs and interpreting allergic reactions.

Mechanism of Action: From Precursor to Immunogen

To function as an antigen, this small molecule (hapten) must be conjugated to a carrier protein (e.g., BSA or KLH). The aldehyde group is typically oxidized to a carboxylic acid or reductively aminated to form a stable bond with the protein.

The Immunological Pathway

The following diagram illustrates how this specific aldehyde serves as the "genetic code" for the antibody's specificity.

ImmunogenPathway Aldehyde 3-(2,6-dichlorophenyl)-... aldehyde (Precursor) Acid Carboxylic Acid Derivative (Hapten) Aldehyde->Acid Oxidation (KMnO4) Conjugate Immunogen (Hapten-BSA Complex) Acid->Conjugate Conjugation (EDC/NHS + Carrier Protein) Antibody Anti-Dicloxacillin Antibody (IgG) Conjugate->Antibody Host Immunization (Rabbit/Mouse) Target Target Antibody->Target Recognizes Dicloxacillin Cross1 Cross1 Antibody->Cross1 Cross-Reacts Cloxacillin

Figure 1: Hapten Synthesis & Antibody Generation Pathway. The aldehyde is the starting material for creating the immunogen that defines assay specificity.

Comparative Performance: Cross-Reactivity Profile

The "performance" of this product in an immunological context is defined by how specific the resulting antibodies are. Because the isoxazole ring is the dominant epitope, antibodies raised against this structure show significant cross-reactivity with other isoxazolyl penicillins but minimal reactivity with other beta-lactams (like Penicillin G).

Table 1: Structural Analogs & Cross-Reactivity (CR)

Data synthesized from competitive ELISA studies using polyclonal antibodies raised against the 2,6-dichlorophenyl isoxazole hapten.

CompoundStructural Difference (Phenyl Ring)Cross-Reactivity (%)Interpretation
Dicloxacillin 2,6-Dichloro (Identical) 100% Primary Target
Cloxacillin2-Chloro (Monochloro)60% - 85%High Interference
OxacillinNo Halogens (Unsubstituted)30% - 50%Moderate Interference
Flucloxacillin2-Chloro-6-Fluoro70% - 90%High Interference
Penicillin GBenzyl (No Isoxazole)< 0.1%Negligible
AmpicillinAminobenzyl< 0.1%Negligible
CephalexinDifferent Core & Side Chain< 0.1%Negligible

Critical Insight: The high cross-reactivity with Cloxacillin and Flucloxacillin indicates that assays built using this product are often "Class-Specific" for isoxazolyl penicillins rather than "Compound-Specific" for Dicloxacillin alone.

Table 2: Clinical Relevance (Drug Allergy)

In drug development and allergy testing, this cross-reactivity is predictive of patient safety.

FeatureObservationImplication for Researchers
R1 Side Chain The isoxazole moiety is the primary allergenic determinant.Patients allergic to Dicloxacillin are ~20-40% likely to react to Cloxacillin/Oxacillin.
Beta-Lactam Ring The core ring is less immunogenic than the side chain.Low risk of cross-reaction with Cephalosporins lacking this specific side chain (e.g., Cefazolin).[3][4]

Experimental Protocol: Competitive ELISA

To validate the cross-reactivity of this product (converted to hapten), use the following self-validating protocol.

Objective: Determine the IC50 and CR% of the antibody against various analogs.

Materials:
  • Coating Antigen: 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylic acid conjugated to Ovalbumin (OVA).

  • Primary Antibody: Anti-Dicloxacillin (raised against the BSA conjugate of the product).

  • Standards: Dicloxacillin, Cloxacillin, Oxacillin (0.01 - 1000 ng/mL).

Workflow:
  • Plate Coating: Coat 96-well plates with the Hapten-OVA conjugate (1 µg/mL) in carbonate buffer (pH 9.6) overnight at 4°C.

  • Blocking: Block with 1% Gelatin in PBS-T for 1h at 37°C to prevent non-specific binding.

  • Competition Step (Critical):

    • Add 50 µL of standard solution (Antibiotic competitor).

    • Immediately add 50 µL of Primary Antibody.

    • Mechanism:[2][5][6][7][8] Free antibiotic competes with the plate-bound hapten for antibody binding sites.

  • Incubation: Incubate for 1h at 37°C. Wash 3x with PBS-T.

  • Detection: Add HRP-conjugated secondary antibody (e.g., Goat anti-Rabbit IgG). Incubate 45 min.

  • Development: Add TMB substrate. Stop reaction with 2M H2SO4. Read OD450.

Calculation:

Calculate Cross-Reactivity (CR) using the IC50 values (concentration inhibiting 50% of binding):


[6]

Visualizing the Cross-Reactivity Network

This diagram maps the "Safe" vs. "High Risk" cross-reactivity zones based on the structural motif provided by the topic compound.

CrossReactivityNetwork Diclox Dicloxacillin (Target) Clox Cloxacillin (High CR) Diclox->Clox ~80% CR Fluclox Flucloxacillin (High CR) Diclox->Fluclox ~85% CR Ox Oxacillin (Mod CR) Diclox->Ox ~40% CR PenG Penicillin G (No CR) Diclox->PenG <1% CR Amp Ampicillin (No CR) Diclox->Amp <1% CR Cef Cephalosporins (Variable/Low) Diclox->Cef Side-Chain Dependent

Figure 2: Immunological Cross-Reactivity Network. Red nodes indicate high interference due to the shared isoxazole structure derived from the topic aldehyde.

References

  • United States Pharmacopeia (USP). Dicloxacillin Related Compound D (3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic acid) Reference Standard. Catalog No. 1189053.[9] Link

  • Romano, A., et al. (2020). "Cross-reactivity and tolerability of cephalosporins in patients with IgE-mediated hypersensitivity to penicillins." Journal of Allergy and Clinical Immunology: In Practice, 6(5), 1662-1672.[2] Link

  • National Institutes of Health (NIH) / PubChem. 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride (Compound Summary). CID 78212. Link

  • Joint Task Force on Practice Parameters. (2010). "Drug allergy: an updated practice parameter." Annals of Allergy, Asthma & Immunology, 105(4), 259-273.[2] Link

  • European Pharmacopoeia (Ph. Eur.). Dicloxacillin Sodium Impurity D. Code MM0229.[10]04. Link[2]

Sources

benchmarking 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carbaldehyde against known inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Benchmarking 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carbaldehyde (DCMI-CHO) as a Pharmacophore and Inhibitor Precursor

Executive Summary

This guide benchmarks 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carbaldehyde (DCMI-CHO) , a critical isoxazole scaffold, against established inhibitors in the medicinal chemistry landscape. While primarily recognized as the key synthetic precursor to Dicloxacillin (a penicillinase-resistant antibiotic), DCMI-CHO exhibits distinct pharmacophoric properties—specifically steric shielding and electrophilic reactivity —that warrant evaluation against known inhibitors like ISO-1 (MIF inhibitor) and Methicillin (beta-lactam reference).

Key Findings:

  • Steric Efficacy: The 2,6-dichlorophenyl "ortho-substitution" pattern provides superior beta-lactamase resistance compared to the dimethoxyphenyl group of Methicillin, reducing hydrolytic turnover by >95% in Class A beta-lactamases.

  • Electrophilic Potential: As a covalent warhead, the C4-aldehyde moiety demonstrates reversible hemithioacetal formation potential, benchmarking it as a candidate for Cysteine Protease inhibition (e.g., Cathepsin B/L) comparable to peptide aldehydes.

  • Synthetic Utility: DCMI-CHO serves as a higher-stability alternative to its acid chloride counterpart during fragment-based drug discovery (FBDD) campaigns.

Mechanistic Benchmarking: The Isoxazole Scaffold

To understand the performance of DCMI-CHO, we must isolate its two functional contributions: the Isoxazole Core (binding/shielding) and the Aldehyde Handle (reactivity).

Steric Shielding vs. Hydrolysis (The Beta-Lactam Context)

The 2,6-dichlorophenyl group is a "molecular shield." When coupled to a beta-lactam ring (as in Dicloxacillin), it physically blocks the active site serine of beta-lactamases.

  • Product (DCMI-CHO derived): 2,6-dichloro substitution creates a rigid, orthogonal twist (dihedral angle ~90°) relative to the isoxazole ring.

  • Competitor (Methicillin): 2,6-dimethoxy substitution. While effective, the methoxy groups are more conformationally flexible and electron-donating, making the carbonyl slightly less electrophilic but also less sterically rigid than the chloro-analogs.

Electrophilic Warhead Potential (The Covalent Inhibitor Context)

Aldehydes are "soft" electrophiles that target nucleophilic cysteines.

  • Mechanism: Reversible formation of a hemithioacetal adduct.

  • Electronic Tuning: The isoxazole ring is electron-deficient. The 2,6-dichlorophenyl group further withdraws electron density, making the C4-aldehyde of DCMI-CHO more reactive than a standard benzaldehyde.

Comparative Data Analysis

Table 1: Pharmacophoric Benchmarking (In Silico & In Vitro)
FeatureDCMI-CHO (Product) ISO-1 (Competitor) Benzaldehyde (Control) Dicloxacillin (Ref. Drug)
Core Scaffold 3,5-disubstituted Isoxazole4,5-dihydroisoxazolePhenyl ringPenam + DCMI sidechain
Electronic Character High e- withdrawal (Cl groups)ModerateNeutralHigh (Beta-lactam ring)
Target Class Cys-Proteases / PBP PrecursorMIF (Macrophage Migration Factor)General Reactivity ProbePBP (Penicillin Binding Protein)
Steric Bulk (

)
High (Rigid Ortho-Cl)LowLowVery High
Lipophilicity (cLogP) ~3.21.81.52.9
Primary Utility Fragment Lead / PrecursorActive InhibitorReagentClinical Antibiotic
Table 2: Beta-Lactamase Stability (Derived Activity)

Comparison of the final inhibitors derived from the DCMI scaffold vs. alternatives.

Inhibitor ClassSide Chain PrecursorRelative Hydrolysis Rate (BlaZ)*Resistance Profile
Dicloxacillin DCMI-CHO (oxidized to acid)< 1% High (Gold Standard)
Oxacillin 5-methyl-3-phenylisoxazole~5%Moderate
Methicillin 2,6-dimethoxybenzaldehyde~2%High (but acid labile)
Penicillin G Phenylacetic acid100% (Reference)None (Susceptible)

*BlaZ: Staphylococcal beta-lactamase. Lower % indicates better resistance.

Experimental Protocols

Protocol A: Kinetic Solubility & Stability Assay

Objective: Verify DCMI-CHO stability in physiological buffer before inhibition assays.

  • Preparation: Dissolve 10 mg DCMI-CHO in 1 mL DMSO (Stock: 10 mg/mL).

  • Dilution: Spike into PBS (pH 7.4) to a final concentration of 100 µM.

  • Incubation: Incubate at 37°C for 24 hours.

  • Analysis: Aliquot at t=0, 1h, 6h, 24h. Analyze via HPLC-UV (254 nm).

    • Success Criterion: >95% parent compound remaining at 24h. (Aldehydes can oxidize to acids; DCMI-CHO is relatively stable due to steric bulk).

Protocol B: Reversible Covalent Binding Assay (Ellman's Reagent)

Objective: Benchmark electrophilicity against Cysteine.

  • Reagents: L-Cysteine (1 mM), DTNB (Ellman's Reagent), DCMI-CHO (Test), Benzaldehyde (Control).

  • Reaction: Mix DCMI-CHO (100 µM) with L-Cysteine (100 µM) in Phosphate Buffer (pH 7.4).

  • Time-Course: Incubate for 30 min at 25°C.

  • Quantification: Add DTNB (500 µM). Measure Absorbance at 412 nm.

  • Logic: Free thiols react with DTNB to produce yellow TNB. If DCMI-CHO binds cysteine (hemithioacetal), free thiol concentration decreases, reducing absorbance.

    • Calculation: % Inhibition of Free Thiol =

      
      .
      

Visualizing the Benchmarking Landscape

The following diagram illustrates the structural relationship and inhibitory pathways of the DCMI scaffold.

DCMI_Benchmarking cluster_bench Benchmarking Context DCMI DCMI-CHO (The Product) Diclox Dicloxacillin (Final Drug) DCMI->Diclox Oxidation & Coupling (Synthetic Precursor) CysProt Cysteine Protease (Target: Cys-SH) DCMI->CysProt Reversible Covalent (Hemithioacetal Formation) BlaZ Beta-Lactamase (Target: Ser-OH) Diclox->BlaZ Steric Blocking (High Resistance) ISO1 ISO-1 (MIF Inhibitor) ISO1->CysProt Competitive Inhibition

Caption: Figure 1. Functional mapping of DCMI-CHO. Blue: The Product.[1][2][3][4][5] Green: Derived Therapeutic. Red: Competitor. Yellow: Biological Targets.

Expert Commentary & Causality

Why the 2,6-Dichloro Pattern Matters: In our benchmarking, the transition from a simple phenyl isoxazole (Oxacillin precursor) to the 2,6-dichlorophenyl variant (DCMI-CHO) represents a "quantum leap" in stability. The chlorine atoms possess a Van der Waals radius of 1.75 Å, creating a "molecular bumper."

  • Causality: This bulk forces the amide linkage (in the final drug) out of planarity with the beta-lactam ring, preventing the beta-lactamase active site serine from achieving the optimal angle for nucleophilic attack.

  • Recommendation: For researchers designing novel PBP inhibitors, the DCMI scaffold is the gold standard for steric protection . For those exploring covalent inhibition, DCMI-CHO offers a tunable electrophile that is more selective than simple aliphatic aldehydes due to the specific recognition of the dichlorophenyl ring by hydrophobic pockets.

References

  • Biosynth. (2025). 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride Product Data. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 78212: 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride. Retrieved from

  • LGC Standards. (2025). Dicloxacillin Impurity Standards and Isoxazole Precursors. Retrieved from

  • MDPI. (2018). Isoxazole Derivatives as Regulators of Immune Functions. Retrieved from

  • Fisher Scientific. (2025). Safety Data Sheet: 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride. Retrieved from

Sources

Comparative Docking Guide: Isoxazole-Based Ligands vs. Bioisosteres in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The isoxazole ring is a "privileged scaffold" in medicinal chemistry, valued for its ability to mimic the peptide bond, restrict conformational flexibility, and serve as a bioisostere for carboxylic acids. However, its performance in molecular docking simulations often diverges from structural analogs like pyrazoles or oxazoles due to unique electrostatic properties—specifically the weak hydrogen bond acceptor capability of the ring oxygen and the lability of the N-O bond.

This guide provides a technical comparison of isoxazole-based ligands against their primary bioisosteres (pyrazoles and oxazoles), using the Cyclooxygenase-2 (COX-2) inhibitor class (e.g., Valdecoxib vs. Celecoxib) as a primary case study. We define the specific docking protocols required to accurately predict the binding affinity of this scaffold.

The Isoxazole Scaffold: In Silico Profile[1]

Before initiating a docking protocol, one must understand the electronic "personality" of the isoxazole ring compared to its alternatives.

FeatureIsoxazole (1,2-oxazole)Pyrazole (1,2-diazole)Oxazole (1,3-oxazole)Docking Implication
H-Bond Donor None (unless substituted)NH is strong donorNonePyrazoles often score better if the pocket requires a donor.
H-Bond Acceptor Ring N (Moderate), Ring O (Weak)Ring N (Strong)Ring N (Strong)Isoxazole N is the primary interaction point; the O is rarely a significant acceptor.
Dipole Moment High (~2.9 D)Moderate (~2.2 D)Moderate (~1.5 D)High polarity influences electrostatic terms in scoring functions (e.g., Glide XP).
Aromaticity Lower resonance energyHigher resonance energyModerateAffects

-

stacking distance constraints in docking grids.

Expert Insight: Standard scoring functions often overestimate the desolvation penalty for isoxazoles due to their high dipole moment. When docking isoxazoles, consider using Induced Fit Docking (IFD) to allow the protein backbone to adjust to this electrostatic demand, rather than rigid receptor docking.

Comparative Case Study: COX-2 Inhibition

The most rigorous comparative data for isoxazole ligands comes from the COX-2 inhibitor family. We compare Valdecoxib (isoxazole-core) against Celecoxib (pyrazole-core).

The Selectivity Filter (Val523)

COX-2 differs from COX-1 by a single critical residue in the active site: Isoleucine (Ile523) in COX-1 is replaced by Valine (Val523) in COX-2.[1][2] This creates a "side pocket" accessible to bulky ligands.[3]

  • Celecoxib (Pyrazole): The sulfonamide binds Arg120/Tyr355; the trifluoromethyl group fits the hydrophobic pocket.

  • Valdecoxib (Isoxazole): The isoxazole ring serves as a rigid linker that orients the sulfonamide and phenyl rings.

Comparative Docking Data

Data synthesized from comparative studies using AutoDock Vina and Glide XP [1][2][4].

Ligand ScaffoldRepresentative DrugTargetBinding Energy (

)
Key Interactions
Pyrazole CelecoxibCOX-2-11.2 to -12.5 kcal/mol H-bond (Arg120, Tyr355),

-Stacking (Trp387)
Isoxazole ValdecoxibCOX-2-10.5 to -11.8 kcal/mol H-bond (Arg120), Hydrophobic (Val523)
Oxazole Parecoxib (Prodrug)COX-2-9.8 kcal/molWeaker H-bond network due to steric shift
Isoxazole Derivative A13COX-2-10.1 kcal/molHigh selectivity ratio (4.63) [1]

Analysis: While the pyrazole-based Celecoxib often yields a slightly lower (better) binding energy in rigid docking, isoxazole derivatives frequently demonstrate superior Ligand Efficiency (LE) —binding potency per heavy atom. The isoxazole ring is less sterically demanding than the pyrazole (due to the lack of an exocyclic NH), allowing it to fit tighter into the Val523 side pocket.

Experimental Protocol: Validated Docking Workflow

To replicate these results or test new isoxazole derivatives, follow this self-validating protocol.

Phase 1: Preparation
  • Ligand Preparation (Crucial):

    • Generate 3D conformers (e.g., OPLS4 force field).

    • Tautomer Check: Isoxazoles are generally stable, but if you are docking isoxazolones, you must generate all keto-enol tautomers.

    • Bioisostere alignment: If comparing to pyrazoles, align the centroids of the heterocyclic rings during prep to ensure fair sampling.

  • Protein Preparation:

    • Download PDB ID: 5KIR (COX-2 with inhibitor).

    • Remove water molecules (unless bridging, e.g., near Arg120).

    • H-Bond Optimization: Flip Asn/Gln/His residues to maximize H-bond networks.

Phase 2: Grid Generation
  • Center: Define the grid box using the centroid of the co-crystallized ligand.

  • Size:

    
     Å (Standard) or 
    
    
    
    Å if targeting the extended side pocket.
  • Constraints: For isoxazoles, define a Hydrogen Bond Constraint on the active site Arginine (e.g., Arg120 in COX-2) to the sulfonamide or polar substituent, not the isoxazole ring itself, as the ring is often a spacer.

Phase 3: Docking & Validation
  • Redocking (Self-Validation): Dock the native ligand back into the receptor.

    • Pass Criteria: RMSD

      
       2.0 Å relative to the crystal pose.
      
  • Screening: Run docking (e.g., Glide SP or AutoDock Vina).

  • Refinement: For top 10% hits, run XP (Extra Precision) or MM-GBSA to calculate free energy of binding.

Visualization of Workflows and Interactions[1]

Diagram 1: Comparative Docking Workflow

This flowchart outlines the decision matrix for handling isoxazole vs. pyrazole ligands.

DockingWorkflow Start Start: Ligand Dataset Prep Ligand Prep & Tautomer Generation Start->Prep ScaffoldCheck Scaffold Analysis: Isoxazole vs. Pyrazole Prep->ScaffoldCheck IsoPath Isoxazole Path: Check Dipole & Ring N Acceptor ScaffoldCheck->IsoPath Isoxazole PyraPath Pyrazole Path: Check NH Donor Capacity ScaffoldCheck->PyraPath Pyrazole Grid Grid Generation (Center on Active Site) IsoPath->Grid PyraPath->Grid Docking Docking Simulation (Glide XP / Vina) Grid->Docking Analysis Interaction Analysis: 1. H-Bond (Arg120) 2. Pi-Stacking 3. RMSD < 2.0A Docking->Analysis End Lead Candidate Selection Analysis->End

Caption: Decision-tree workflow for comparative docking of heterocyclic bioisosteres.

Diagram 2: Isoxazole Interaction Map (COX-2 Active Site)

Visualizing how the isoxazole ring acts as a bridge in the COX-2 pocket.

InteractionMap Isoxazole Isoxazole Ring (Scaffold) Sulfonamide Sulfonamide Group Isoxazole->Sulfonamide Covalent Link Phenyl Phenyl Group (Hydrophobic) Isoxazole->Phenyl Covalent Link Val523 Val523 (Selectivity Pocket) Isoxazole->Val523 Steric Fit (Selectivity) Arg120 Arg120 (Gatekeeper) Sulfonamide->Arg120 H-Bond (Strong) Tyr355 Tyr355 Sulfonamide->Tyr355 H-Bond Phenyl->Val523 Hydrophobic

Caption: Pharmacophore map showing the Isoxazole ring as a steric selector in the COX-2 Val523 pocket.

References

  • Assali, M., et al. (2022). Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors. NIH/PubMed.

  • Bionatura Journal (2025). COX-2 Selectivity of NSAIDs: Molecular Docking Analysis with AutoDock & Vina.[4]

  • BenchChem (2025). Comparative Docking Analysis of Isoxazole-Based Kinase Inhibitors.

  • Semantic Scholar (2021). Introducing a two-dimensional graph of docking score difference vs. similarity of ligand-receptor interactions.

  • MDPI (2025). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research.

Sources

Safety Operating Guide

Operational Guide: Safe Disposal and Handling of 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbaldehyde (CAS: 4488-84-0) is a critical pharmacophore intermediate, predominantly utilized in the synthesis of semi-synthetic penicillins such as Dicloxacillin .

As a Senior Application Scientist, I emphasize that the disposal of this compound requires a dual-focus strategy: managing the reactivity of the aldehyde functionality and strictly adhering to environmental protocols for halogenated aromatic compounds . Improper disposal not only violates RCRA (US) and REACH (EU) regulations but risks the formation of polychlorinated dibenzodioxins (PCDDs) if incinerated at insufficient temperatures without scrubbing.

This guide provides a validated, step-by-step workflow for the containment, classification, and final disposal of this specific chemical entity.

Chemical Safety Profile & Disposal Implications

Before initiating disposal, one must understand the physicochemical properties driving the waste management strategy.

Table 1: Physicochemical Properties Relevant to Disposal
PropertyDataOperational Implication
Physical State Solid (Crystalline powder)Requires particulate containment; avoid dust generation.
Functional Groups Aldehyde (-CHO), Isoxazole, Aryl ChlorideAldehydes can oxidize to acids; Chlorides require halogen-specific incineration.
Halogen Content High (Dichlorophenyl moiety)MUST be segregated into "Halogenated Waste" streams to prevent corrosion of standard incinerators and dioxin formation.
Solubility Low in water; Soluble in DCM, Chloroform, Ethyl AcetateDo not attempt aqueous sewer disposal. Use organic solvent rinsing for glassware.
Reactivity Susceptible to oxidation; incompatible with strong basesWaste containers must be pH neutral to prevent exothermic polymerization or decomposition.

Waste Classification & Segregation Logic

The most common error in laboratory waste management is commingling halogenated and non-halogenated waste. For this compound, the presence of the 2,6-dichlorophenyl ring mandates strict segregation.

Workflow: Waste Stream Decision Matrix

The following logic flow ensures the compound is routed to the correct destruction facility.

DisposalLogic Start Waste Source: 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbaldehyde StateCheck Physical State? Start->StateCheck SolidWaste Solid / Pure Substance StateCheck->SolidWaste Powder/Filter Cake LiquidWaste Solution / Mother Liquor StateCheck->LiquidWaste Reaction Mixture ActionSolid Pack in HDPE Wide-Mouth Label: Toxic Solid (Halogenated) SolidWaste->ActionSolid SolventCheck Solvent Type? LiquidWaste->SolventCheck HaloSolv Halogenated Solvent (DCM, Chloroform) SolventCheck->HaloSolv NonHaloSolv Non-Halogenated Solvent (EtOAc, Hexane) SolventCheck->NonHaloSolv ActionHalo Combine in Halogenated Waste Carboy HaloSolv->ActionHalo ActionNonHalo SEGREGATE: Label as 'Non-Halogenated with Halogenated Contaminant' NonHaloSolv->ActionNonHalo Destruction Final Fate: High-Temp Incineration (>1100°C) with Acid Scrubbing ActionSolid->Destruction ActionHalo->Destruction ActionNonHalo->Destruction

Figure 1: Decision matrix for segregating waste streams based on physical state and solvent composition.

Operational Protocols

Protocol A: Routine Laboratory Disposal (Solid & Liquid)

Objective: Safe transfer of reaction byproducts or expired reagents to central waste accumulation.

Prerequisites:

  • PPE: Nitrile gloves (double gloving recommended), lab coat, safety goggles.

  • Fume hood operation.

Step-by-Step Methodology:

  • Identification: Confirm the waste contains the isoxazole aldehyde. Note the approximate concentration.

  • Segregation (Crucial):

    • Solids: Place pure solid waste into a dedicated wide-mouth HDPE jar. Do not mix with silica gel unless the silica is already contaminated with the compound.

    • Liquids: Pour into the Halogenated Organic Waste container. Even if dissolved in Ethyl Acetate (non-halogenated), the presence of the dichlorophenyl group classifies the entire mixture as halogenated for disposal pricing and processing purposes [1].

  • Rinsing: Rinse contaminated glassware with a minimal amount of Acetone or Dichloromethane. Add this rinse to the Halogenated Waste container.

  • Labeling: Apply a hazardous waste label.

    • Constituents: "3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbaldehyde"

    • Hazard Checkboxes: Toxic, Irritant.

  • Closure: Cap the container tightly. Ensure no pressure buildup (aldehydes are generally stable, but verify no oxidizers are present in the waste mix).

Protocol B: Emergency Spill Management

Objective: Immediate containment and cleanup of a benchtop spill (< 50g).

Mechanism: Physical containment followed by chemical inerting.

  • Isolate: Alert nearby personnel. Demarcate the area.

  • PPE Upgrade: If dust is airborne, use a N95 or P100 particulate respirator.

  • Containment:

    • Solid Spill: Cover with wet paper towels (dampened with water) to prevent dust dispersion. Scoop into a disposable container.

    • Liquid Spill: Surround with an inert absorbent (Vermiculite or Chemizorb®). Do not use sawdust (combustible).

  • Decontamination: Scrub the surface with a mild soap/water solution. Collect all cleaning materials (paper towels, sponges) as Hazardous Solid Waste .

  • Verification: UV light (254 nm) can often detect aromatic residues on bench surfaces; re-clean if fluorescence is observed.

Technical Rationale: Why High-Temperature Incineration?

As scientists, we must understand the "Cradle-to-Grave" lifecycle. We do not simply "throw away" chemicals; we route them for transformation.

The 2,6-dichlorophenyl moiety is thermally stable. If this compound is sent to a standard municipal incinerator or a cement kiln operating at lower temperatures (< 800°C), incomplete combustion can occur.

The Chemical Hazard Pathway:

  • Incomplete Combustion: The aryl-chloride bond breaks.

  • De Novo Synthesis: Free chlorine radicals react with phenolic precursors in the waste stream.

  • Result: Formation of Polychlorinated Dibenzodioxins (PCDDs) and Furans (PCDFs).

The Solution: Authorized hazardous waste facilities use rotary kiln incinerators operating above 1100°C with a residence time > 2 seconds. This ensures total mineralization to CO₂, H₂O, and HCl. The HCl is then captured by caustic scrubbers (NaOH spray) to form saline wastewater, preventing acid rain emissions [2].

Workflow: Industrial Destruction Process

DestructionProcess Waste Halogenated Waste (Isoxazole Aldehyde) Kiln Rotary Kiln (>1100°C) Waste->Kiln Injection Scrubber Caustic Scrubber (NaOH Spray) Kiln->Scrubber HCl Gas + Flue Stack Clean Emission (CO2, H2O) Scrubber->Stack Scrubbed Gas Salt Neutralized Brine (NaCl) Scrubber->Salt Effluent

Figure 2: The industrial pathway for destroying halogenated aromatics, preventing dioxin formation.

Regulatory Compliance & Transport

When preparing this substance for off-site disposal, strict adherence to transport regulations is mandatory.

  • US EPA (RCRA): This compound is not P-listed or U-listed specifically by CAS. However, it falls under Characteristic Waste if in a flammable solvent (D001). As a halogenated organic, it is often managed under generic waste codes for toxic organics [3].

  • DOT/IATA Shipping (for waste transport):

    • If pure: Likely UN 2811 (Toxic solid, organic, n.o.s.).

    • Proper Shipping Name: Waste Toxic solid, organic, n.o.s. (3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbaldehyde).

  • European Waste Code (EWC):

    • 07 05 03 * (Organic halogenated solvents, washing liquids and mother liquors).

Self-Validating Check: Before handing over waste to EHS or a third-party hauler, verify:

  • Is the pH neutral (6-8)?

  • Is the "Halogenated" box checked on the tag?

  • Is the container compatible (HDPE or Glass, not metal which may corrode if HCl evolves)?

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • United States Environmental Protection Agency (EPA). (2023). Hazardous Waste Combustion. EPA.gov. [Link]

  • PubChem. (n.d.). Compound Summary for CID 20468: 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbaldehyde. National Library of Medicine. [Link]

Personal protective equipment for handling 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbaldehyde is a critical heterocyclic intermediate, primarily utilized in the synthesis of penicillinase-resistant antibiotics (e.g., Dicloxacillin).

While isoxazole rings are generally stable, the aldehyde moiety at position 4 combined with the halogenated aromatic ring presents a specific toxicological profile. Aldehydes are electrophilic; they readily form Schiff bases with nucleophilic amino groups in biological proteins. This reactivity underpins both its utility in synthesis and its hazard profile (sensitization and irritation).

This guide moves beyond generic safety advice, providing a logic-driven protocol for researchers handling this compound in drug discovery workflows.

Hazard Identification & Risk Assessment

Before selecting PPE, we must define the "Why." This compound is a solid at room temperature, but its dust is a potent respiratory irritant, and its solution phase poses dermal risks.

GHS Classification (Derived & Analogous)

Based on structural analogs (e.g., the corresponding acid chloride and carboxylic acid) and functional group reactivity.

Hazard ClassCategoryHazard StatementMechanism of Action
Skin Irritation Cat 2H315: Causes skin irritation.[1][2][3]Lipophilic dichlorophenyl group facilitates dermal absorption; aldehyde reacts with skin proteins.
Eye Irritation Cat 2AH319: Causes serious eye irritation.[1][2][3]Direct chemical insult to corneal epithelium.
STOT - SE Cat 3H335: May cause respiratory irritation.[2][3]Inhalation of fine dust irritates mucous membranes.
Sensitization WatchPotential sensitizerAldehydes are known structural alerts for skin sensitization.
The "Static Hazard"

As a crystalline powder, this isoxazole derivative is prone to triboelectric charging (static electricity).

  • Risk: Static charge causes the powder to "fly" or disperse unexpectedly during weighing.

  • Mitigation: Use anti-static guns or ionizing blowers during massing to prevent aerosolization.

Personal Protective Equipment (PPE) Architecture

Effective PPE is not a uniform; it is a barrier system designed against specific breakthrough mechanisms.

Hand Protection: The "Permeation" Logic

Standard Latex gloves are insufficient for halogenated aromatics. The chlorine substituents on the phenyl ring increase lipophilicity, allowing the compound to permeate natural rubber.

  • Primary Layer: Nitrile Rubber (minimum 4 mil) .

    • Why: Nitrile provides excellent physical resistance to powders and short-term splash protection against aromatic aldehydes.

  • Secondary Layer (High Risk): If handling concentrated solutions (>1M) or large scale (>50g), employ Double Gloving or use Laminate (Silver Shield) undergloves.

    • Self-Validating Check: Inspect gloves for "puckering" or discoloration immediately after any splash. Change gloves every 60 minutes of active handling.

Respiratory Protection: The "Particulate" Logic

Since the compound is a solid, the primary vector is dust.

  • Engineering Control (Primary): Chemical Fume Hood. Work >6 inches inside the sash.

  • PPE (Secondary): If weighing outside a hood (not recommended) or cleaning a spill, use an N95 or P100 particulate respirator .

    • Note: A standard surgical mask offers zero protection against chemical dust.

Ocular Protection[9]
  • Requirement: Chemical Splash Goggles (indirectly vented).

  • Why: Safety glasses with side shields leave gaps. Fine powders can drift around shields and dissolve in the eye's moisture, creating a concentrated aldehyde solution directly on the cornea.

PPE Decision Logic (Visualization)

PPE_Decision_Tree Start Start: Task Assessment State Physical State? Start->State Solid Solid / Powder State->Solid Solution Solution / Liquid State->Solution Hood Is Fume Hood Available? Solid->Hood Solvent Solvent Type? Solution->Solvent StandardPPE Standard PPE: Nitrile Gloves (4mil) Splash Goggles Lab Coat Hood->StandardPPE Yes RespReq ADD: N95/P100 Respirator Hood->RespReq No RespReq->StandardPPE Halogenated Halogenated/Aromatic (DCM, Toluene) Solvent->Halogenated Polar Polar/Aqueous (Water, Ethanol) Solvent->Polar DoubleGlove REQUIRED: Double Nitrile OR Laminate Gloves Halogenated->DoubleGlove Polar->StandardPPE DoubleGlove->StandardPPE

Figure 1: PPE Selection Logic based on physical state and solvent carrier. Note the escalation to respiratory protection if engineering controls fail.

Operational Handling Protocol

This protocol is designed to minimize static discharge and aerosolization.

Step 1: Preparation & Weighing
  • Sash Check: Verify fume hood sash is at the certified working height.

  • Static Control: If the powder clings to the spatula, use an ionizing anti-static gun. Do not blow on the powder.

  • Tare: Place the receiving vessel (flask) in the hood before opening the chemical container.

Step 2: Transfer & Solubilization
  • Solvent Addition: Add solvent slowly down the side of the flask to minimize dust displacement.

  • Inerting: Aldehydes can oxidize to carboxylic acids over time. Flush the headspace with Nitrogen or Argon after use to preserve purity and safety.

Step 3: Decontamination (Self-Validating)
  • Wipe Down: Wipe the balance area with a paper towel dampened with mild soapy water , followed by ethanol.

    • Why: Ethanol alone may spread the static-charged powder; water helps ground and dissolve it.

  • Glove Removal: Perform "beak method" removal to ensure the outside of the glove never touches skin. Wash hands immediately with soap and cool water (warm water opens pores).

Emergency Response & Disposal

Spill Management
  • Dry Spill: Do not sweep (creates dust). Cover with a wet paper towel (dampened with water) to suppress dust, then wipe up.

  • Wet Spill: Absorb with vermiculite or sand.

  • Decontamination: Clean surface with a dilute solution of Sodium Bisulfite (neutralizes the aldehyde) followed by soap and water.

Waste Disposal
  • Classification: Halogenated Organic Waste .

  • Do Not: Do not mix with strong oxidizers (e.g., nitric acid) or strong bases, as the aldehyde can undergo exothermic polymerization or oxidation.

  • Labeling: Clearly label as "Contains Halogenated Organics" and "Aldehyde."

Workflow Visualization

Spill_Response Alert Spill Detected Assess Assess State Alert->Assess Dry Dry Powder Assess->Dry Wet Solution Assess->Wet Dampen Cover with Damp Towel Dry->Dampen Absorb Absorb with Vermiculite Wet->Absorb Clean Clean Area: 1. Bisulfite (Optional) 2. Soap/Water Dampen->Clean Absorb->Clean Waste Disposal: Halogenated Waste Clean->Waste

Figure 2: Emergency Spill Response Workflow distinguishing between dry powder and solution spills.

References

  • PubChem. (n.d.). 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride (Analogous Hazard Data). National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Chemical Resistance Selection. Retrieved October 26, 2023, from [Link]

Sources

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